molecular formula C27H30O16 B134624 Quercetin 3-robinobioside CAS No. 52525-35-6

Quercetin 3-robinobioside

Cat. No.: B134624
CAS No.: 52525-35-6
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-IEBISRBZSA-N
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Description

Quercetin 3-O-robinobioside has been reported in Glycyrrhiza macedonica, Fraxinus americana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-IEBISRBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Quercetin 3-robinobioside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Quercetin 3-robinobioside, a significant flavonoid glycoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into its natural origins, historical discovery, and the scientific methodologies for its isolation and characterization.

Introduction to this compound

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It consists of the flavonol quercetin linked to a robinobiose sugar moiety at the 3-hydroxyl position. The unique structural characteristics of this compound contribute to its distinct biological activities, which include antioxidant and potential anti-leukemic properties.[1][2] This guide serves as a critical resource for understanding and harnessing the potential of this bioactive compound.

Section 1: Discovery and Historical Context

The journey to understanding this compound begins with the discovery of its aglycone, quercetin. The first flavonoid, later named quercetin, was isolated in 1814 by the French chemist Michel Eugène Chevreul.[3] The name "quercetin" itself, derived from quercetum (oak forest), was established in 1857.[4]

While a singular, definitive "discovery" of this compound is not pinpointed in historical records, its identification is intrinsically linked to the advancements in phytochemical analysis that allowed for the separation and characterization of various flavonoid glycosides. The "discovery" of this specific glycoside is best understood as its first successful isolation and structural elucidation from a natural source. Early reports identified its presence in plants such as Glycyrrhiza macedonica and Fraxinus americana.[5]

Section 2: Natural Sources of this compound

This compound is distributed across a diverse range of plant species. Its presence is often associated with the leaves, flowers, and fruits, where it likely plays a role in pigmentation and defense against environmental stressors. The table below summarizes some of the prominent natural sources of this compound.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Strychnos variabilisLoganiaceaeLeaves[6]
Callicarpa bodinieriLamiaceaeHerbs[1][7]
Leonurus heterophyllusLamiaceaeAerial parts[1][2]
Glycyrrhiza macedonicaFabaceaeNot specified[5]
Fraxinus americanaOleaceaeNot specified[5]
Gloriosa superba 'Passion Flame'ColchicaceaeTepals[8]
Mature Fruit ExtractsVariousFruits[1]

Section 3: Methodology for Isolation and Purification

The isolation of this compound from plant matrices is a multi-step process that leverages the principles of chromatography. The following protocol is a generalized yet robust methodology based on established practices for flavonoid glycoside purification.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from a plant source.

Materials:

  • Dried and powdered plant material

  • Solvents: Methanol (or Ethanol), Ethyl Acetate, n-Hexane, Chloroform

  • Silica gel (for column chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction:

    • The dried, powdered plant material is subjected to Soxhlet extraction or maceration with methanol or ethanol. This initial extraction aims to capture a broad range of phytochemicals, including flavonoid glycosides.[9]

    • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Fractionation):

    • The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • This compound, being a moderately polar glycoside, is typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to separate compounds based on their affinity for the stationary phase.[10]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. A suitable solvent system for TLC, such as chloroform:methanol or ethyl acetate:formic acid:water, is used for developing the plates.[11] Spots can be visualized under UV light or by spraying with a suitable reagent.

  • Purification:

    • Fractions containing this compound, as identified by TLC, are pooled and concentrated.

    • Further purification can be achieved through repeated column chromatography or by using techniques like preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[12]

Workflow Diagram

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Plant Material extraction Soxhlet Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring column_chromatography->tlc_monitoring hplc Preparative HPLC tlc_monitoring->hplc pure_compound Pure this compound hplc->pure_compound Biological_Activity cluster_compound Compound cluster_activities Biological Activities cluster_applications Potential Applications q3r This compound antioxidant Antioxidant Activity (Free Radical Scavenging) q3r->antioxidant antileukemic Anti-leukemic Activity (Inhibition of K562 cells) q3r->antileukemic ca_channel Calcium Ion Channel Inhibition q3r->ca_channel nutraceutical Nutraceuticals antioxidant->nutraceutical pharmaceutical Pharmaceuticals (Cardiovascular, Neurological, Oncology) antileukemic->pharmaceutical ca_channel->pharmaceutical

Sources

An In-Depth Technical Guide to the Isolation and Characterization of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the successful isolation, purification, and structural elucidation of Quercetin 3-robinobioside. Tailored for researchers, natural product chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale that govern methodological choices. Our approach emphasizes a self-validating workflow, from initial extraction to final spectroscopic confirmation, ensuring the integrity and reproducibility of the results.

Introduction: The Significance of this compound

This compound is a flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities.[1][2] Structurally, it consists of the well-known flavonol aglycone, quercetin, attached to the disaccharide robinobiose (L-rhamnosyl-α-(1→6)-D-galactose) at the 3-hydroxyl position.[3] This compound has been identified in various plant species, including Glycyrrhiza macedonica and Fraxinus americana.[3] The presence of the sugar moiety significantly influences the compound's solubility, stability, and bioavailability, making its accurate isolation and characterization a critical first step in exploring its therapeutic potential, which may include antioxidant and cytotoxic activities.[2][]

This guide details a robust, multi-step strategy designed to yield high-purity this compound and unambiguously confirm its molecular structure.

Part 1: A Strategic Workflow for Isolation and Purification

The successful isolation of a target glycoside from a complex plant matrix requires a systematic approach that progressively enriches the target compound while removing impurities. The causality behind this workflow is to leverage the compound's physicochemical properties—primarily polarity—at each stage.

Isolation_Workflow raw_material 1. Dried Plant Material (e.g., leaves, flowers) extraction 2. Solvent Extraction (e.g., 80% Methanol) raw_material->extraction Maceration or Soxhlet fractionation 3. Liquid-Liquid Partitioning (e.g., vs. Ethyl Acetate) extraction->fractionation Concentrate & Partition crude_extract Crude Glycoside-Rich Ethyl Acetate Fraction fractionation->crude_extract Isolate Organic Phase hsccc 4. HSCCC Purification crude_extract->hsccc Primary Separation hplc_prep 5. Preparative HPLC (Final Polishing) hsccc->hplc_prep Collect Fractions pure_compound Pure Quercetin 3-robinobioside (>95%) hplc_prep->pure_compound Collect Peak purity_check 6. Analytical HPLC (Purity Verification) pure_compound->purity_check Quality Control

Figure 1: High-level workflow for isolating this compound.
Step 1: Extraction and Preliminary Fractionation

The initial extraction aims to liberate the target compounds from the plant matrix. A polar solvent is chosen to match the polarity of the glycoside.

Protocol:

  • Preparation: Air-dry and finely powder the source plant material (e.g., 500 g).[5]

  • Extraction: Macerate the powder in 80% aqueous methanol (3 x 5 L, 24 hours each) at room temperature. The use of aqueous methanol is strategic; it is polar enough to extract glycosides while leaving behind highly nonpolar lipids and chlorophylls.[6][7]

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous suspension.

  • Fractionation: Perform liquid-liquid partitioning of the aqueous suspension sequentially with n-hexane and then ethyl acetate. Discard the n-hexane fraction (removes nonpolar compounds). Collect the ethyl acetate fraction, which will be enriched with moderately polar flavonoid glycosides.[8][9]

  • Drying: Evaporate the ethyl acetate fraction to dryness to yield a crude glycoside-rich extract.

Step 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is the cornerstone of this purification strategy. As a liquid-liquid partition technique, it circumvents the issue of irreversible adsorption of polar compounds onto solid stationary phases like silica gel, leading to higher recovery rates.[8][10] The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system.

Protocol:

  • Solvent System Selection: A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water.[8][11] The optimal ratio must be determined empirically to achieve a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

  • HSCCC Operation:

    • Prepare and thoroughly equilibrate the chosen two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at 0.7:4:0.8:4, v/v/v/v).[8]

    • Fill the HSCCC coil with the stationary phase (typically the more polar lower phase).

    • Dissolve the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent mixture and inject it into the system.

    • Pump the mobile phase (typically the less polar upper phase) through the system at a constant flow rate (e.g., 1.5-2.0 mL/min) while rotating the coil at high speed (e.g., 800 rpm).

  • Fraction Collection: Continuously monitor the effluent with a UV detector (at ~254 nm and 350 nm) and collect fractions.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

Step 3: Preparative HPLC (Final Polishing)

Fractions from HSCCC containing the target compound may still have minor impurities. Preparative HPLC is employed as a final, high-resolution step to achieve >95% purity.

Protocol:

  • Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase is typically a gradient of methanol or acetonitrile in water (often with 0.1% formic acid to improve peak shape).

  • Purification: Pool the enriched fractions from HSCCC, concentrate, and inject onto the preparative HPLC system.

  • Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical run.

  • Final Step: Evaporate the solvent from the collected fraction to yield the pure compound. Verify the final purity using analytical HPLC.[9][12]

Part 2: Unambiguous Structural Characterization

Once isolated, the compound's identity must be confirmed through a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.

Structure_Elucidation pure_compound Pure Isolate uv_vis UV-Vis Spectroscopy pure_compound->uv_vis hrms High-Resolution MS/MS pure_compound->hrms nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr uv_vis_info Confirms Flavonol Backbone (Band I & II absorption) uv_vis->uv_vis_info hrms_info Provides Molecular Formula & Fragmentation Pattern hrms->hrms_info nmr_info Defines Atom Connectivity & Glycosidic Linkage nmr->nmr_info final_structure This compound Structure Confirmed uv_vis_info->final_structure hrms_info->final_structure nmr_info->final_structure

Figure 2: Logic flow for the structural characterization of the isolated compound.
UV-Vis Spectroscopy

This rapid technique confirms the general class of the compound. Flavonols like quercetin exhibit two characteristic absorption maxima.[13][14]

  • Band I: Arises from the cinnamoyl system (B-ring and C-ring), typically observed between 350-385 nm.

  • Band II: From the benzoyl system (A-ring), observed around 250-270 nm.[13][14]

  • Significance: The exact positions of these bands confirm the presence of a flavonol skeleton. The use of shift reagents can further probe the hydroxyl substitution pattern on the quercetin aglycone.[13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition and observing fragmentation patterns that reveal structural components.

  • Method: Electrospray ionization (ESI) in negative ion mode is highly effective for flavonoids.

  • Expected Data:

    • Molecular Ion: For this compound (C₂₇H₃₀O₁₆), the expected high-resolution mass for the deprotonated molecule [M-H]⁻ is m/z 609.1462.[3]

    • MS/MS Fragmentation: Tandem mass spectrometry of the m/z 609 ion is diagnostic. A characteristic loss of the robinobiose moiety (308 Da) will produce a major fragment ion at m/z 301.0354, corresponding to the quercetin aglycone [Quercetin-H]⁻.[15] This fragmentation definitively shows the masses of the sugar and aglycone components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for complete structure elucidation, providing unambiguous evidence of atom connectivity and stereochemistry. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or Methanol-d₄.

  • ¹H NMR: Reveals the proton environment. Key signals include:

    • Aglycone: A characteristic set of aromatic protons for the A- and B-rings of quercetin. For example, two meta-coupled doublets for H-6 and H-8 on the A-ring, and an ABX system for H-2', H-5', and H-6' on the B-ring.[16][17]

    • Sugars: Two anomeric protons (one for galactose, one for rhamnose) in the 4.5-5.5 ppm region, along with a complex region of overlapping sugar protons and a characteristic methyl doublet for the rhamnose unit around 1.0-1.2 ppm.[18]

  • ¹³C NMR: Confirms the carbon skeleton. Expect 27 distinct carbon signals corresponding to the 15 carbons of the quercetin aglycone and the 12 carbons of the robinobiose moiety.[18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to assemble the structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for identifying the glycosidic linkage. A correlation will be observed between the anomeric proton of the galactose unit and the C-3 carbon of the quercetin aglycone (around 134 ppm), confirming the attachment point. Further HMBC correlations will establish the (1→6) linkage between the galactose and rhamnose units.

Part 3: Data Summary Tables

For clarity and comparative ease, key analytical data should be tabulated.

Table 1: Representative Chromatographic Conditions

Parameter HSCCC Preparative HPLC Analytical HPLC
Stationary Phase Liquid (e.g., lower phase of solvent system) C18, 10 µm C18, 5 µm
Mobile Phase Liquid (e.g., upper phase of solvent system) Acetonitrile/Water + 0.1% Formic Acid (Gradient) Acetonitrile/Water + 0.1% Formic Acid (Gradient)
Flow Rate 2.0 mL/min 10-20 mL/min 1.0 mL/min

| Detection | UV at 254 nm | UV at 254/350 nm | DAD (Diode Array Detector) |

Table 2: Key HRMS and ¹H NMR Data for this compound

Data Type Observation Interpretation
HRMS [M-H]⁻ m/z 609.1462 Corresponds to C₂₇H₂₉O₁₆⁻ (Molecular Formula: C₂₇H₃₀O₁₆)
MS/MS Fragment m/z 301.0354 Loss of 308.11 Da, corresponds to [Quercetin-H]⁻
¹H NMR (Aromatic) δ 6.2-7.8 ppm Signals characteristic of the quercetin aglycone[17]
¹H NMR (Anomeric) ~δ 5.4 ppm (d) Anomeric proton of galactose linked to quercetin
¹H NMR (Anomeric) ~δ 4.5 ppm (d) Anomeric proton of terminal rhamnose

| ¹H NMR (Methyl) | ~δ 1.1 ppm (d) | Methyl group of the rhamnose sugar unit[18] |

Conclusion

The isolation and characterization of this compound is a multi-faceted process that relies on a logical progression of chromatographic separation and spectroscopic analysis. The described workflow, centered on the highly efficient HSCCC technique and validated by comprehensive HRMS and NMR data, provides a reliable and reproducible path to obtaining this bioactive flavonoid in high purity. This foundational work is essential for enabling further investigation into its pharmacological properties and potential applications in drug development and nutraceuticals.

References

  • Activity-Guided Isolation and Purification of Three Flavonoid Glycosides from Neo-Taraxacum siphonanthum by High-Speed Counter-Current Chromatography. (n.d.). Taylor & Francis. [Link]

  • Wolfender, J. L., et al. (2009). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. PubMed. [Link]

  • Zhang, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guava by High-Speed Counter-Current Chromatography (HSCCC). National Center for Biotechnology Information. [Link]

  • Gautam, V., & Karkhal, K. (2017). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. Nepalese Chemical Society. [Link]

  • Wolfender, J. L., et al. (2009). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. PubMed. [Link]

  • Zhang, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). ResearchGate. [Link]

  • A review of the application of spectroscopy to flavonoids from medicine and food homology materials. (2022). MDPI. [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils. [Link]

  • Flavonols and flavonoids: UV spectroscopic analysis. (2016). Wiley Analytical Science. [Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Mass spectra data for quercetin 3-O-(2″-rhamnosyl)-robinobioside (2) showing (a) MS, (b) MS 2 [M-H] − , and (c)-(f) various MS 3 [(M-H)→609] − . (2021). ResearchGate. [Link]

  • Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2011). ResearchGate. [Link]

  • ¹H-NMR spectral information of Quercetin-3-O-robinobioside. (n.d.). ResearchGate. [Link]

  • Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. (2020). SpringerLink. [Link]

  • Ma, X., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography. PubMed. [Link]

  • Khan, M., et al. (2020). Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study. National Center for Biotechnology Information. [Link]

  • 1 H (600 MHz, CD 3 OD) and 13 C NMR (150 MHz, CD 3 OD) data of quercetin-3-O -β -D-glucopyranoside (5a) and quercetin-3-O -β -D-galactopyranoside (5b). (n.d.). ResearchGate. [Link]

  • Promising bioactive properties of quercetin for potential food applications and health benefits: A review. (2022). Frontiers in Nutrition. [Link]

  • Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A. [Link]

  • Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). IMR Press. [Link]

  • Quercetin: A Bioactive Compound Imparting Cardiovascular and Neuroprotective Benefits: Scope for Exploring Fresh Produce, Their Wastes, and By-Products. (2022). MDPI. [Link]

  • Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). PubMed. [Link]

  • Norliza, A., et al. (2018). Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata. ResearchGate. [Link]

  • UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (2013). Agilent Technologies. [Link]

  • Desai, S., et al. (2016). Isolation and Analytical Method Development of Flavonol Glycoside, Quercetin-3-O-β-D-Glucoside: A Review. ResearchGate. [Link]

  • Multi-Omics Analysis Provides Insights into Developmental Tepal Coloration in Gloriosa superba 'Passion Flame'. (2023). MDPI. [Link]

  • Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in RO and DL. (n.d.). ResearchGate. [Link]

Sources

"Biosynthesis pathway of Quercetin 3-robinobioside in plants"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of Quercetin 3-robinobioside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

Flavonoids represent a vast class of plant secondary metabolites, with quercetin being one of the most ubiquitous and extensively studied flavonols. In nature, flavonoids rarely exist as free aglycones; they are typically found in their glycosylated forms. Glycosylation, the enzymatic attachment of sugar moieties, significantly enhances the solubility, stability, and bioavailability of these compounds, thereby modifying their biological activity.[1][2] this compound is a specific glycoside where a disaccharide, robinobiose (6-O-α-L-rhamnopyranosyl-β-D-galactopyranose), is attached to the 3-hydroxyl group of the quercetin aglycone. This compound has been identified in various plant species and contributes to their chemical diversity and potential therapeutic properties.

This guide provides a detailed technical overview of the biosynthetic pathway of this compound, from the foundational phenylpropanoid pathway to the specific sequential glycosylation steps. It is designed to offer researchers and drug development professionals a comprehensive understanding of the enzymatic machinery involved, the rationale behind experimental characterization, and robust protocols for studying this pathway.

Part 1: The Core Biosynthetic Pathway to the Quercetin Aglycone

The journey to this compound begins with the general phenylpropanoid pathway, a metabolic route common to all higher plants for the synthesis of thousands of phenolic compounds.[3] The pathway starts with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of the quercetin aglycone are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): This is the first committed enzyme of the flavonoid pathway. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone (2S)-naringenin.

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin at the 3-position to produce dihydrokaempferol (DHK).

  • Flavonoid 3'-Hydroxylase (F3'H): Another cytochrome P450 enzyme that hydroxylates DHK at the 3'-position of the B-ring to yield dihydroquercetin (DHQ).

  • Flavonol Synthase (FLS): A dioxygenase that introduces a double bond between C2 and C3 of the C-ring of DHQ, converting it into the flavonol quercetin.[4]

Quercetin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Naringenin_Chalcone Naringenin Chalcone pCouCoA->Naringenin_Chalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H Quercetin Quercetin DHQ->Quercetin FLS

Figure 1: Core biosynthetic pathway to the quercetin aglycone.

Part 2: Sequential Glycosylation - The Formation of the Robinobioside Moiety

The synthesis of this compound from the quercetin aglycone is not a single-step reaction. The attachment of a disaccharide is accomplished through a sequential process involving two distinct UDP-dependent glycosyltransferases (UGTs). This stepwise approach is a common strategy in plants for building complex glycosides and diversifying their secondary metabolites. The process requires two activated sugar donors: UDP-galactose and UDP-rhamnose.

Step 1: 3-O-Galactosylation of Quercetin

The first crucial step is the regiospecific transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a Flavonol 3-O-galactosyltransferase (F3GalT) .

Enzyme: Flavonol 3-O-galactosyltransferase (EC 2.4.1.-) Acceptor: Quercetin Donor: UDP-galactose Product: Quercetin 3-O-galactoside

The specificity of this enzyme is critical. It must recognize the flavonol backbone and selectively catalyze glycosylation at the 3-position, which is a common site for modification on flavonols. Several such enzymes have been characterized in plants. For instance, a highly specific F3GalTase was identified in the pollen of Petunia hybrida, which exclusively uses UDP-galactose and flavonols as substrates.[5] Similarly, a UDP:flavonoid 3-O-glycosyltransferase from mango (Mangifera indica), MiUFGalT3, was shown to have significant galactosylation activity towards quercetin.[6] In Morella rubra, the enzyme MrUGT78W1 was identified as a functional flavonol 3-O-galactosyltransferase responsible for the synthesis of quercetin 3-O-galactoside.[1][7]

Step 2: Rhamnosylation of Quercetin 3-O-galactoside

Once Quercetin 3-O-galactoside is formed, it becomes the substrate for a second UGT. This enzyme, a flavonoid 3-O-galactoside: 1→6 rhamnosyltransferase , transfers a rhamnose unit from UDP-rhamnose to the 6-hydroxyl group of the galactose moiety.

Enzyme: Flavonoid 3-O-galactoside rhamnosyltransferase (EC 2.4.1.-) Acceptor: Quercetin 3-O-galactoside Donor: UDP-rhamnose Product: Quercetin 3-O-(6-O-α-L-rhamnopyranosyl)-β-D-galactopyranoside (this compound)

This type of "sugar-on-sugar" glycosylation is catalyzed by branch-forming glycosyltransferases. While the specific enzyme for this exact reaction on a quercetin 3-O-galactoside backbone is not yet universally characterized across all species, the principle is well-established. For example, a flavonol 3-O-rhamnosyltransferase (HmF3RT) was identified in Hypericum monogynum that transfers rhamnose to the 3-OH position of flavonols.[8] More analogously, a xylosyltransferase from Epimedium pubescens has been shown to add xylose to the 2"-hydroxyl of a rhamnose moiety already attached to a flavonol, demonstrating the capability of UGTs to modify existing sugar chains.[9]

Glycosylation_Pathway cluster_0 Step 1: Galactosylation cluster_1 Step 2: Rhamnosylation Quercetin Quercetin UGT1 Flavonol 3-O-galactosyltransferase (F3GalT) Quercetin->UGT1 UDPGal UDP-Galactose UDPGal->UGT1 Q3Gal Quercetin 3-O-galactoside UDPRha UDP-Rhamnose UGT2 Flavonoid 3-O-galactoside rhamnosyltransferase Q3Gal->UGT2 UGT1->Q3Gal UDP1 UDP UGT1->UDP1 UDPRha->UGT2 Q3Robinobioside This compound UGT2->Q3Robinobioside UDP2 UDP UGT2->UDP2

Figure 2: Sequential glycosylation pathway of Quercetin to this compound.

Part 3: Methodologies for Pathway Characterization

Elucidating the function of the UGTs involved in this pathway requires a combination of molecular biology, biochemistry, and analytical chemistry. The trustworthiness of these protocols lies in their self-validating nature: the heterologously expressed protein must show the specific catalytic activity, and the product must be rigorously identified.

Experimental Workflow Overview

The overall workflow involves identifying candidate UGT genes, expressing the encoded proteins, performing enzymatic assays, and analyzing the products.

Experimental_Workflow A 1. Candidate Gene Identification (Transcriptomics, Homology) B 2. Gene Cloning & Vector Construction A->B C 3. Heterologous Expression (e.g., in E. coli) B->C D 4. Protein Purification (e.g., Ni-NTA Affinity Chromatography) C->D E 5. In Vitro Enzyme Assay D->E F 6. Product Analysis (HPLC, LC-MS/MS) E->F G 7. Kinetic Parameter Determination F->G

Figure 3: Standard experimental workflow for UGT characterization.
Protocol 1: Heterologous Expression and Purification of a Candidate UGT

The choice of E. coli as an expression system is driven by its rapid growth, low cost, and well-established genetic tools. This allows for the production of large quantities of the enzyme for biochemical characterization.[10][11]

  • Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame (ORF) of the candidate UGT gene. Clone the ORF into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic (e.g., kanamycin).

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • Continue incubation for 16-20 hours at 18°C with shaking. This lower temperature is crucial for improving the solubility of the expressed plant protein.

  • Cell Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE. The protein concentration can be determined using a Bradford assay.

Protocol 2: In Vitro UGT Enzyme Activity Assay

This assay is the core of the functional characterization, directly testing the catalytic activity of the purified enzyme.[1][12]

  • Reaction Mixture Preparation: Prepare a standard reaction mixture in a total volume of 100 µL.

    • 10 µL of 10x reaction buffer (e.g., 1 M Tris-HCl, pH 7.5).

    • 2 µL of purified UGT enzyme (approx. 1-2 µg).

    • 10 µL of acceptor substrate (e.g., 10 mM Quercetin dissolved in DMSO, final concentration 1 mM).

    • 10 µL of sugar donor (e.g., 10 mM UDP-galactose or UDP-rhamnose in water, final concentration 1 mM).

    • Make up to 100 µL with sterile deionized water.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes. The optimal temperature and incubation time may need to be determined empirically.[13]

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol. This precipitates the enzyme and halts the reaction.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • Controls: Always include negative controls:

    • A reaction without the enzyme to check for non-enzymatic conversion.

    • A reaction without the UDP-sugar donor to confirm the product is sugar-dependent.

    • A reaction with heat-denatured enzyme.

Protocol 3: Product Identification by HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is used to separate the product from the substrate and other reaction components. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides definitive structural confirmation.[14][15][16]

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient Example: Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, and return to 5% B to re-equilibrate.

    • Detection: Monitor at 350 nm, a characteristic absorbance maximum for quercetin and its glycosides.

    • Analysis: Compare the retention time of the product peak in the enzymatic reaction with that of an authentic standard, if available. The formation of a new peak with a shorter retention time than the aglycone (due to increased polarity) is indicative of glycosylation.

  • LC-MS/MS Confirmation:

    • The sample is analyzed using an LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[14][17]

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for flavonoids.

    • MS Scan: The mass of the product should correspond to the expected mass of the glycosylated quercetin (e.g., Quercetin [302 Da] + Galactose [162 Da] = Quercetin 3-O-galactoside [464 Da]).

    • MS/MS Fragmentation: Fragment the parent ion of the product. The fragmentation pattern should show a characteristic loss of the sugar moiety, resulting in a fragment ion with the mass of the quercetin aglycone (m/z 301 in negative mode). This confirms the identity of both the aglycone and the attached sugar.[14]

Part 4: Quantitative Analysis and Enzyme Kinetics

Understanding the kinetic properties of the UGTs provides insight into their efficiency and substrate preference, which is crucial for applications in metabolic engineering and synthetic biology. The causality for performing kinetic analysis is to quantitatively compare the enzyme's affinity (Km) for different substrates and its catalytic turnover rate (kcat).

To determine kinetic parameters, a series of enzyme assays are performed by varying the concentration of one substrate (e.g., quercetin) while keeping the other (e.g., UDP-galactose) at a saturating concentration. The initial reaction velocity is measured at each substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine Vmax and Km.

Enzyme (Source)SubstrateSugar DonorKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
MrUGT78W1 (Morella rubra)QuercetinUDP-Gal11.02 ± 1.130.10 ± 0.009.07 x 103[1]
MiUFGalT3 (Mangifera indica)QuercetinUDP-Gal13.9 ± 1.10.28 ± 0.012.01 x 104[6]
HmF3RT (Hypericum monogynum)QuercetinUDP-Rha5.14 ± 0.121.14 ± 0.012.21 x 105[8]

Table 1: Representative kinetic parameters of plant flavonoid glycosyltransferases. Note that HmF3RT acts on the aglycone, but its high efficiency demonstrates the robust catalytic potential of these enzymes.

Conclusion

The biosynthesis of this compound is a highly orchestrated process that builds upon the general flavonoid pathway through the sequential action of specific UDP-glycosyltransferases. A flavonol 3-O-galactosyltransferase first attaches a galactose moiety to the quercetin aglycone, which is then further glycosylated by a rhamnosyltransferase to complete the disaccharide structure. The detailed characterization of these enzymes, using the robust methodologies outlined in this guide, is fundamental for both understanding plant metabolic diversity and for harnessing these biocatalysts in synthetic biology applications. For drug development professionals, a deep knowledge of this pathway is essential for producing specific flavonoid glycosides with potentially enhanced therapeutic properties.

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An In-depth Technical Guide to Quercetin 3-robinobioside: Physicochemical Properties, Spectroscopic Characterization, and Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quercetin 3-robinobioside is a naturally occurring flavonoid glycoside, a class of compounds renowned for their significant antioxidant properties and potential therapeutic applications. As a derivative of quercetin, one of the most abundant dietary flavonoids, this compound is distinguished by the disaccharide robinobiose attached at the 3-position of the quercetin backbone. This structural modification influences its bioavailability, solubility, and specific biological activities, making it a compound of considerable interest for researchers in phytochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its characterization, and insights into its antioxidant potential.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical guidance for the study of this promising natural product. The information presented herein is synthesized from established scientific literature and databases to ensure technical accuracy and reliability.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and mechanism of action. This compound is typically a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C27H30O16[1][2]
Molecular Weight 610.52 g/mol [1][2]
Exact Mass 610.153381 Da[3]
Appearance Solid[1]
Melting Point 193-200 °C[1][3]
Density 1.8 ± 0.1 g/cm³[1][3]
Boiling Point 983.1 ± 65.0 °C at 760 mmHg[1][3]
Flash Point 325.4 ± 27.8 °C[1][3]
LogP 1.76[1][3]
Hydrogen Bond Donor Count 10[4]
Hydrogen Bond Acceptor Count 16[4]
Rotatable Bond Count 6[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] May also dissolve in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6][5][6]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is typically observed at m/z 609.[6] Further fragmentation (MS/MS) can yield a significant ion at approximately m/z 301, corresponding to the loss of the robinobiose moiety and the formation of the quercetin aglycone anion.[7] This characteristic loss is a key diagnostic feature for identifying quercetin glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum will exhibit characteristic signals for the aromatic protons of the quercetin backbone. The protons on the A-ring (H-6 and H-8) typically appear as doublets around δ 6.2-6.4 ppm, while the protons on the B-ring (H-2', H-5', and H-6') will be observed in the range of δ 6.8-7.7 ppm.[5] The anomeric protons of the sugar moieties are key diagnostic signals, usually found between δ 4.5 and 5.5 ppm. The remaining sugar protons will create a complex series of multiplets in the δ 3.0-4.0 ppm region. The methyl group of the rhamnose unit in the robinobiose will appear as a doublet around δ 1.1-1.3 ppm.

  • ¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum will show signals corresponding to the 15 carbons of the quercetin aglycone and the 12 carbons of the robinobiose sugar. The carbonyl carbon (C-4) of the flavonoid skeleton is typically found downfield around δ 177 ppm.[5] The aromatic carbons will resonate in the region of δ 90-165 ppm. The anomeric carbons of the sugars are characteristically found around δ 100-105 ppm, and the other sugar carbons will appear in the δ 60-85 ppm range. The methyl carbon of the rhamnose unit will be observed upfield at approximately δ 18 ppm.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. For quercetin and its glycosides in methanol, Band I is typically observed around 350-375 nm, and Band II is seen around 255-270 nm.[8][9] Glycosylation at the 3-position generally causes a slight hypsochromic (blue) shift in Band I compared to the aglycone.

Chemical Properties and Reactivity

Antioxidant Activity

A hallmark of quercetin and its glycosides is their potent antioxidant activity. This is primarily attributed to the presence of multiple hydroxyl groups, particularly the catechol moiety (3',4'-dihydroxy) on the B-ring and the 3-hydroxyl group on the C-ring, which can effectively donate hydrogen atoms to neutralize free radicals. The antioxidant capacity of this compound can be quantitatively assessed using various in vitro assays.

This protocol provides a standardized method for evaluating the free radical scavenging activity of this compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the antioxidant capacity of the sample.

Materials and Reagents:

  • This compound (test sample)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Multichannel pipette

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test sample, positive control, or methanol (as a blank) to the wells.

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the DPPH solution with methanol (blank).

  • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.

Stability

The stability of flavonoid glycosides is a critical factor for their application in pharmaceuticals and nutraceuticals. The stability of quercetin and its derivatives is influenced by factors such as pH, temperature, and light. Generally, quercetin is more stable in acidic conditions and tends to degrade in neutral to alkaline solutions, especially when exposed to heat and light. The glycosidic linkage in this compound can offer some protection to the aglycone from degradation compared to quercetin itself. However, prolonged exposure to harsh conditions can lead to hydrolysis of the glycosidic bond and subsequent degradation of the quercetin aglycone.

Visualizations

Chemical Structure of this compound

G q Quercetin Core a_ring A Ring q->a_ring b_ring B Ring q->b_ring c_ring C Ring q->c_ring oh5 OH a_ring->oh5 oh7 OH a_ring->oh7 oh3_prime OH b_ring->oh3_prime oh4_prime OH b_ring->oh4_prime o_c_ring O c_ring->o_c_ring carbonyl =O c_ring->carbonyl robinobiose Robinobiose c_ring->robinobiose O-glycosidic bond at C3 glucose Glucose robinobiose->glucose rhamnose Rhamnose glucose->rhamnose

Caption: Chemical structure of this compound.

Experimental Workflow for Characterization

G cluster_extraction Isolation & Purification cluster_analysis Structural Elucidation & Analysis cluster_activity Bioactivity Assessment Plant Material Plant Material Extraction Extraction Plant Material->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Purified Compound Purified Compound Purification (Chromatography)->Purified Compound Mass Spectrometry (MS) Mass Spectrometry (MS) Purified Compound->Mass Spectrometry (MS) NMR Spectroscopy (¹H, ¹³C) NMR Spectroscopy (¹H, ¹³C) Purified Compound->NMR Spectroscopy (¹H, ¹³C) UV-Vis Spectroscopy UV-Vis Spectroscopy Purified Compound->UV-Vis Spectroscopy Antioxidant Assays (e.g., DPPH) Antioxidant Assays (e.g., DPPH) Purified Compound->Antioxidant Assays (e.g., DPPH) Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry (MS)->Molecular Weight & Formula Structural Confirmation Structural Confirmation NMR Spectroscopy (¹H, ¹³C)->Structural Confirmation Chromophore Analysis Chromophore Analysis UV-Vis Spectroscopy->Chromophore Analysis Biological Activity Profile Biological Activity Profile Antioxidant Assays (e.g., DPPH)->Biological Activity Profile

Caption: Experimental workflow for this compound.

Conclusion

This compound is a flavonoid glycoside with a well-defined physicochemical profile and significant antioxidant potential. This guide has provided a detailed overview of its key properties and the experimental methodologies required for its characterization. A thorough understanding of its physical, chemical, and biological characteristics is essential for unlocking its full potential in the development of new therapeutic agents and functional foods. The protocols and data presented herein serve as a valuable resource for researchers and scientists dedicated to the exploration of natural products for human health.

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  • ResearchGate. 1 H (600 MHz, CD 3 OD) and 13 C NMR (150 MHz, CD 3 OD) data of quercetin-3-O -β -D-glucopyranoside (5a) and quercetin-3-O -β -D-galactopyranoside (5b). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0005794). [Link]

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A Technical Guide to the Spectroscopic Elucidation of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Quercetin 3-robinobioside is a naturally occurring flavonol glycoside, a class of compounds renowned for their significant antioxidant properties and potential therapeutic applications. Structurally, it consists of the well-known flavonoid aglycone, quercetin, linked to a disaccharide moiety, robinobiose (specifically α-L-Rhamnopyranosyl-(1→6)-β-D-galactopyranoside), at the C-3 position. The precise characterization of its molecular structure is a prerequisite for any investigation into its biological activity, mechanism of action, and potential for drug development.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the spectroscopic techniques integral to the structural elucidation of this compound. We will delve into the practical application and interpretation of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond a simple recitation of data to explain the causal logic behind the analytical workflow. The methodologies described herein are designed to form a self-validating system for the unambiguous identification of this complex natural product.

The Analytical Workflow: From Isolation to Identification

The journey from a crude plant extract to a fully characterized molecule follows a systematic and logical progression. The primary goal is to isolate the target compound in high purity and then employ a combination of spectroscopic techniques to piece together its molecular puzzle. Each step validates the next, ensuring confidence in the final structural assignment.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Plant Material (e.g., leaves, flowers) B Solvent Extraction (e.g., MeOH, EtOH) A->B C Fractionation (Liquid-Liquid Partitioning) B->C D Chromatographic Purification (e.g., Column, HSCCC, Prep-HPLC) C->D E Mass Spectrometry (MS) (Molecular Weight & Formula) D->E Pure Isolate F 1D NMR (¹H, ¹³C) (Functional Groups, Atom Count) E->F G 2D NMR (COSY, HSQC, HMBC) (Connectivity & Linkages) F->G H Final Structure Elucidation G->H

Caption: General workflow for natural product isolation and characterization.

Part 1: Mass Spectrometry (MS) – Unveiling the Molecular Blueprint

Mass spectrometry is the first line of spectroscopic inquiry, providing three critical pieces of information: the molecular weight of the intact molecule, its elemental composition (via high-resolution MS), and its fragmentation pattern (via tandem MS/MS), which offers clues about its substructures.

Expertise & Rationale

For a polar, non-volatile molecule like a flavonoid glycoside, Electrospray Ionization (ESI) is the method of choice. It is a 'soft' ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. We typically operate in negative ion mode ([M-H]⁻) as the phenolic hydroxyl groups on the flavonoid skeleton are readily deprotonated, leading to high sensitivity and a strong signal for the pseudomolecular ion.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are essential.[1] They provide mass accuracy in the low ppm range, enabling the confident determination of the elemental formula (C₂₇H₃₀O₁₆) from the exact mass of the [M-H]⁻ ion, thereby distinguishing it from other potential isomers.[2]

Data Presentation: MS and MS/MS Fragmentation

The structural identity is further probed using tandem mass spectrometry (MS/MS). The [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment at its weakest bonds. For a glycoside, this is invariably the glycosidic linkage.

ParameterValueSource
Molecular FormulaC₂₇H₃₀O₁₆PubChem[2]
Molecular Weight610.52 g/mol PubChem[2]
Ionization ModeESI NegativeN/A
Pseudomolecular Ion[M-H]⁻ at m/z 609.146PubChem[2]
Key MS/MS Fragment[Aglycone-H]⁻ at m/z 301.035PubChem[2]
Fragment IdentityQuercetin AglyconeN/A

The most diagnostic fragmentation event is the loss of the entire robinobioside moiety (mass = 308 Da), resulting in the appearance of the quercetin aglycone fragment at m/z 301.[2] This single fragmentation confirms the identity of both the aglycone and the combined mass of the sugar chain.

G Parent This compound [M-H]⁻ m/z 609.146 Fragment Quercetin Aglycone [Aglycone-H]⁻ m/z 301.035 Parent->Fragment CID Loss Neutral Loss Robinobiose (308 Da)

Caption: Key MS/MS fragmentation of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) – Assembling the Structure

While MS provides the blueprint, NMR spectroscopy provides the detailed assembly instructions. Through a suite of 1D and 2D experiments, we can determine the precise location of every proton and carbon atom and, crucially, how they are connected.

Expertise & Rationale

The choice of solvent is critical for NMR. Flavonoid glycosides have poor solubility in chloroform-d (CDCl₃).[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent choices that fully solubilize the compound and allow for the observation of exchangeable hydroxyl protons (in DMSO-d₆).[3][4]

The structural elucidation relies on a combination of experiments:

  • ¹H NMR: Identifies all hydrogen atoms and their local electronic environment and spin-spin couplings.

  • ¹³C NMR: Identifies all carbon atoms.

  • HSQC: Correlates each proton to its directly attached carbon.

  • HMBC: Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the different structural fragments—the aglycone and the two sugar units.

  • COSY: Shows proton-proton coupling correlations within a single spin system.

¹H and ¹³C NMR Data Interpretation

The NMR spectra can be dissected into signals arising from the quercetin aglycone and the two sugar units.

Aglycone Signals:

  • A-Ring: Two meta-coupled doublets (J ≈ 2.0 Hz) around δH 6.2-6.4 ppm for H-6 and H-8.[5]

  • B-Ring: An ABX spin system characteristic of the 3',4'-dihydroxy substitution pattern, with signals for H-2', H-5', and H-6'.[5]

  • C-Ring: The absence of a signal for H-3 confirms substitution at this position.

Sugar Signals:

  • Anomeric Protons: Two distinct doublets, one for the galactose (δH ~5.3-5.5 ppm) and one for the rhamnose (δH ~4.4-4.5 ppm).

  • Rhamnose Methyl Group: A characteristic doublet around δH 0.8-1.2 ppm, a hallmark of a 6-deoxyhexose sugar like rhamnose.[5]

Table of Representative NMR Assignments (in DMSO-d₆) (Note: Complete, published data for this specific compound is sparse. The following table is a representative compilation based on spectral data of the quercetin aglycone and closely related glycosides like Rutin).

Position¹³C (δc)¹H (δн, mult., J in Hz)Key HMBC Correlations
Quercetin Aglycone
2156.5-H-2', H-6'
3133.5-H-1'' (Gal)
4177.4-H-5
5161.2-H-6
698.76.20 (d, 2.0)H-8, H-5
7164.2-H-6, H-8
893.66.40 (d, 2.0)H-6
9156.7-H-8
10104.0-H-6, H-8, H-5
1'121.2-H-2', H-6'
2'115.27.55 (d, 2.2)H-6'
3'144.8-H-2', H-5'
4'148.5-H-2', H-5', H-6'
5'116.16.85 (d, 8.5)H-6'
6'121.77.57 (dd, 8.5, 2.2)H-2', H-5'
Galactose (Inner Sugar)
1''101.35.45 (d, 7.5)C-3 (Quercetin)
2''74.13.20-3.60 (m)-
3''76.53.20-3.60 (m)-
4''69.93.20-3.60 (m)-
5''75.93.20-3.60 (m)-
6''66.93.70 (m), 4.15 (m)H-1''' (Rha)
Rhamnose (Terminal Sugar)
1'''100.84.51 (d, 1.5)C-6'' (Gal)
2'''70.43.20-3.60 (m)-
3'''70.63.20-3.60 (m)-
4'''72.03.20-3.60 (m)-
5'''68.33.20-3.60 (m)-
6'''17.81.10 (d, 6.2)C-5'''
2D NMR: Confirming the Connectivity

The final, unambiguous proof of structure comes from the HMBC spectrum. This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing us to link the individual spin systems (the aglycone and the two sugars) together.

The Three Critical HMBC Correlations:

  • Aglycone to Inner Sugar: A correlation from the anomeric proton of the galactose (H-1'') to the C-3 carbon of the quercetin aglycone confirms the site of glycosylation.

  • Inner Sugar to Terminal Sugar: A correlation from the anomeric proton of the rhamnose (H-1''') to the C-6 carbon of the galactose (C-6'') establishes the (1→6) linkage between the two sugars.

  • Intra-Aglycone/Sugar: Numerous other correlations confirm the assignments within each substructure (e.g., H-6' to C-2' and C-4' in the B-ring).

G cluster_Q Quercetin cluster_Gal Galactose cluster_Rha Rhamnose C3 C-3 C2 C-2 C3->C2 C4 C-4 C3->C4 H1_Gal H-1'' H1_Gal->C3 Key HMBC-1 C6_Gal C-6'' C5_Gal C-5'' C6_Gal->C5_Gal H1_Rha H-1''' H1_Rha->C6_Gal Key HMBC-2

Caption: Key HMBC correlations confirming the structure of this compound.

Part 3: Experimental Protocols

Trustworthiness in scientific data is built upon methodological transparency. The following protocols provide a framework for the isolation and analysis of this compound.

Protocol 1: Isolation and Purification

This protocol describes a general method for isolating flavonoid glycosides from plant material.[6][7][8]

  • Extraction: Air-dried and powdered plant material (e.g., 500 g) is exhaustively extracted with 80% methanol at room temperature (3 x 5 L, 24h each). The extracts are combined and concentrated under reduced pressure.

  • Solvent Partitioning: The aqueous methanol concentrate is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids and less polar compounds. The target glycosides typically remain in the aqueous or ethyl acetate fractions.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over silica gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

  • Elution Gradient: The column is eluted with a step-gradient of increasing methanol in water (for reverse phase) or ethyl acetate in hexane (for normal phase). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the pure isolate (>95% purity).

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for analyzing the purified compound.[1][9]

  • Sample Preparation: Prepare a 10 µg/mL solution of the purified compound in methanol.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3500 V.

    • Gas Temp: 325 °C.

    • Scan Range (MS1): m/z 100-1000.

    • MS/MS: Target the [M-H]⁻ ion (m/z 609.1) for fragmentation with a collision energy of 20-40 eV.

Protocol 3: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10 mg of the purified, dried compound in 0.6 mL of DMSO-d₆.

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D Experiments:

    • ¹H: Acquire with a 45° pulse, 16 scans, 2s relaxation delay.

    • ¹³C: Acquire with proton decoupling, 1024 scans, 2s relaxation delay.

  • 2D Experiments:

    • gCOSY: Acquire with 2 scans per increment, 256 increments in F1.

    • gHSQC: Edited HSQC to distinguish CH/CH₃ from CH₂ signals. Optimize for ¹JCH = 145 Hz.

    • gHMBC: Optimize for long-range coupling of 8 Hz. Acquire with a 4s relaxation delay to allow for magnetization transfer.

Conclusion

The structural elucidation of this compound is a quintessential example of modern natural product chemistry, requiring a synergistic application of chromatographic and spectroscopic techniques. High-resolution mass spectrometry definitively establishes the molecular formula and the identities of the aglycone and sugar components through fragmentation analysis. A full suite of 1D and 2D NMR experiments, particularly the HMBC experiment, provides the conclusive evidence required to piece the molecular fragments together, confirming the C-3 glycosylation site and the (1→6) inter-sugar linkage. The robust data and protocols presented in this guide provide a validated framework for the confident identification of this compound, a critical step for its further study and development in pharmaceutical and nutraceutical applications.

References

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  • PubChem. Quercetin 3-(2Gal-rhamnosyl-robinobioside). National Center for Biotechnology Information. [Link]

  • Advanced Journal of Chemistry, Section A. Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. [Link]

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Quercetin 3-robinobioside: A Technical Guide to its Pivotal Role in Plant Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Quercetin 3-robinobioside, a significant flavonoid glycoside in plant metabolism. We will delve into its biosynthesis, chemical characteristics, and multifaceted roles in plant stress response, antioxidant systems, and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols for the extraction, isolation, and quantification of this potent phytochemical.

Introduction: The Significance of Flavonoid Glycosylation

Flavonoids are a diverse class of secondary metabolites that play crucial roles in plant physiology, from pigmentation to defense.[1] The bioactivity and bioavailability of these compounds are significantly influenced by glycosylation, the enzymatic attachment of sugar moieties.[2] This process, primarily mediated by UDP-glycosyltransferases (UGTs), enhances the solubility and stability of flavonoid aglycones, facilitating their transport and storage within the plant.[3][4] Quercetin, one of the most abundant and potent flavonoids, is frequently found in its glycosylated forms.[5] This guide focuses on a specific, yet important, glycoside: this compound. We will explore its unique biochemical properties and its integral role in the complex metabolic network of plants.

Chemical Profile and Biosynthesis of this compound

Chemical Structure

This compound is characterized by a quercetin aglycone linked to a robinobiose disaccharide at the 3-hydroxyl position. Robinobiose is composed of a rhamnose and a galactose sugar moiety.[6][7][8]

Property Value Source
Molecular FormulaC27H30O16[9]
Molecular Weight610.52 g/mol [9]
IUPAC Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-4H-chromen-4-one[9]
Biosynthesis Pathway

The synthesis of this compound is a multi-step process integrated within the broader phenylpropanoid and flavonoid biosynthesis pathways.[10][11] The process culminates in a sequential glycosylation of the quercetin aglycone.

  • Phenylpropanoid Pathway: The pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.

  • Flavonoid Synthesis: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to produce naringenin chalcone, a precursor for all flavonoids. A series of enzymatic reactions involving chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) leads to the formation of the quercetin aglycone.[10]

  • Sequential Glycosylation: The final step involves the attachment of the robinobiose sugar. This is catalyzed by a series of UDP-glycosyltransferases (UGTs). While the exact enzymes for robinobiose synthesis are not fully elucidated for all species, the general mechanism involves:

    • A UDP-galactosyltransferase that attaches a galactose molecule to the 3-hydroxyl group of quercetin.

    • A UDP-rhamnosyltransferase that then links a rhamnose molecule to the galactose.[3][4]

The specificity of these UGTs for both the flavonoid acceptor and the sugar donor is a key determinant of the vast diversity of flavonoid glycosides found in nature.[3][12]

Quercetin_3_robinobioside_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Quercetin Quercetin (Aglycone) Dihydroquercetin->Quercetin FLS Quercetin_Galactoside Quercetin 3-O-galactoside Quercetin->Quercetin_Galactoside UDP-Galactosyltransferase (UGT) Q3R This compound Quercetin_Galactoside->Q3R UDP-Rhamnosyltransferase (UGT)

Caption: Simplified biosynthesis pathway of this compound.

Role in Plant Metabolism and Stress Response

Quercetin and its glycosides are pivotal in a plant's ability to adapt to and defend against environmental challenges.[5] Glycosylation, as seen in this compound, is thought to enhance these protective functions by increasing solubility and enabling transport to specific cellular compartments.[2]

Antioxidant Activity and Oxidative Stress Mitigation

One of the most well-documented roles of quercetin and its derivatives is their potent antioxidant activity.[13] They can scavenge reactive oxygen species (ROS) generated during metabolic processes and under stress conditions, thereby protecting cellular components from oxidative damage. While the aglycone (quercetin) often exhibits the highest direct radical scavenging activity in vitro, its glycosides, like this compound, contribute significantly to the overall antioxidant capacity of the plant tissue.[2][14] The glycosylation can influence the localization of the molecule, potentially delivering antioxidant protection to specific subcellular locations.[15]

Abiotic Stress Tolerance

Plants accumulate flavonoid glycosides in response to a variety of abiotic stressors, including UV radiation, drought, and salinity.[13][16][17] this compound, as a UV-absorbing compound, can help shield the photosynthetic machinery from damaging radiation.[16] Its antioxidant properties also play a role in mitigating the oxidative stress induced by drought and high salinity.[16][17]

Biotic Stress and Defense Signaling

Quercetin and its glycosides are integral to plant defense against pathogens and herbivores. They can act as signaling molecules, phytoalexins (antimicrobial compounds), and feeding deterrents. A key mechanism of quercetin-mediated defense is its interaction with plant hormone signaling pathways, particularly the salicylic acid (SA) pathway, which is crucial for systemic acquired resistance against biotrophic pathogens.[18] Quercetin has been shown to induce the biosynthesis of SA, leading to the expression of pathogenesis-related (PR) genes and an enhanced defense state.[18] There is also evidence suggesting crosstalk with the jasmonic acid (JA) pathway, which is primarily involved in defense against necrotrophic pathogens and insects.[19][20][21]

Stress_Response_Signaling Abiotic_Stress Abiotic Stress (UV, Drought, Salinity) Q3R This compound Metabolism Abiotic_Stress->Q3R Biotic_Stress Biotic Stress (Pathogens, Herbivores) Biotic_Stress->Q3R ROS_Scavenging ROS Scavenging & Antioxidant Activity Q3R->ROS_Scavenging SA_Pathway Salicylic Acid (SA) Pathway Activation Q3R->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Modulation Q3R->JA_Pathway Defense_Response Enhanced Stress Tolerance & Defense ROS_Scavenging->Defense_Response PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes JA_Pathway->Defense_Response PR_Genes->Defense_Response

Caption: Role of this compound in plant stress signaling.

Experimental Protocols

The following protocols provide a framework for the extraction, quantification, and isolation of this compound from plant tissues. These are generalized methods and may require optimization based on the specific plant matrix.

Extraction of Flavonoid Glycosides

This protocol outlines a standard solvent extraction method suitable for obtaining a crude extract rich in flavonoid glycosides.[16][22][23]

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, flowers)

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Mortar and pestle or a high-speed blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Harvest and immediately flash-freeze the plant material in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.

  • Weigh the powdered tissue and add 80% methanol at a ratio of 1:10 (w/v).

  • Vortex thoroughly and incubate at 4°C for 24 hours with gentle agitation, protected from light.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with another volume of 80% methanol to ensure complete extraction.

  • Pool the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of 80% methanol.

  • Filter the final extract through a 0.22 µm syringe filter prior to HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of this compound.[5][14][24][25]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 350 nm.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
256040
304060
35595
40595
41955
50955

Quantification:

  • Prepare a stock solution of a this compound standard of known concentration in methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Isolation by Column Chromatography

For obtaining pure this compound for further studies, a combination of column chromatography techniques can be employed.[22][23]

Materials:

  • Concentrated crude plant extract.

  • Silica gel (for column chromatography).

  • Solvents: n-hexane, ethyl acetate, methanol (all HPLC grade).

  • Glass column.

  • Fraction collector.

  • Thin-layer chromatography (TLC) plates and developing tank.

Procedure:

  • Fractionation: Adsorb the concentrated crude extract onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Loading: Carefully load the extract-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate, followed by methanol.

  • Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

  • Monitoring by TLC: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol:water). Visualize the spots under UV light and compare with a this compound standard.

  • Pooling and Purification: Pool the fractions containing the compound of interest. These pooled fractions can be further purified using preparative HPLC or another round of column chromatography with a shallower solvent gradient to achieve high purity.

Experimental_Workflow Plant_Material Plant Material (Leaves, Flowers) Extraction Solvent Extraction (80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC_Quantification HPLC-PDA Quantification Crude_Extract->HPLC_Quantification Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Data_Analysis Concentration Data HPLC_Quantification->Data_Analysis Fractionation Fraction Collection & TLC Analysis Column_Chromatography->Fractionation Purified_Compound Purified Quercetin 3-robinobioside Fractionation->Purified_Compound

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents a fascinating example of how plants utilize glycosylation to modulate the function of key secondary metabolites. Its role in antioxidant defense and stress signaling underscores its importance for plant survival and adaptation. For researchers, this compound and its biosynthetic pathway offer promising targets for metabolic engineering to enhance crop resilience. In the pharmaceutical and nutraceutical industries, understanding the bioactivity of specific glycosides like this compound is crucial for developing novel, plant-derived products. Future research should focus on elucidating the specific protein targets of this compound within plant cells and further exploring the comparative bioactivity of different quercetin glycosides to fully harness their potential.

References

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Initial In-Vitro Screening of Quercetin 3-Robinobioside: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Quercetin 3-Robinobioside

Quercetin, a ubiquitous flavonoid found in a variety of fruits and vegetables, has long been a subject of intense scientific scrutiny for its pleiotropic pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. However, the therapeutic application of quercetin is often hampered by its poor bioavailability.[1] This has led to a growing interest in its glycosidic forms, such as this compound, which may exhibit altered pharmacokinetic profiles and biological activities. Quercetin 3-O-robinobioside has been identified in various plants, including Glycyrrhiza macedonica and Fraxinus americana.[2] Preliminary studies suggest that this compound possesses antioxidant properties and exhibits in-vitro inhibitory activity against leukemia K562 cells.[3][4]

This technical guide provides a comprehensive framework for the initial in-vitro screening of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to provide a robust preliminary assessment of its antioxidant, anti-inflammatory, and enzyme-inhibitory potential, laying the groundwork for further preclinical development.

I. Foundational In-Vitro Assays for Bioactivity Profiling

A multi-faceted approach is essential to comprehensively characterize the in-vitro bioactivity of this compound. The following assays represent a core battery of tests to establish a foundational understanding of its therapeutic potential.

Assessment of Antioxidant Capacity: The DPPH Radical Scavenging Assay

Scientific Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical accepts an electron or hydrogen radical to become a stable diamagnetic molecule, a reaction that is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Q3R This compound (Stock Solution in DMSO) Plate 96-well Microplate Q3R->Plate DPPH DPPH Radical Solution (in Methanol) Mix Mix Test Compound/ Control with DPPH DPPH->Mix Control Ascorbic Acid (Positive Control) Control->Plate Plate->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Read Measure Absorbance (517 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare a fresh solution of DPPH (0.1 mM) in methanol.

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of this compound and the positive control.

    • Add the DPPH solution to each well.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c = Absorbance of the control

      • A_s = Absorbance of the sample

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Evaluation of Anti-inflammatory Potential: TNF-α Inhibition in RAW 264.7 Macrophages

Scientific Rationale: Chronic inflammation is a hallmark of many diseases. Macrophages play a central role in the inflammatory response, and upon activation by stimuli like lipopolysaccharide (LPS), they release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The RAW 264.7 murine macrophage cell line is a well-established model for screening compounds for their ability to inhibit the production of inflammatory mediators.

Experimental Workflow:

TNFa_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis RAW_cells RAW 264.7 Cells Seed_plate Seed cells in 96-well plates RAW_cells->Seed_plate Pretreat Pre-treat with This compound Seed_plate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_supernatant Collect Supernatant Incubate_24h->Collect_supernatant ELISA TNF-α ELISA Collect_supernatant->ELISA Calculate_inhibition Calculate % Inhibition and IC50 ELISA->Calculate_inhibition

Caption: Workflow for the TNF-α Inhibition Assay in RAW 264.7 Cells.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • The following day, replace the medium with fresh medium containing various concentrations of this compound.

    • After a pre-incubation period of 1-2 hours, stimulate the cells with LPS (1 µg/mL).

    • Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with medium only).

    • Incubate the plates for 24 hours.

  • TNF-α Quantification:

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound.

    • Determine the IC50 value for TNF-α inhibition.

Assessment of Enzyme Inhibitory Activity: Xanthine Oxidase Inhibition Assay

Scientific Rationale: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, inhibitors of xanthine oxidase are of therapeutic interest. This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid spectrophotometrically.

Experimental Workflow:

XO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Q3R This compound Plate 96-well UV Plate Q3R->Plate XO Xanthine Oxidase Enzyme Solution Mix Mix Enzyme, Inhibitor, and Buffer XO->Mix Substrate Xanthine Solution Initiate Initiate reaction with Substrate Substrate->Initiate Control Allopurinol (Positive Control) Control->Plate Plate->Mix Mix->Initiate Read Measure Absorbance (295 nm) Initiate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the Xanthine Oxidase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of xanthine oxidase in phosphate buffer (pH 7.5).

    • Prepare a solution of xanthine (substrate) in the same buffer.

    • Prepare a stock solution of allopurinol as a positive control.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.

    • Include a vehicle control (enzyme and DMSO) and a positive control (enzyme and allopurinol).

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 295 nm at time 0 and then at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

    • Calculate the rate of uric acid formation for each well.

    • Determine the percentage of xanthine oxidase inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

II. Mechanistic Insights: Elucidating Signaling Pathways

Quercetin and its glycosides are known to modulate a variety of intracellular signaling pathways, which underpins their diverse biological effects. A preliminary understanding of which pathways this compound may influence is crucial for guiding further research. Based on the known activities of related compounds, the following pathways are of particular interest:

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including TNF-α and IL-6.[5]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Quercetin can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, which can contribute to its anti-inflammatory and anti-cancer effects.

  • PI3K/Akt Signaling Pathway: This pathway is critical for cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is common in cancer. Quercetin has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Representative Signaling Pathway Modulated by Quercetin Glycosides:

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K activates Q3R This compound Q3R->PI3K inhibits IKK IKK Q3R->IKK inhibits Akt Akt PI3K->Akt activates Akt->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes upregulates

Caption: Postulated inhibitory effect of this compound on the LPS-induced pro-inflammatory signaling pathway.

III. Data Presentation and Interpretation

Table 1: Summary of In-Vitro Bioactivity of this compound and Related Compounds

AssayTest CompoundIC50 Value (µM)Positive ControlIC50 Value (µM)Reference
Antioxidant Activity
DPPH Radical ScavengingThis compoundData not availableAscorbic Acid~9.53
Quercetin~19.17Ascorbic Acid~9.53
Anti-inflammatory Activity
TNF-α Inhibition (LPS-stimulated RAW 264.7 cells)This compoundData not availableDexamethasoneVaries-
Quercetin~25-50--
Enzyme Inhibitory Activity
Xanthine Oxidase InhibitionThis compoundData not availableAllopurinol~7.0
Quercetin~1.4Allopurinol~7.0
Kaempferol 3-O-robinobioside25 (mg/mL) for T-cell proliferation--[1]

Interpretation of Results:

The absence of specific IC50 values for this compound in the public domain highlights the novelty and importance of the proposed screening cascade. The data for quercetin and the structurally similar Kaempferol 3-O-robinobioside provide a valuable benchmark for interpreting the experimental outcomes.[1] It is anticipated that this compound will exhibit antioxidant, anti-inflammatory, and enzyme-inhibitory activities. The magnitude of these effects, as quantified by the IC50 values, will determine its potential as a lead compound for further development.

IV. Conclusion and Future Directions

This technical guide outlines a foundational in-vitro screening strategy for this compound. The successful completion of these assays will provide a robust preliminary dataset on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Positive and potent activity in these initial screens would warrant further investigation, including:

  • Expanded Cell-Based Assays: Evaluation in other relevant cell lines (e.g., cancer cell lines, endothelial cells) to broaden the understanding of its biological effects.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting and qPCR.

  • In-Vivo Efficacy Studies: Assessment of its therapeutic potential in relevant animal models of disease.

  • Pharmacokinetic and Bioavailability Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) profile to assess its drug-like properties.

The systematic in-vitro evaluation of this compound holds significant promise for the discovery of a novel therapeutic agent with potentially improved bioavailability and efficacy compared to its aglycone, quercetin.

References

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A Comprehensive Technical Guide to Quercetin 3-robinobioside: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-robinobioside, a naturally occurring flavonoid glycoside, has emerged as a molecule of significant interest within the scientific community. A derivative of the widely studied quercetin, this compound exhibits a range of promising pharmacological activities, including notable antioxidant and anticancer properties. This in-depth technical guide provides a comprehensive literature review of the current state of research on this compound. It delves into its chemical and physical properties, natural sources, and biosynthesis. Furthermore, this guide explores its multifaceted pharmacological activities, with a particular focus on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. Detailed methodologies for its extraction, isolation, and analytical quantification are presented, offering practical insights for researchers in the field. This guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action. It is important to note that while research on quercetin is extensive, studies specifically focused on this compound are comparatively limited. Consequently, this guide synthesizes the available data on the glycoside while also drawing logical inferences from the wealth of knowledge on its aglycone, quercetin, to present a holistic and forward-looking perspective. This work aims to serve as a critical resource for researchers, scientists, and drug development professionals, highlighting both the established knowledge and the significant opportunities for future investigation into the therapeutic potential of this compound.

Introduction: The Flavonoid Frontier

This compound belongs to the flavonoid family, a class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1] Flavonoids are renowned for their diverse health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[2] Quercetin, the aglycone of this compound, is one of the most extensively studied flavonoids and is present in a wide variety of fruits, vegetables, and beverages.[3] The glycosylation of quercetin, as seen in this compound, significantly influences its bioavailability and metabolic fate, thereby modulating its biological activity.[4] Understanding the unique characteristics imparted by the robinobioside moiety is crucial for unlocking the full therapeutic potential of this compound.

Chemical and Physical Properties

This compound is chemically known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-4H-1-benzopyran-4-one. Its chemical structure consists of the quercetin flavonol backbone linked to a robinobioside sugar molecule at the C3 position.

PropertyValueSource
Molecular Formula C27H30O16[1]
Molecular Weight 610.52 g/mol [1]
Appearance Solid[5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[6]

Natural Occurrence and Biosynthesis

This compound has been identified in a variety of plant species. Notable sources include:

  • Glycyrrhiza macedonica[1]

  • Fraxinus americana[1]

  • Strychnos variabilis (leaves)[5][7]

  • Callicarpa bodinieri (herbs)[6][8]

  • Chokeberry leaves[9]

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which is an extension of the phenylpropanoid pathway.[10] The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol quercetin. The final step involves the glycosylation of quercetin, where a glycosyltransferase enzyme catalyzes the attachment of the robinobioside sugar moiety. The specifics of the enzymes involved in the formation of the robinobioside unit and its subsequent attachment to quercetin are areas requiring further research.

Caption: Generalized flavonoid biosynthesis pathway leading to this compound.

Pharmacological Activities and Mechanisms of Action

While much of the mechanistic understanding is derived from studies on quercetin, the presence of the robinobioside sugar is expected to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn can affect its overall bioactivity.

Anticancer Activity

Quercetin has demonstrated significant anticancer potential in numerous studies.[3][11] It exerts its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1][12]

Apoptosis Induction: Quercetin has been shown to induce apoptosis in various cancer cell lines.[9][13] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Quercetin can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[13][14] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[11][13]

Cell Cycle Arrest: Quercetin can halt the progression of the cell cycle at different phases, thereby preventing the proliferation of cancer cells.[1][9] Studies have shown that quercetin can induce cell cycle arrest at the G1, S, or G2/M phases, depending on the cancer cell type and the concentration of the compound.[9] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[15]

Modulation of Signaling Pathways: Quercetin is known to interfere with several key signaling pathways that are often dysregulated in cancer. These include:

  • PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Quercetin can inhibit the activation of PI3K and Akt, leading to the suppression of downstream survival signals.[13]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell growth, differentiation, and apoptosis. Quercetin has been shown to modulate the activity of these kinases, often leading to pro-apoptotic effects.[7][16]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Quercetin can inhibit the activation of NF-κB, thereby downregulating the expression of genes involved in inflammation, cell survival, and angiogenesis.[7][16]

Anticancer_Mechanism cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Outcome Q3R This compound PI3K_Akt PI3K/Akt Pathway Q3R->PI3K_Akt Inhibition MAPK MAPK Pathway Q3R->MAPK Inhibition NF_kB NF-κB Pathway Q3R->NF_kB Inhibition Apoptosis Induction of Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Caspases) PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) PI3K_Akt->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Cell_Cycle_Arrest NF_kB->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Postulated anticancer mechanisms of this compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Quercetin is a potent anti-inflammatory agent that can suppress the production of pro-inflammatory mediators.[2] Its mechanisms of action include:

  • Inhibition of Inflammatory Enzymes: Quercetin can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[17][18][19][20]

  • Suppression of Pro-inflammatory Cytokines: Quercetin can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by inhibiting the activation of transcription factors such as NF-κB.[7][16][21]

  • Modulation of Immune Cell Function: Quercetin can modulate the function of various immune cells, including macrophages, lymphocytes, and mast cells, to dampen the inflammatory response.[2]

Neuroprotective Effects

Oxidative stress and inflammation are major contributors to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][22] Quercetin's antioxidant and anti-inflammatory properties make it a promising candidate for neuroprotection.[5][12] In vitro and in vivo studies have shown that quercetin can:

  • Protect neurons from oxidative damage by scavenging reactive oxygen species (ROS).[22]

  • Reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.[23]

  • Modulate signaling pathways involved in neuronal survival and apoptosis.[5]

Cardiovascular Protection

Quercetin has been shown to exert beneficial effects on the cardiovascular system.[7][9] Its cardioprotective mechanisms include:

  • Improving Endothelial Function: Quercetin can enhance the production of nitric oxide (NO), a key molecule for maintaining vascular health and regulating blood pressure.[24]

  • Reducing Oxidative Stress and Inflammation: By scavenging ROS and inhibiting inflammatory pathways, quercetin can protect the cardiovascular system from damage.[25]

  • Inhibiting Platelet Aggregation: Quercetin can prevent the formation of blood clots by inhibiting platelet aggregation.[26]

  • Lowering Blood Pressure: Some studies suggest that quercetin supplementation may help to lower blood pressure in hypertensive individuals.[25]

Methodologies for Research

Extraction and Isolation

The extraction and isolation of this compound from plant materials typically involves a multi-step process. A general protocol is outlined below, which may require optimization depending on the specific plant source.

Step-by-Step Protocol for Extraction and Isolation:

  • Plant Material Preparation:

    • Collect fresh plant material (e.g., leaves, flowers).

    • Wash the material thoroughly with distilled water to remove any contaminants.

    • Air-dry the material in the shade or use a lyophilizer to prevent degradation of the compound.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform a sequential extraction with solvents of increasing polarity to remove unwanted compounds. A common sequence is n-hexane, followed by chloroform, ethyl acetate, and finally methanol or ethanol.[3][27]

    • Macerate the powdered plant material in the chosen solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking.[28]

    • Alternatively, use techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency.[27]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification and Isolation:

    • Subject the crude extract to column chromatography using silica gel or Sephadex LH-20 as the stationary phase.[27]

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol or ethyl acetate and methanol.[3]

    • Collect the fractions and monitor them using thin-layer chromatography (TLC).

    • Combine the fractions containing the compound of interest.

    • Further purify the combined fractions using preparative high-performance liquid chromatography (prep-HPLC) to obtain pure this compound.

Caption: A typical workflow for the extraction and isolation of this compound.

Analytical Quantification

High-performance liquid chromatography (HPLC) is the most widely used technique for the quantification of this compound in plant extracts and biological samples.[1][4][29]

Validated HPLC-UV Method:

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[28][30] A common isocratic mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[29]

  • Flow Rate: Typically 1.0 mL/min.[29]

  • Detection Wavelength: The optimal wavelength for detecting quercetin and its glycosides is typically around 254 nm or 370 nm.[30][31]

  • Quantification: Quantification is achieved by creating a calibration curve using a pure standard of this compound.

ParameterConditionSource
Column C18 (250 x 4.6 mm, 5 µm)[29]
Mobile Phase Methanol:Water (70:30, v/v)[29]
Flow Rate 1.0 mL/min[29]
Detection UV at 254 nm or 370 nm[30][31]
Injection Volume 20 µL[32]
Column Temperature 25-30°C[32]

Metabolism and Bioavailability

The bioavailability of flavonoids is a critical factor determining their in vivo efficacy. The sugar moiety of flavonoid glycosides plays a significant role in their absorption and metabolism.[4] While specific data for this compound is limited, studies on other quercetin glycosides provide valuable insights.

Generally, flavonoid glycosides are not readily absorbed in the small intestine. They may be hydrolyzed by intestinal enzymes or gut microbiota to their aglycone form (quercetin), which is then absorbed.[32] Once absorbed, quercetin undergoes extensive metabolism in the liver and other tissues, where it is conjugated with glucuronic acid, sulfate, or methyl groups.[32][33] These metabolites are the primary forms of quercetin found in circulation.[34]

The robinobioside moiety, being a disaccharide, may have a different metabolic fate compared to monosaccharide glycosides of quercetin. Further research is needed to elucidate the specific absorption, metabolism, and bioavailability of this compound in vivo. A pharmacokinetic study in rats comparing quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide highlighted the significant impact of the attached group on the compound's behavior in the body.[35]

Future Perspectives and Research Gaps

The existing body of research strongly suggests that this compound is a promising natural compound with significant therapeutic potential. However, to fully realize its clinical utility, several key research gaps need to be addressed:

  • Pharmacological Mechanisms: While the general mechanisms of quercetin are well-understood, more research is needed to delineate the specific signaling pathways and molecular targets of this compound. Comparative studies with quercetin and other quercetin glycosides would be invaluable.

  • In Vivo Efficacy: The majority of studies on quercetin's pharmacological effects have been conducted in vitro. More robust in vivo studies using animal models are required to validate the therapeutic efficacy of this compound for various diseases.

  • Metabolism and Bioavailability: A thorough investigation of the ADME properties of this compound is crucial. Understanding its metabolic fate and bioavailability will be key to determining appropriate dosages and delivery methods for clinical applications.

  • Clinical Trials: To date, there is a lack of clinical trials specifically investigating the health benefits of this compound in humans. Well-designed clinical studies are essential to translate the promising preclinical findings into evidence-based therapeutic strategies.

  • Biosynthesis and Production: Elucidating the specific enzymatic steps in the biosynthesis of this compound could open avenues for its biotechnological production, ensuring a sustainable and high-purity supply for research and development.

Conclusion

This compound stands as a compelling subject for further scientific inquiry. Its foundation in the well-established therapeutic properties of quercetin, combined with the unique structural modification of the robinobioside moiety, presents a promising avenue for the development of novel therapeutic agents. This technical guide has synthesized the current knowledge, highlighting its chemical nature, natural prevalence, and multifaceted pharmacological potential. The provided methodologies offer a practical framework for researchers to advance our understanding of this intriguing flavonoid. The identified research gaps underscore the significant opportunities that lie ahead in unraveling the full therapeutic capacity of this compound. It is through dedicated and rigorous scientific investigation that we can hope to translate the promise of this natural compound into tangible benefits for human health.

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Sources

Quercetin 3-robinobioside: A Comprehensive Guide to its Taxonomic Landscape, Biosynthesis, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Quercetin 3-robinobioside is a significant flavonoid glycoside recognized for its antioxidant and potential therapeutic properties. Understanding its distribution across the plant kingdom is crucial for natural product discovery and harnessing its benefits. This guide provides an in-depth exploration of the taxonomic occurrence of this compound, delving into the plant families and species where it is predominantly found. Furthermore, it elucidates the biosynthetic pathways responsible for its formation, details the analytical methodologies for its extraction, isolation, and characterization, and discusses its biological significance. This technical overview is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource to support further investigation and application of this valuable phytochemical.

The Significance of this compound

This compound is a naturally occurring flavonol glycoside. Its structure consists of the aglycone quercetin linked to a disaccharide, robinobiose, which is composed of rhamnose and galactose. This glycosylation significantly influences its solubility, stability, and bioavailability.[1] Flavonoids, as a class of plant secondary metabolites, are renowned for a wide array of biological activities, and this compound is no exception.[2] It has demonstrated notable antioxidant activities and in-vitro inhibitory effects against leukemia K562 cells.[3][4] A thorough understanding of its distribution in nature is paramount for identifying new, sustainable sources and for exploring its full pharmacological potential.

Known Taxonomic Distribution: A Survey of the Plant Kingdom

This compound has been identified in a diverse range of plant species, spanning from ferns to flowering plants. Its presence, however, is particularly prominent in certain plant families.

2.1 Major Plant Families and Genera Harboring this compound

  • Fabaceae (Legume Family): This family is a rich source of this compound. The black locust tree, Robinia pseudoacacia, is a well-documented source of this compound, along with a variety of other flavonoid glycosides.[5][6] The flowers of R. pseudoacacia, in particular, are known to contain flavonol 3,7-di-O-glycosides. Adzuki beans (Vigna angularis) are another member of the Fabaceae family that contains various quercetin glycosides, highlighting the prevalence of these compounds in this plant group.[7][8]

  • Aspleniaceae (Spleenwort Family): Interestingly, this compound is not confined to flowering plants. It has also been identified in ferns of the genus Asplenium. While many studies on Asplenium species focus on a broad range of phenolic compounds, the presence of complex flavonoid glycosides is a notable characteristic of this family.[9][10][11]

  • Other Notable Occurrences: The distribution of this compound extends to other plant families as well. It has been reported in:

    • Callicarpa bodinieri (Lamiaceae)[3][4]

    • Leonurus heterophyllus (Lamiaceae)[4]

    • Strychnos variabilis (Loganiaceae)[12]

    • Fraxinus americana (Oleaceae)[13]

    • Glycyrrhiza macedonica (Fabaceae)[13]

2.2 Table 1: Summary of Plant Species Containing this compound

FamilyGenusSpeciesCommon NamePlant PartReference(s)
FabaceaeRobiniapseudoacaciaBlack LocustFlowers, Leaves[6]
FabaceaeVignaangularisAdzuki BeanSeed Coat[7][14]
FabaceaeGlycyrrhizamacedonicaMacedonian LicoriceNot Specified[13]
LamiaceaeCallicarpabodinieriBodinier's BeautyberryHerbs[3][4]
LamiaceaeLeonurusheterophyllusMotherwortNot Specified[4][15]
LoganiaceaeStrychnosvariabilisNot SpecifiedLeaves[12]
OleaceaeFraxinusamericanaWhite AshNot Specified[13]
AspleniaceaeAspleniumnormaleNormal SpleenwortFronds[9]

Biosynthesis and Chemical Ecology

3.1 The Phenylpropanoid and Flavonoid Biosynthetic Pathways

The journey to this compound begins with the phenylpropanoid pathway, a fundamental process in plant metabolism.[16] This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of secondary metabolites.[2] Chalcone synthase (CHS), a pivotal enzyme, then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[17] A series of enzymatic reactions, including isomerization, hydroxylation, and oxidation, subsequently convert naringenin chalcone into the flavonol, quercetin.[18]

3.2 The Glycosylation Step: A Key Modification

The final step in the biosynthesis of this compound is glycosylation, a process catalyzed by glycosyltransferases (GTs).[1] These enzymes transfer sugar moieties from activated nucleotide sugars to the quercetin aglycone.[1] The formation of the robinobioside moiety involves a two-step glycosylation process. While the specific enzymes responsible for synthesizing this compound have not been fully elucidated in all species, the general mechanism involves the sequential addition of galactose and rhamnose to the 3-hydroxyl group of quercetin. The diversity of flavonoid glycosides found in nature is a direct result of the wide variety of GTs present in different plant species.[1]

3.3 Diagram 1: Biosynthetic Pathway of this compound

Biosynthesis Phenylalanine Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Q3R This compound Quercetin->Q3R Glycosyltransferases (GTs)

Caption: Biosynthetic pathway of this compound.

Analytical Methodologies for Isolation and Characterization

The study of this compound necessitates robust analytical techniques for its extraction, purification, and structural elucidation from complex plant matrices.

4.1 Extraction and Preliminary Fractionation

The choice of solvent is critical for efficient extraction. Methanol and ethanol are commonly employed for extracting flavonoids from plant tissues.[6][19] Initial purification often involves liquid-liquid partitioning or column chromatography using resins like Sephadex LH-20 or polyamide to separate flavonoids from other classes of compounds.[4]

4.2 Diagram 2: General Workflow for Extraction and Isolation

Workflow start Plant Material (e.g., leaves, flowers) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration fractionation Column Chromatography (e.g., Sephadex LH-20) filtration->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Pure Quercetin 3-robinobioside hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: General workflow for extraction and isolation.

4.3 Chromatographic Techniques for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification and quantification of this compound.[20][21][22]

  • Step-by-Step HPLC Protocol Example:

    • Column: A reversed-phase C18 column is typically used.[21][23]

    • Mobile Phase: A gradient elution system consisting of acidified water (e.g., with 0.4% phosphoric acid or 0.1% formic acid) and an organic solvent like methanol or acetonitrile is common.[19][21]

    • Flow Rate: A flow rate of around 1.0 ml/min is often optimal.[21]

    • Detection: A UV detector set at a wavelength of approximately 350-370 nm is suitable for detecting flavonols.[20]

    • Quantification: For quantitative analysis, a calibration curve is established using a pure standard of this compound.[21]

4.4 Spectroscopic and Spectrometric Characterization

Once isolated, the structure of this compound is confirmed using a combination of spectroscopic and spectrometric techniques.

  • UV-Vis Spectroscopy: Provides preliminary evidence of a flavonol structure, with characteristic absorption maxima.[19]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to fragment it to identify the aglycone and sugar moieties.[8][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the complete structural elucidation, allowing for the precise assignment of all protons and carbons in the molecule and confirming the linkage between the sugars and the aglycone.[13][24]

4.5 Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniquePurposeAdvantagesDisadvantages
HPLC-UVQuantification, PurificationRobust, reproducible, widely availableRequires a chromophore, co-elution can be an issue
LC-MSIdentification, QuantificationHigh sensitivity and selectivity, provides molecular weight informationHigher cost and complexity
NMRStructural ElucidationProvides detailed structural informationLower sensitivity, requires pure sample

Future Directions and Research Opportunities

The study of this compound presents several exciting avenues for future research.

  • Exploring Underexplored Taxa: A systematic screening of plant families known to produce complex flavonoids could reveal novel and abundant sources of this compound.

  • Chemo-enzymatic Synthesis: Advances in metabolic engineering and biocatalysis could enable the large-scale production of this compound, overcoming the limitations of extraction from natural sources.[25][26]

  • Investigating the Full Pharmacological Profile: While initial studies have shown antioxidant and anti-leukemic potential, a comprehensive investigation into the broader pharmacological activities of this compound is warranted.

Conclusion

This compound is a flavonoid of significant interest due to its widespread taxonomic distribution and promising biological activities. Its occurrence in diverse plant families, from the legumes of Fabaceae to the ferns of Aspleniaceae, underscores the importance of continued exploration of the plant kingdom for valuable natural products. The elucidation of its biosynthetic pathway and the application of advanced analytical techniques are crucial for its continued study and potential development as a therapeutic agent. This guide provides a solid foundation for researchers and professionals to further investigate and unlock the full potential of this compound.

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  • Pereira, D. M., et al. (2021). Chemical Composition and Cytoprotective Activities of Methanolic Extract of Asplenium adiantum-nigrum L. (Aspleniaceae). MDPI. [Link]

  • Gašić, U. M., et al. (2018). Phytochemical Investigation of the Fern Asplenium ceterach (Aspleniaceae). ResearchGate. [Link]

  • Liu, Y., et al. (2017). Saponins and Flavonoids from Adzuki Bean (Vigna angularis L.) Ameliorate High-Fat Diet-Induced Obesity in ICR Mice. Frontiers. [Link]

  • Mukai, Y., & Sato, S. (2011). Analysis of polyphenols in water extract of red adzuki bean, Vigna angularis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin... ResearchGate. [Link]

  • CSIR-NEIST. (n.d.). List of plants having phytochemicals: QUERCETIN-3-ROBINOBIOSIDE-7-RHAMNOSIDE. csir-neist. [Link]

  • Wei, R., et al. (2012). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal. [Link]

  • Al-Jadabi, N. A., et al. (2013). HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of Shinus molle L. Journal of Applied Pharmaceutical Science. [Link]

  • Kim, M-J., et al. (2011). Production of a Novel Quercetin Glycoside through Metabolic Engineering of Escherichia coli. ResearchGate. [Link]

  • Li, Y., et al. (2020). Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside. PubMed. [Link]

  • Pandiyan, R., & Ilango, K. (2020). Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. Journal of Applied Pharmaceutical Science. [Link]

  • El-Kersh, D. M., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. PubMed. [Link]

  • Saoussen, H., et al. (2016). Essential Oil Constituents and Antioxidant Activity of Asplenium Ferns. PubMed. [Link]

  • ResearchGate. (n.d.). Biocatalytic Synthesis of Quercetin 3-O-Glucoside-7-O-Rhamnoside by Metabolic Engineering of Escherichia coli. ResearchGate. [Link]

  • Desai, S., et al. (2016). Isolation and Analytical Method Development of Flavonol Glycoside,Quercetin-3-O-β-D-Glucoside: A Review. ResearchGate. [Link]

  • Flora of Australia. (n.d.). Asplenium. Profile collections. [Link]

  • Carvalho, D., et al. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. PubMed Central. [Link]

  • Carvalho, D., et al. (2023). Chromatographic Methods for Quercetin Quantification from Natural Sources. Encyclopedia MDPI. [Link]

  • Wikipedia. (n.d.). Asplenium. Wikipedia. [Link]

  • NIH. (n.d.). HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. NIH. [Link]

  • Lesjak, M., et al. (2018). Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review. PMC - PubMed Central. [Link]

  • de Oliveira, C. R., et al. (2019). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. MDPI. [Link]

  • DigitalCommons@USU. (n.d.). A highly versatile fungal glucosyltransferase for specific production of quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glu. DigitalCommons@USU. [Link]

  • ResearchGate. (n.d.). The chemical structures of quercetin-3-O-rhamnoside (Qn) and... ResearchGate. [Link]

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Methodological & Application

Application Note: A Validated HPLC-DAD Method for the Quantitative Analysis of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Quercetin 3-robinobioside is a significant flavonoid glycoside found in various medicinal plants. As a derivative of quercetin, it exhibits notable biological activities, including antioxidant and potential therapeutic properties, making its accurate quantification essential for quality control, pharmacokinetic studies, and natural product research.[1][2] The inherent complexity of plant extracts and other biological matrices necessitates a selective, reliable, and robust analytical method.

This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Diode Array Detection (DAD) for the precise quantification of this compound. We delve into the scientific rationale behind the methodological choices—from column and mobile phase selection to sample preparation—providing a comprehensive protocol grounded in established chromatographic principles. The method described herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility for researchers, scientists, and professionals in drug development.

The Chromatographic Rationale: Causality Behind Experimental Choices

The development of a robust HPLC method is predicated on a fundamental understanding of the analyte's chemistry and its interaction with the stationary and mobile phases.

2.1 Principle of Separation: Reversed-Phase Chromatography

This compound, a glycoside of the flavonol quercetin, is a moderately polar molecule. Reversed-phase chromatography is the ideal separation mode for such compounds. The stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the C18 stationary phase. By carefully modulating the polarity of the mobile phase through gradient elution, we can achieve fine control over the retention and separation of the target analyte from other matrix components.

2.2 Stationary Phase: The C18 Column

A C18 (octadecylsilane) column is the most widely adopted and effective stationary phase for flavonoid analysis.[3][4] Its hydrophobic nature provides the necessary retention for quercetin glycosides. For this method, a column with the following characteristics is recommended to ensure high resolution and efficiency:

  • Particle Size: 3.5 µm to 5 µm. Smaller particles yield higher efficiency and sharper peaks but at the cost of higher backpressure.[4] A 5 µm particle size offers a good balance for routine analysis.

  • Dimensions: A 150 mm or 250 mm length with a 4.6 mm internal diameter provides sufficient resolving power for complex samples.[4]

  • Pore Size: A pore size of 100-120 Å is optimal for small molecules like flavonoids.[4]

2.3 Mobile Phase Optimization: The Key to Resolution and Peak Shape

A gradient elution using a binary solvent system is employed to achieve a robust separation within a reasonable timeframe.

  • Solvent A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. The addition of acid is a critical step. Flavonoids contain multiple phenolic hydroxyl groups, which can ionize depending on the pH of the mobile phase. This ionization leads to peak tailing and poor chromatographic performance. By acidifying the mobile phase to a pH of around 2.5-3.0, the ionization of these groups is suppressed, resulting in sharper, more symmetrical peaks and improved resolution.[4][5]

  • Solvent B (Organic): Acetonitrile or Methanol. Acetonitrile is often the preferred organic modifier for flavonoid analysis.[3] It generally provides better resolution, has a lower viscosity (resulting in lower system pressure), and offers greater UV transparency at the low wavelengths where flavonoids also absorb.[4]

  • Gradient Elution: A linear gradient, starting with a low percentage of acetonitrile and gradually increasing, is necessary. This approach ensures that polar impurities are eluted early in the run, while this compound is retained long enough to be well-separated from other, more non-polar compounds that elute later as the organic content of the mobile phase increases.

2.4 Detection: Wavelength Selection for Selectivity and Sensitivity

A Diode Array Detector (DAD) is highly recommended as it allows for simultaneous monitoring across a range of wavelengths and spectral confirmation of the analyte peak. Flavonols like quercetin and its glycosides exhibit two characteristic major UV absorption maxima: one between 250-280 nm and a second, more specific band between 350-380 nm.[3][6] While detection at ~255 nm is possible, selecting a wavelength in the higher range, such as 354 nm , offers superior selectivity.[6] Many potential interfering compounds in a plant extract do not absorb light at this higher wavelength, reducing baseline noise and improving the accuracy of quantification.

Detailed Application Protocol

This protocol provides a step-by-step methodology for the quantification of this compound.

3.1 Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[7][8]

  • Analytical balance (4-decimal).

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

  • Volumetric flasks and pipettes.

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid or Phosphoric acid (Analytical grade).

  • Ultrapure water.

3.2 Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in ultrapure water. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in methanol or DMSO, using an ultrasonic bath if necessary to ensure complete dissolution, and make up to volume.[1][9] This stock solution should be stored at -20°C for up to one month.[9]

  • Calibration Standards (5 - 100 µg/mL): Prepare a series of working standards by performing serial dilutions of the stock solution with methanol. A suggested concentration range is 5, 10, 25, 50, 75, and 100 µg/mL.

3.3 Sample Preparation (General Protocol for Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 40-50°C) until constant weight and grind into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 20 mL of 80% aqueous methanol.

  • Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath. This technique facilitates cell wall disruption and enhances extraction efficiency.[10]

  • Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant. The extraction can be repeated on the pellet to ensure exhaustive recovery.

  • Final Volume: Combine the supernatants and transfer to a volumetric flask (e.g., 50 mL). Make up to the final volume with the extraction solvent.

  • Filtration: Prior to injection, filter the final extract through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]

3.4 HPLC Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 15% B; 5-25 min: 15-40% B; 25-30 min: 40-15% B; 30-35 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 354 nm (DAD)
Injection Volume 10 µL

3.5 Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh & Extract Plant Sample filter_sample Filter Sample (0.22 µm) sample->filter_sample standard Prepare Standard Stock Solution dilute Create Calibration Standards standard->dilute filter_std Filter Standards (0.22 µm) dilute->filter_std hplc Inject into HPLC System (C18 Column, Gradient Elution) filter_sample->hplc Inject filter_std->hplc Inject detect DAD Detection at 354 nm hplc->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Construct Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration integrate->quantify

Caption: Workflow for this compound Quantification.

Method Validation: Establishing Trustworthiness

To ensure the reliability of the analytical results, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) Correlation coefficient (R²) > 0.998R² = 0.9992
Accuracy (% Recovery) 95 - 105%97.8% - 101.1%[12]
Precision (% RSD) Intra-day RSD < 2%; Inter-day RSD < 3%Intra-day: 0.85%; Inter-day: 1.52%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 30.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 100.50 µg/mL
Specificity Peak purity index > 0.999; No interference at analyte retention timePeak is spectrally pure and baseline resolved
Robustness (% RSD) % RSD < 5% for minor changes in flow rate, temp, mobile phase pHPass

4.1 Linearity Linearity is established by injecting the calibration standards and plotting the peak area response against the concentration. The method should demonstrate a linear relationship over the specified range, confirmed by a correlation coefficient (R²) close to 1.0.[11][13]

4.2 Accuracy and Precision Accuracy is determined through recovery studies, where a sample matrix is spiked with known concentrations of the standard.[12][14] Precision is assessed by repeatedly analyzing samples on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).[8][11]

4.3 Sensitivity and Specificity The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method.[12] Specificity is confirmed by ensuring that the analyte peak is free from co-eluting impurities, which can be verified using the peak purity analysis function of the DAD detector.

Conclusion

The HPLC-DAD method detailed in this application note provides a robust, selective, and reliable system for the quantification of this compound. By explaining the scientific principles behind the chosen parameters, this guide equips researchers with not just a protocol, but also the understanding to troubleshoot and adapt the method as needed. Adherence to this validated protocol will ensure the generation of high-quality, reproducible data essential for advancing research and development in the fields of natural products and pharmaceuticals.

References

  • Ansari, J., et al. "Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Validation." Journal of Chromatographic Science, Oxford Academic, 2017. Available at: [Link]

  • Mattila, P., et al. "Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections." Journal of Agricultural and Food Chemistry, ACS Publications, 2000. Available at: [Link]

  • Peixoto, L.R., et al. "Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species." Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 2021. Available at: [Link]

  • Ansari, J., et al. "Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-D-Glucoside in Extracts and Polyherbal Formulations." Oxford Academic, 2017. Available at: [Link]

  • Phan, N.K., et al. "RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products." Molecules, PMC, 2021. Available at: [Link]

  • Lestari, Y., et al. "Mobile phase optimization of RP-HPLC method for quantification of quercetin in Moringa leaf fraction." AIP Conference Proceedings, AIP Publishing, 2023. Available at: [Link]

  • Sawant, L., et al. "Development and Validation of HPLC Method for Quantification of Phytoconstituents in Phyllanthus emblica." Journal of Chemical and Pharmaceutical Research, 2011. Available at: [Link]

  • Kumar, A., et al. "HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia." The Journal of Phytopharmacology, 2019. Available at: [Link]

  • Silva, J.C., et al. "Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles." Molecules, NIH, 2022. Available at: [Link]

  • Purwani, A.I.H., et al. "HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines." Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 2022. Available at: [Link]

  • Jo, Y.H., et al. "Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction." Molecules, NIH, 2022. Available at: [Link]

  • Rather, M.A., et al. "Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography." Biomedical Chromatography, ResearchGate, 2022. Available at: [Link]

  • Silva, J.C., et al. "Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles." MDPI, 2022. Available at: [Link]

  • ResearchGate. "Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin..." Available at: [Link]

  • BioCrick. "Quercetin 3-O-robinobioside | CAS:52525-35-6." Available at: [Link]

  • Al-Khayri, J.M., et al. "Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity." IMR Press, 2023. Available at: [Link]

  • Ma, Y.L., et al. "HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time." Pharmacognosy Journal, 2011. Available at: [Link]

  • Biesaga, M. "Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material." Critical Reviews in Analytical Chemistry, 2013. Available at: [Link]

  • Alimpijević, M., et al. "Optimization of Quercetin Extraction from Green Tea (Camellia sinensis) Using Central Composite Design, and the Pharmacological Activity of the Extract." Journal of the Serbian Chemical Society, 2021. Available at: [Link]

  • Rajalakshmi, R., et al. "Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract." Journal of Applied Pharmaceutical Science, 2020. Available at: [Link]

  • Shaikh, S., et al. "Analytical Method Development and Validation of Quercetin: A Review." Impact Factor, 2019. Available at: [Link]

  • El-Kimary, E.I., et al. "Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples." Critical Reviews in Analytical Chemistry, PubMed, 2023. Available at: [Link]

  • National Center for Biotechnology Information. "Quercetin." PubChem Compound Summary for CID 5280343. Available at: [Link]

  • Chuasuwan, B., et al. "Solubility and Physicochemical Stability of Quercetin in Various Vehicles." ResearchGate, 2008. Available at: [Link]

Sources

Application Notes and Protocols for the Extraction and Purification of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quercetin 3-robinobioside

This compound is a flavonoid glycoside, a class of natural compounds renowned for their diverse bioactive properties. This molecule consists of the flavonol quercetin linked to a robinobiose sugar moiety.[1][2] Found in various plant species, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential antioxidant and therapeutic activities.[3][4] The effective isolation and purification of this compound are paramount for its characterization, evaluation of its biological activities, and potential development into new therapeutic agents.

This document provides a comprehensive guide to the extraction and purification of this compound from plant matrices. The protocols herein are designed to be robust and scalable, providing a foundation for both laboratory-scale research and larger-scale production.

Chemical Structure and Properties

Understanding the chemical nature of this compound is fundamental to designing effective extraction and purification strategies.

  • Molecular Formula: C₂₇H₃₀O₁₆[1]

  • Molecular Weight: 610.52 g/mol [1][2]

  • Structure: The molecule comprises a hydrophobic quercetin aglycone and a hydrophilic robinobiose (a disaccharide of rhamnose and galactose) moiety. This amphipathic nature dictates its solubility and chromatographic behavior.

The presence of the sugar moiety makes this compound more polar than its aglycone, quercetin. This increased polarity is a key consideration in the selection of appropriate solvents and chromatographic stationary phases.

Overall Workflow for Extraction and Purification

The journey from raw plant material to purified this compound involves a multi-step process designed to systematically remove impurities and enrich the target compound.

Quercetin_3_robinobioside_Workflow RawMaterial Plant Material (e.g., leaves, flowers) Extraction Solvent Extraction (e.g., Ethanol/Methanol) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PreliminaryPurification Preliminary Purification (Macroporous Resin Chromatography) CrudeExtract->PreliminaryPurification EnrichedFraction Enriched Flavonoid Fraction PreliminaryPurification->EnrichedFraction FinalPurification Final Purification (Sephadex LH-20 or HSCCC) EnrichedFraction->FinalPurification PureCompound Purified Quercetin 3-robinobioside FinalPurification->PureCompound Analysis Purity Analysis (HPLC) PureCompound->Analysis

Caption: Overall workflow from plant material to purified this compound.

Part 1: Extraction of this compound from Plant Material

The initial step involves the liberation of this compound from the plant matrix. The choice of solvent and extraction technique is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.

Principle of Extraction

Solvent extraction operates on the principle of "like dissolves like." Given the glycosidic nature of this compound, polar solvents are most effective. Alcohols such as ethanol and methanol are commonly employed due to their ability to solubilize flavonoid glycosides.[5] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency by disrupting plant cell walls and improving solvent penetration.[6][7]

Protocol: Ethanol Extraction of this compound

This protocol outlines a standard procedure for extracting this compound using ethanol.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (v/v) in water

  • Shaker or sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 100 g of the dried plant powder and place it in a suitable flask. Add 1 L of 80% ethanol.

  • Extraction: Agitate the mixture at room temperature for 24 hours using a shaker. Alternatively, for enhanced efficiency, perform ultrasonic-assisted extraction for 30-60 minutes.[8]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeat Extraction: To ensure exhaustive extraction, repeat the process on the plant residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the glycoside. The result is a crude extract.

Part 2: Preliminary Purification using Macroporous Resin Chromatography

The crude extract contains a complex mixture of compounds. Macroporous resin chromatography is an effective initial purification step to enrich the flavonoid fraction.[7][8]

Principle of Macroporous Resin Chromatography

Macroporous resins are non-polar or weakly polar adsorbents with a large surface area.[9] They separate compounds based on differences in polarity. Flavonoids, including this compound, will adsorb to the resin from an aqueous solution, while more polar compounds like sugars and salts will pass through. The adsorbed flavonoids can then be eluted with a less polar solvent, such as ethanol.[10][11]

Protocol: Enrichment of Flavonoids with AB-8 Resin

Materials:

  • AB-8 macroporous resin (or similar, e.g., HPD-300)[12]

  • Glass chromatography column

  • Crude extract

  • Deionized water

  • Ethanol (various concentrations)

Procedure:

  • Resin Preparation: Swell and pre-treat the AB-8 resin according to the manufacturer's instructions. This typically involves washing with ethanol and then water to remove any impurities.

  • Column Packing: Pack the pre-treated resin into a glass column to a bed volume (BV) of approximately 200 mL.

  • Equilibration: Equilibrate the column by passing 2-3 BV of deionized water through it.

  • Sample Loading: Dissolve the crude extract in a small amount of water and adjust the pH to around 4.0. Load the sample solution onto the column at a flow rate of 1-2 BV/h.[11]

  • Washing: Wash the column with 2-3 BV of deionized water to remove highly polar impurities.

  • Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol. Collect fractions for each ethanol concentration.

    • 30% Ethanol (v/v)

    • 50% Ethanol (v/v)

    • 70% Ethanol (v/v)

  • Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify those containing the highest concentration of flavonoids.

  • Concentration: Pool the flavonoid-rich fractions and concentrate them using a rotary evaporator. This yields an enriched flavonoid fraction.

Elution StepPurposeExpected Outcome
Deionized Water WashRemoval of sugars, salts, and other highly polar impuritiesDiscarded wash
30-70% Ethanol ElutionDesorption of flavonoids of varying polarityCollection of flavonoid-rich fractions

Part 3: Final Purification Techniques

The enriched flavonoid fraction requires further purification to isolate this compound to a high degree of purity. Two effective methods for this are Sephadex LH-20 chromatography and High-Speed Counter-Current Chromatography (HSCCC).

Method A: Sephadex LH-20 Gel Filtration Chromatography

Principle: Sephadex LH-20 is a lipophilic, hydroxypropylated dextran gel that separates molecules based on a combination of size exclusion and partition chromatography.[1][13] Its dual hydrophilic and lipophilic nature makes it highly effective for separating flavonoids.[14][15] Smaller molecules and those with a higher affinity for the stationary phase will have a longer retention time.

Protocol: Purification with Sephadex LH-20

Materials:

  • Sephadex LH-20 resin

  • Glass chromatography column

  • Enriched flavonoid fraction

  • Methanol (HPLC grade)

Procedure:

  • Resin Preparation: Swell the Sephadex LH-20 resin in methanol for at least 3 hours.

  • Column Packing: Pack the swollen resin into a glass column and equilibrate with methanol until a stable baseline is achieved.

  • Sample Loading: Dissolve the enriched flavonoid fraction in a minimal amount of methanol and carefully load it onto the top of the column.

  • Isocratic Elution: Elute the column with 100% methanol at a slow flow rate.[13][14]

  • Fraction Collection: Collect small, uniform fractions and monitor them by TLC or HPLC to identify those containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified compound. This method has been shown to increase the purity of similar quercetin glycosides to over 90%.[12]

Method B: High-Speed Counter-Current Chromatography (HSCCC)

Principle: HSCCC is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, thus avoiding irreversible adsorption of the sample.[16] It relies on the partitioning of a solute between two immiscible liquid phases. The choice of the two-phase solvent system is crucial for successful separation.

Protocol: HSCCC Purification

Materials:

  • HSCCC instrument

  • Two-phase solvent system (e.g., ethyl acetate-n-butanol-water)

  • Enriched flavonoid fraction

Procedure:

  • Solvent System Selection: A suitable two-phase solvent system is critical. For flavonoid glycosides, systems like ethyl acetate-n-butanol-water (e.g., 4:1:5 v/v/v) have proven effective.[17]

  • System Preparation: Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.

  • HSCCC Operation:

    • Fill the column with the stationary phase (typically the more polar lower phase).

    • Rotate the column at the desired speed (e.g., 800 rpm).[17]

    • Pump the mobile phase (the less polar upper phase) through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the enriched flavonoid fraction in a small volume of the biphasic solvent system and inject it into the column.

  • Elution and Fractionation: Continue pumping the mobile phase and collect fractions. Monitor the effluent with a UV detector.

  • Analysis and Concentration: Analyze the collected fractions by HPLC to identify those containing pure this compound. Combine the pure fractions and remove the solvent. This technique can yield purities of over 96%.[16]

Part 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the final product must be rigorously assessed. Reversed-phase HPLC (RP-HPLC) is the standard method for this analysis.

HPLC Workflow

HPLC_Analysis_Workflow SamplePrep Sample Preparation (Dissolve in Methanol) Injection HPLC Injection SamplePrep->Injection Separation RP-C18 Column Separation Injection->Separation Detection UV/DAD Detection (e.g., 354-370 nm) Separation->Detection DataAnalysis Data Analysis (Chromatogram) Detection->DataAnalysis Purity Purity Assessment DataAnalysis->Purity

Caption: Workflow for the HPLC analysis of this compound purity.

Protocol: HPLC Purity Analysis

Materials and Conditions:

  • HPLC system with a UV/DAD detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Purified this compound sample

  • Standard of this compound (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitor at the absorbance maximum for quercetin glycosides, typically around 354-370 nm.[18]

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-35 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.

ParameterRecommended Value/ConditionRationale
Column Reversed-phase C18Good retention and separation of moderately polar flavonoids.
Mobile Phase Acetonitrile/Water with acidProvides good peak shape and resolution.
Detection 354-370 nmWavelength of maximum absorbance for quercetin derivatives, ensuring high sensitivity.[18]

References

  • Title: Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography Source: PubMed URL: [Link]

  • Title: Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review Source: OUCI URL: [Link]

  • Title: Sephadex LH-20 Source: GE Healthcare URL: [Link]

  • Title: Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review Source: PubMed URL: [Link]

  • Title: Application of high-speed counter-current chromatography coupled with high performance liquid chromatography for the separation and purification of Quercetin-3-O-sambubioside from the leaves of Nelumbo nucifera Source: ResearchGate URL: [Link]

  • Title: Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography Source: PubMed URL: [Link]

  • Title: QUERCETIN 3-O-ROBINOBIOSIDE Source: GSRS URL: [Link]

  • Title: Extraction of Flavonoids From Natural Sources Using Modern Techniques Source: PMC URL: [Link]

  • Title: Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review Source: PMC URL: [Link]

  • Title: Optimization of Quercetin Extraction from Green Tea (Camellia sinensis) Using Central Composite Design, and the Pharmacological Source: PT Farm. Polska URL: [Link]

  • Title: Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity Source: PubMed URL: [Link]

  • Title: Development of Green and Efficient Extraction Methods of Quercetin from Red Onion Scales Wastes Using Factorial Design for Method Optimization: A Comparative Study Source: MDPI URL: [Link]

  • Title: Isolation, Purification and Quantification of Quercetin and Primary Metabolites from Onion (Allium cepa L.) Source: Pakistan Academy of Sciences URL: [Link]

  • Title: Extraction, Isolation and Characterization of Flavonoid Compound Quercetin from the Rosa Centifolia Roots Source: International Journal of Engineering, Management and Humanities (IJEMH) URL: [Link]

  • Title: Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in RO and DL Source: ResearchGate URL: [Link]

  • Title: Showing NP-Card for Quercetin 3-O-robinobioside (NP0140640) Source: NP-MRD URL: [Link]

  • Title: Multi-Omics Analysis Provides Insights into Developmental Tepal Coloration in Gloriosa superba 'Passion Flame' Source: MDPI URL: [Link]

  • Title: (PDF) Adsorption/desorption characteristics and enrichment of quercetin, luteolin and apigenin from Flos populi using macroporous resin Source: ResearchGate URL: [Link]

  • Title: Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins Source: MDPI URL: [Link]

  • Title: Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD Source: MDPI URL: [Link]

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Application Notes and Protocols for In Vitro Evaluation of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Quercetin 3-robinobioside (Q3R) is a naturally occurring flavonoid glycoside found in various plant species, including Strychnos variabilis and Fraxinus americana.[1][2][3] It belongs to the flavonol subclass, characterized by a 3-hydroxyflavone backbone.[4] The core structure is quercetin, one of the most abundant and well-studied flavonoids, which is linked to a robinobiose sugar moiety at the 3-position.[3] The biological activities of many flavonoid glycosides are influenced by their structure, with the sugar group affecting properties like solubility, stability, and interaction with cellular targets.

The aglycone, quercetin, exhibits a wide spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer activities.[4][5][6] These properties are largely attributed to its ability to scavenge free radicals, modulate key signaling pathways involved in inflammation (e.g., NF-κB), and induce cell cycle arrest and apoptosis in cancer cells.[7][8][9] Consequently, Q3R is a compound of significant interest for researchers investigating novel therapeutic agents. This guide provides detailed, field-proven protocols for the in vitro evaluation of Q3R, emphasizing the critical pre-experimental considerations and the scientific rationale behind each step to ensure data integrity and reproducibility.

Section 1: Critical Pre-Experimental Considerations

Reagent Handling and Storage

Proper storage is paramount to maintaining the chemical integrity of Q3R.

  • Solid Compound: Store powdered Q3R at -20°C in a desiccated environment, protected from light. Under these conditions, it is stable for up to three years.[2]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (see Section 1.2). Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C, sealed and protected from light. Use within six months for optimal activity.[1][2]

Preparation of Stock and Working Solutions

The low aqueous solubility of Q3R is a primary technical challenge. The choice of solvent and formulation is critical for achieving a homogenous solution and avoiding precipitation in aqueous cell culture media.

  • Causality Behind Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization due to its high solvating power for hydrophobic compounds. However, DMSO can exhibit biological effects at higher concentrations. Therefore, the final concentration in the assay should be minimized, typically ≤0.5%, with an equivalent concentration used in the vehicle control.

Table 1: Recommended Formulations for Q3R Stock and Working Solutions [1][2]

Formulation Component Purpose Example Preparation (for a 10 mM Stock in DMSO) Final Assay Concentration
This compound Active Compound 6.1 mg Varies by assay (e.g., 1-100 µM)
DMSO (Dimethyl Sulfoxide) Primary Solvent Dissolve in 1 mL of 100% DMSO ≤ 0.5% (v/v)
Pluronic® F-68 or Tween® 80 Surfactant (optional) Can be added to working solutions to improve dispersion in media. 0.05 - 0.1%

| Cell Culture Medium / Buffer | Final Diluent | Serially dilute the stock solution in the appropriate assay medium. | N/A |

Protocol for Stock Solution Preparation (10 mM):

  • Aseptically weigh 6.1 mg of this compound (MW: 610.52 g/mol ).

  • Add to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, cell-culture grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot into sterile, light-protected, single-use tubes and store at -80°C.

Compound Stability Assessment in Assay Media

Trustworthiness Pillar: A common failure in flavonoid research is neglecting their inherent instability in physiological buffers and cell culture media, particularly at neutral to alkaline pH.[10][11] Quercetin, the aglycone of Q3R, is known to degrade rapidly via auto-oxidation.[11][12] It is crucial to verify the stability of Q3R under your specific assay conditions (media type, temperature, incubation time).

Protocol for Stability Check (HPLC-Based):

  • Prepare a working solution of Q3R in your specific cell culture medium (e.g., DMEM) at the highest concentration to be used in your experiments.

  • Incubate the solution under the exact assay conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Immediately stop any degradation by adding an equal volume of ice-cold methanol and store at -20°C.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a C18 column, monitoring the peak area of Q3R at its λmax.

  • Interpretation: A significant decrease (>10-15%) in the peak area over the experimental timeframe indicates instability. If degradation is observed, consider shortening incubation times or incorporating an antioxidant like ascorbic acid (at non-interfering concentrations) into the medium.[11]

Section 2: Protocol 1 - Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay provides a rapid, cell-free method to evaluate the direct radical-scavenging ability of Q3R.

Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[13] The degree of discoloration is proportional to the scavenging potential of the compound and is quantified spectrophotometrically.

Step-by-Step Protocol
  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in 95% ethanol. Store in a dark, amber bottle at 4°C.

    • Q3R Test Solutions: Prepare a series of dilutions of your Q3R stock solution in 95% ethanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a similar dilution series of Ascorbic Acid or Quercetin.

    • Blank: 95% ethanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each Q3R dilution, positive control, or blank to the respective wells.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Read the absorbance at 517 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the % Scavenging against the concentration of Q3R.

  • Determine the IC₅₀ value (the concentration of Q3R required to scavenge 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_q3r Prepare Q3R Dilution Series add_sample Add 100 µL Sample/Control prep_q3r->add_sample prep_ctrl Prepare Positive Control Series prep_ctrl->add_sample incubate Incubate 30 min in Dark add_sample->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Scavenging read_abs->calc_inhibition calc_ic50 Determine IC₅₀ calc_inhibition->calc_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Section 3: Protocol 2 - Cell-Based Anti-Inflammatory Assay

This protocol assesses the ability of Q3R to inhibit the production of inflammatory mediators in a cellular context, providing more physiologically relevant data than cell-free assays.

Principle

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation, macrophages of the RAW 264.7 cell line initiate a signaling cascade, primarily through the Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB.[9] This, in turn, upregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α.[9][14] This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS, using the Griess reagent.

Step-by-Step Protocol
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment Cytotoxicity Test (Crucial for Self-Validation):

    • Before the main experiment, perform an MTT assay (see Section 4) with Q3R alone (without LPS) to determine the non-toxic concentration range. Any observed reduction in NO production must be due to anti-inflammatory effects, not cell death.

  • Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh medium containing non-toxic concentrations of Q3R (e.g., 1, 10, 25, 50 µM) or vehicle (DMSO) to the respective wells.

    • Incubate for 1-2 hours (pre-treatment).

    • Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control (which receives vehicle only).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A pink/magenta color will develop.

    • Read the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Express the results as a percentage of the LPS-only control.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Adaptor Protein TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Q3R Quercetin 3-robinobioside Q3R->IKK Inhibits (Hypothesized)

Caption: LPS-induced NF-κB signaling leading to NO production.

Section 4: Protocol 3 - Cytotoxicity and Cell Viability Assay (MTT)

This assay is fundamental for assessing the anti-proliferative or cytotoxic effects of Q3R on cancer cells and for establishing non-toxic concentrations for other bioassays.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of living, metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

Recommended Cancer Cell Lines
  • MCF-7: Human breast adenocarcinoma (estrogen-receptor positive).[17]

  • HepG2: Human liver carcinoma.[15]

  • Caco-2: Human colorectal adenocarcinoma.[15][16]

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of Q3R (e.g., 0.1 to 200 µM).

    • Include a Vehicle Control (medium with the same final concentration of DMSO) and a Positive Control (e.g., Doxorubicin at its known IC₅₀). A "cells only" control with fresh media is also required.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the crystals.

    • Add 150 µL of a solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol) to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100 (Where Abs_control is the absorbance of the vehicle-treated cells).

  • Plot the % Viability against the log of Q3R concentration.

  • Determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression.

Experimental Workflow Diagram

MTT_Workflow A Seed Cells in 96-well Plate B Allow Adhesion (24h) A->B C Treat with Q3R (24-72h) B->C D Add MTT Reagent (5 mg/mL) C->D E Incubate (3-4h) @ 37°C D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance @ 570 nm F->G H Calculate % Viability and IC₅₀ G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Section 5: Protocol 4 - Enzyme Inhibition Assay (Xanthine Oxidase)

This protocol evaluates the direct inhibitory effect of Q3R on a specific enzyme target.

Principle

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO leads to hyperuricemia and is a therapeutic target for gout.[18] The assay measures the rate of uric acid formation, which has a distinct absorbance peak at 295 nm. A reduction in the rate of increase in absorbance indicates enzyme inhibition.

Step-by-Step Protocol
  • Reagent Preparation:

    • Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Solution: 0.15 mM xanthine in the phosphate buffer.

    • Enzyme Solution: Xanthine oxidase from bovine milk, diluted in phosphate buffer to a concentration that gives a linear rate of reaction for at least 5-10 minutes.

    • Inhibitor Solutions: Prepare dilutions of Q3R in phosphate buffer. A positive control, Allopurinol, should also be prepared.[18]

  • Assay Procedure (UV-transparent 96-well plate or cuvettes):

    • To each well/cuvette, add:

      • Phosphate Buffer

      • Q3R solution or control (Allopurinol or vehicle)

      • Xanthine Solution

    • Mix and pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding the Xanthine Oxidase enzyme solution.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer with kinetic mode.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Determine the IC₅₀ value by plotting % Inhibition against inhibitor concentration.

Rationale and Expected Outcomes
  • Expertise Insight: Flavonoid aglycones like quercetin are known inhibitors of XO.[18] However, large glycoside moieties can sterically hinder the compound from fitting into the enzyme's active site.[19] Therefore, it is hypothesized that Q3R may show significantly weaker inhibition of XO compared to its aglycone, quercetin. This experiment provides valuable structure-activity relationship (SAR) data.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound. By prioritizing critical pre-experimental validations of solubility and stability, researchers can generate reliable and reproducible data. The combination of cell-free (DPPH, XO) and cell-based (anti-inflammatory, cytotoxicity) assays allows for a multi-faceted characterization of Q3R's biological activity, paving the way for further investigation in more complex models.

References

  • Liu, Y., et al. (2012). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. African Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Jakubowicz-Gil, J., et al. (2022). A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines. Molecules. Available from: [Link]

  • Adnan, M., et al. (2023). Antioxidant potential of quercetin evaluated using in-vitro assays. ResearchGate. Available from: [Link]

  • Yang, Z., et al. (2022). Stability of quercetin in DMEM and cell culture with A549 cells. Journal of Food Biochemistry. Available from: [Link]

  • Rauf, A., et al. (2018). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports. Available from: [Link]

  • Wang, X., et al. (2018). Application of quercetin-3-O-robinobioside as inhibitor of calcium ion channel. SciSpace. Available from: [Link]

  • Li, G., et al. (2015). In vitro inhibition of quercetin and its glycosides on P450 enzyme activities. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2018). Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry. Experimental and Therapeutic Medicine. Available from: [Link]

  • Bobe, G., et al. (2017). Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera. Journal of Medicinal Plants Research. Available from: [Link]

  • Wang, G., et al. (2015). Synthesis, Characterization and Cytotoxicity of Alkylated Quercetin Derivatives. Pharmaceutical and Biosciences Journal. Available from: [Link]

  • Jakubowicz-Gil, J., et al. (2022). A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines. PubMed. Available from: [Link]

  • Al-Oqaili, R., et al. (2023). Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. Revista Bionatura. Available from: [Link]

  • Loizzo, M., et al. (2022). In Vitro Bioaccessibility and Anti-Inflammatory Activity of a Chemically Characterized Allium cepa L. Extract Rich in Quercetin Derivatives Optimized by the Design of Experiments. Molecules. Available from: [Link]

  • Chen, C., et al. (2005). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta Medica. Available from: [Link]

  • Olorundare, S., et al. (2023). 2D Interaction of Quercetin 3-O-Robinobioside with the active site of 3Q05. ResearchGate. Available from: [Link]

  • Casado, E., et al. (2022). Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A Systematic Review. Nutrients. Available from: [Link]

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  • Boulton, D.W., et al. (1999). Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Sharma, P., et al. (2023). A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells. International Journal of Molecular Sciences. Available from: [Link]

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  • Kumar, A., et al. (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. International Journal of Research in Pharmaceutical Sciences. Available from: [Link]

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In Vivo Experimental Design with Quercetin 3-robinobioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust in vivo experimental studies with Quercetin 3-robinobioside (Q3R). Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind critical experimental choices, from animal model selection and dose formulation to the intricacies of pharmacokinetic/pharmacodynamic (PK/PD) analysis and biomarker assessment. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to conduct self-validating preclinical studies that accurately elucidate the therapeutic potential of Q3R.

Section 1: Introduction to this compound (Q3R)

This compound is a flavonoid glycoside, a class of natural compounds known for a wide array of biological activities.[1][2] Structurally, it consists of the flavonol quercetin linked to a robinobiose sugar moiety.[3][4] While quercetin itself has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, the glycosidic form, Q3R, presents unique pharmacokinetic and pharmacodynamic profiles that warrant specific investigation.[5][6] The sugar moiety can significantly influence the compound's solubility, stability, and bioavailability, which are critical factors in its therapeutic efficacy.[7][8][9] Preliminary in vitro studies have suggested that Q3R possesses antioxidant and potential anti-leukemic activities.[1][][11] Furthermore, there is emerging evidence suggesting its role as a calcium ion channel inhibitor, indicating potential applications in cardiovascular and neurological disorders.[12] This guide will focus on the practical aspects of designing in vivo experiments to validate these promising preclinical findings.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC27H30O16[3][4]
Molecular Weight610.52 g/mol [2][3][4]
Melting Point193-200 °C[3]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol.[1][2] Sparingly soluble in hot water and insoluble in cold water.[5]MedchemExpress[2]

Section 2: Preclinical In Vivo Experimental Design: A Strategic Approach

A well-designed in vivo study is paramount for generating reproducible and translatable data. The following sections outline the critical considerations for designing a study with Q3R.

Animal Model Selection: The Foundation of a Relevant Study

The choice of animal model is dictated by the therapeutic area of investigation. Given the known biological activities of flavonoids, particularly quercetin, the following models are recommended for initial studies with Q3R.

For Anti-inflammatory and Antioxidant Activity:

  • Rodent Models (Mice and Rats): These are the most commonly used models due to their genetic and physiological similarities to humans.[13] They are well-suited for studying complex inflammatory diseases.[13]

    • Acute Inflammation Models:

      • Carrageenan-Induced Paw Edema: A highly reproducible model for screening anti-inflammatory compounds.[14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.[14]

      • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response, making this model relevant for studying sepsis and systemic inflammation.[14]

    • Chronic Inflammation Models:

      • Collagen-Induced Arthritis (in mice or rats): A widely used model for rheumatoid arthritis.[16][17]

      • Dextran Sodium Sulphate (DSS)-Induced Colitis: A model for inflammatory bowel disease.[16]

  • Zebrafish (Danio rerio): Useful for high-throughput screening and studying both innate and adaptive immunity due to the high conservation of the immune system with humans.[13]

For Oxidative Stress Studies:

  • D-galactose-induced aging model in mice: This model mimics oxidative stress-related aging.[18]

  • Diabetic rat model: Diabetes is associated with increased systemic oxidative stress, making this a relevant model for evaluating antioxidant effects.[19]

  • Genetically modified mouse models: Transgenic and knockout mice with altered expression of antioxidant genes can be used to directly test the role of oxidative stress in aging and age-related diseases.[20]

Dose Formulation and Administration: Overcoming Bioavailability Hurdles

A significant challenge with many flavonoids, including quercetin derivatives, is their poor aqueous solubility, which can lead to low oral bioavailability.[5][21][22][23][24]

Formulation Strategies for Poorly Soluble Compounds:

StrategyDescriptionRationale
Vehicle Selection Initial studies can utilize a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution in a co-solvent system (e.g., DMSO, polyethylene glycol).Simple and cost-effective for initial screening.
Particle Size Reduction Micronization or nanosuspension can increase the surface area of the compound, enhancing its dissolution rate.[22][24]Improved dissolution can lead to better absorption.
Amorphous Solid Dispersions Formulating the compound in an amorphous state with a polymer can improve solubility and dissolution.[25]The amorphous form is generally more soluble than the crystalline form.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[22][23]Lipids can facilitate absorption through the lymphatic system.

Route of Administration:

  • Oral Gavage (p.o.): The most common and clinically relevant route for oral drug candidates.

  • Intraperitoneal (i.p.) Injection: Bypasses first-pass metabolism and can be useful for initial efficacy studies.

  • Intravenous (i.v.) Injection: Used for determining absolute bioavailability and for studies where rapid and complete systemic exposure is desired.[25]

Experimental Groups, Controls, and Study Duration

A robust study design includes appropriate controls to ensure the validity of the results.

Typical Experimental Groups:

  • Vehicle Control Group: Receives the same formulation vehicle without the test compound. This group serves as the baseline.

  • Q3R Treatment Groups: At least three dose levels (low, medium, and high) should be tested to establish a dose-response relationship.

  • Positive Control Group: Receives a well-characterized compound with known efficacy in the chosen animal model (e.g., a standard anti-inflammatory drug for an inflammation model).

  • Sham Group (for surgical models): Undergoes the same surgical procedure without the induction of the disease state.

Study Duration:

The duration of the study will depend on the animal model and the endpoints being measured. Acute inflammation studies may last for a few hours to a few days, while chronic disease models can extend for several weeks or months.

Workflow for a Typical In Vivo Efficacy Study:

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Disease Induction & Grouping cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Endpoint Assessment acclimatization Animal Acclimatization (7 days) baseline Baseline Measurements (e.g., body weight, paw volume) acclimatization->baseline induction Disease Induction (e.g., Carrageenan injection) baseline->induction grouping Randomization into Experimental Groups induction->grouping treatment Daily Treatment Administration (Vehicle, Q3R, Positive Control) grouping->treatment in_life In-life Measurements (e.g., paw volume, clinical scores) treatment->in_life terminal Terminal Sample Collection (Blood, Tissues) in_life->terminal analysis Biomarker Analysis (e.g., Cytokines, Oxidative Stress Markers) terminal->analysis

Caption: General workflow for an in vivo efficacy study.

Section 3: Step-by-Step Protocols

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the acute anti-inflammatory activity of Q3R.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound (Q3R)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% CMC in water)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plebthysmometer

  • Oral gavage needles

  • Syringes and needles

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Administration: Administer the vehicle, Q3R (at various doses), or the positive control orally via gavage.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol: Sample Collection and Processing for Biomarker Analysis

Blood Collection:

  • At the end of the study, collect blood via cardiac puncture under anesthesia.

  • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 3000 rpm for 15 minutes at 4°C.

  • For serum, collect blood in tubes without anticoagulant, allow it to clot at room temperature for 30 minutes, and then centrifuge.

  • Store plasma/serum samples at -80°C until analysis.

Tissue Collection:

  • Euthanize the animals and perfuse with ice-cold saline to remove blood from the tissues.

  • Excise the target tissues (e.g., inflamed paw, liver, kidney) and wash with cold saline.

  • For histopathology, fix a portion of the tissue in 10% neutral buffered formalin.

  • For molecular analysis (e.g., ELISA, Western blot, PCR), snap-freeze the remaining tissue in liquid nitrogen and store at -80°C.

Section 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Q3R is crucial for interpreting efficacy data. The sugar moiety is a major determinant of the absorption of flavonoid glycosides. Studies on other quercetin glycosides have shown that the disposition depends on the specific sugar attached.[7][8][9]

Workflow for a Basic PK Study:

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis iv_dose IV Dosing (e.g., 1 mg/kg) blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sampling po_dose Oral Dosing (e.g., 10 mg/kg) po_dose->blood_sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples for Q3R and Metabolites blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) bioanalysis->pk_analysis bioavailability Calculate Oral Bioavailability (F% = (AUC_oral/AUC_iv) * (Dose_iv/Dose_oral)) pk_analysis->bioavailability

Caption: Workflow for a basic pharmacokinetic study.

Key PK Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (a measure of total drug exposure)
t1/2 Elimination half-life
F% Oral bioavailability

Section 5: Evaluation of Biological Endpoints and Mechanisms of Action

To understand how Q3R exerts its therapeutic effects, it is essential to investigate its impact on relevant biological pathways.

Biomarker Analysis
  • Inflammatory Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in plasma or tissue homogenates using ELISA kits.

  • Oxidative Stress Markers: Assess markers of lipid peroxidation (e.g., malondialdehyde, MDA), and the activity of antioxidant enzymes (e.g., superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx)) in tissue homogenates.[26]

  • Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in inflamed tissues.

Histopathology
  • Process formalin-fixed tissues, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E).

  • Evaluate tissue sections for morphological changes, such as inflammatory cell infiltration, edema, and tissue damage.

Molecular Biology Techniques
  • Western Blotting: To quantify the expression of key proteins in signaling pathways (e.g., NF-κB, MAPKs).

  • Quantitative PCR (qPCR): To measure the gene expression of inflammatory mediators and antioxidant enzymes.

Potential Signaling Pathway for Q3R's Anti-inflammatory Action:

G cluster_nucleus Q3R This compound IKK IKK Q3R->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression

Caption: Postulated inhibition of the NF-κB signaling pathway by Q3R.

Section 6: Safety and Toxicity Assessment

Prior to extensive efficacy studies, it is prudent to conduct preliminary toxicity assessments.

  • Acute Oral Toxicity Study: An acute toxicity study following OECD guideline 423 or 425 can be performed to determine the LD50 and identify potential signs of toxicity.[27][28][29]

  • Repeated Dose Toxicity Study: A 28-day repeated dose oral toxicity study (OECD guideline 407) can provide information on potential target organs and the no-observed-adverse-effect-level (NOAEL).[27]

Section 7: Conclusion

The successful in vivo evaluation of this compound requires a multifaceted and scientifically rigorous approach. By carefully considering the choice of animal model, optimizing the formulation to enhance bioavailability, and employing a comprehensive panel of endpoint assessments, researchers can generate high-quality data to support the development of this promising natural compound. This guide provides a framework for designing and executing such studies, emphasizing the importance of understanding the "why" behind each experimental step to ensure the generation of meaningful and reproducible results.

References

  • Evaluation of the Cellular and Animal Models for the Study of Antioxidant Activity: A Review. (2017). Journal of Food Science. [Link]

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  • Gautam, R. K., & Singh, D. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

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Application Note: Quercetin 3-robinobioside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of Quercetin 3-robinobioside (Q3R) as an analytical standard. This compound, a significant flavonoid glycoside found in various medicinal plants, serves as a critical biomarker for identity, purity, and potency testing.[1] This guide moves beyond mere procedural steps, delving into the scientific rationale behind protocol design, method validation according to ICH guidelines, and data interpretation for key analytical techniques including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.

The Role of a Reference Standard: Why this compound?

In phytochemical analysis, the accuracy and reliability of quantitative and qualitative results are fundamentally dependent on the quality of the reference standard. This compound (CAS: 52525-35-6) is a flavonol glycoside reported in plants like Callicarpa bodinieri and Glycyrrhiza macedonica.[1][][3] Its selection as a standard is justified for several reasons:

  • Biomarker of Identity: Its presence can be a key identifier for specific plant species or extracts.

  • Quantification of Active Moiety: As a derivative of quercetin, it is often quantified to assess the potency of herbal products and raw materials.

  • Bioactivity: Q3R itself exhibits biological activities, including antioxidant and in-vitro inhibitory effects on certain cell lines, making its quantification relevant for drug discovery and development.[][3][4]

The integrity of any analysis using Q3R hinges on the proper handling, preparation, and application of the standard. This guide establishes the foundational knowledge and protocols to ensure method robustness and data validity.

Physicochemical Properties and Handling

Understanding the physical and chemical nature of the standard is the first step in developing a reliable analytical method. All personnel should consult the Material Safety Data Sheet (MSDS) before handling.

PropertyValueSource(s)
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-onePubChem[1]
CAS Number 52525-35-6MedchemExpress, BioCrick[4][5]
Molecular Formula C₂₇H₃₀O₁₆PubChem[1]
Molecular Weight 610.52 g/mol MedchemExpress[5]
Appearance Solid (Typically a yellow powder)MedchemExpress[5]
Solubility Soluble in DMSO, Methanol, Ethanol, Pyridine.[3][4] Sparingly soluble in water.BioCrick, ChemFaces[3][4]
Storage (Solid) Store at -20°C for long-term (years). Can be kept at 4°C for short-term (months). Keep sealed and protected from light and moisture.InvivoChem, MedchemExpress[5][6]
Storage (Solution) In solvent at -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]MedchemExpress[5]
Protocol 1: Preparation of Standard Stock and Working Solutions

Causality: The accuracy of the entire analytical workflow begins with the precise preparation of the stock solution. Using high-purity solvents is critical to avoid introducing interfering peaks. Sonication is often required to ensure complete dissolution of flavonoid glycosides.[4]

  • Equipment: Analytical balance, Class A volumetric flasks, ultrasonic bath, calibrated micropipettes.

  • Solvent Selection: Use HPLC-grade Methanol or Dimethyl Sulfoxide (DMSO). For HPLC applications, the solvent should be miscible with the mobile phase. DMSO is excellent for high concentration stocks but can cause peak distortion in some chromatographic systems if injected in large volumes.[5]

  • Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10.0 mg of this compound standard. b. Quantitatively transfer the powder to a 10.0 mL Class A volumetric flask. c. Add approximately 7 mL of the chosen solvent (e.g., Methanol). d. Sonicate for 10-15 minutes, or until all solid is completely dissolved. e. Allow the solution to return to room temperature. f. Make up the volume to the 10.0 mL mark with the solvent and mix thoroughly by inversion. g. Transfer to an amber vial and store at -20°C.[5]

  • Working Solutions: a. Prepare a series of working standards by diluting the stock solution with the mobile phase or chosen solvent. b. For creating a calibration curve for HPLC, a typical range might be 5 µg/mL to 100 µg/mL.[7][8]

Application: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation, identification, and quantification of individual flavonoids in complex mixtures. A validated reversed-phase HPLC (RP-HPLC) method provides the specificity and sensitivity required for regulatory compliance and robust quality control.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Q3R Standard Solutions HPLC HPLC System (Pump, Injector, Oven) Standard->HPLC Sample Prepare Herbal Extract Sample Sample->HPLC Column Separation (C18 Column) HPLC->Column Detector Detection (PDA/UV-Vis) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Generate Report Analysis->Report

Caption: High-level workflow for the quantification of Q3R using HPLC.

Protocol 2: Quantitative Analysis of Q3R by RP-HPLC

Causality: A C18 column is used because it effectively separates moderately polar compounds like flavonoid glycosides from other plant constituents. The acidic mobile phase (e.g., with formic acid) ensures that phenolic hydroxyl groups are protonated, leading to sharper, more symmetrical peaks and improved retention times.[9] A Photo Diode Array (PDA) detector is preferred as it can capture the full UV spectrum of the eluting peak, confirming its identity against the standard's spectrum.[10]

  • Instrumentation & Conditions:

    • HPLC System: A quaternary pump system with an autosampler, column oven, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: Monitor at 256 nm and 374 nm, or scan from 200-400 nm.[12] Flavonols typically exhibit two major absorption bands.

    • Gradient Elution:

      • 0-5 min: 15% B

      • 5-25 min: 15% to 40% B

      • 25-30 min: 40% to 15% B

      • 30-35 min: 15% B (re-equilibration)

  • System Suitability Test (SST):

    • Rationale: Before analyzing samples, the SST ensures the chromatographic system is performing adequately. This is a core component of a self-validating system.

    • Inject a working standard (e.g., 25 µg/mL) five or six times.

    • Acceptance Criteria:

      • Retention Time %RSD: ≤ 1.0%

      • Peak Area %RSD: ≤ 2.0%

      • Tailing Factor (Asymmetry): 0.9 - 1.5

      • Theoretical Plates (N): > 2000

  • Analysis Procedure: a. Construct a calibration curve by injecting the series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL). b. Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. c. Inject the prepared sample solutions. d. Identify the Q3R peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard. e. Quantify the amount of Q3R in the sample using the regression equation from the calibration curve.

Method Validation Framework (ICH Q2(R1))

Causality: Method validation is a regulatory requirement that provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14][15] Following ICH guidelines ensures a harmonized and scientifically sound approach.[16][17]

Validation_Flow start Method Development Complete spec Specificity Distinguish analyte from interferences start->spec lin Linearity & Range Proportional response over a concentration range spec->lin acc Accuracy Closeness to true value (% Recovery) lin->acc prec Precision Repeatability (intra-day) Intermediate (inter-day) acc->prec lod LOD & LOQ Lowest detectable & quantifiable amount prec->lod rob Robustness Insensitive to small method variations lod->rob end Fully Validated Method rob->end

Caption: Logical progression of analytical method validation per ICH Q2(R1).

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from Q3R.Peak purity analysis (PDA), no co-eluting peaks at the retention time of Q3R in a placebo/blank sample.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the expected sample concentration.
Accuracy To determine the closeness of the measured value to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements.%RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain within acceptable limits when parameters like flow rate (±5%), pH, or column temperature (±2°C) are varied.

Application: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for phytochemical fingerprinting and semi-quantitative analysis. It allows for the simultaneous analysis of multiple samples and standards on a single plate, making it highly efficient for screening purposes.

Protocol 3: HPTLC Identification and Quantification of Q3R

Causality: The choice of solvent system is critical for achieving good separation (resolution) between different compounds. The mobile phase, a mixture like chloroform, ethyl acetate, and formic acid, is selected based on the polarity of the target analyte to ensure its Rf value is within an optimal range (typically 0.2 - 0.8) for accurate densitometry.[18] Chamber saturation with the mobile phase vapor is essential for reproducible results and uniform band development.[19]

  • Instrumentation & Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

    • Application: Automated band-wise application (e.g., Linomat 5). Band width: 6 mm.

    • Mobile Phase: Chloroform : Ethyl Acetate : Formic Acid (6:6:2.5, v/v/v).[18]

    • Development: Develop the plate up to 80 mm in a saturated twin-trough chamber.

    • Drying: Air dry the plate for 5-10 minutes.

    • Detection: Scan the plate with a densitometer (e.g., CAMAG TLC Scanner) at 254 nm or 366 nm (after derivatization, if needed).

  • Analysis Procedure: a. Apply bands of Q3R standard solutions of different concentrations (e.g., 200-1000 ng/band) alongside the sample extract solutions.[18] b. Develop and dry the plate as described above. c. Visualize the plate under UV 254 nm (where flavonoids quench fluorescence) and UV 366 nm. d. Perform densitometric scanning at the wavelength of maximum absorption for Q3R. e. Identification: Compare the Rf value of the band in the sample track with the Rf of the Q3R standard. f. Quantification: Create a calibration curve by plotting the peak area from the densitogram against the concentration of the standard. Calculate the amount of Q3R in the sample from this curve.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10371536, this compound. PubChem. Retrieved from [Link]

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  • BioCrick. Quercetin 3-O-robinobioside. BioCrick. Retrieved from [Link]

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  • Al-Rimawi, F. (2014). HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of Shinus molle L. Retrieved from [Link]

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  • Zahratunnisa, et al. (2018). Phytochemical Screening, Total Flavonoid and Total Phenolic Content and Antioxidant Activity of Different Parts of Caesalpinia bonduc (L.) Roxb. Pharmacognosy Journal. Retrieved from [Link]

  • Wang, L., & Zhang, H. (2012). Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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  • Wang, Y., et al. (2014). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. National Institutes of Health (NIH). Retrieved from [Link]

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Application Notes and Protocols for In Vitro Studies with Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Flavonoid Glycoside

Quercetin 3-robinobioside is a naturally occurring flavonol glycoside, a class of compounds renowned for their diverse biological activities.[1] Found in various botanicals such as Callicarpa bodinieri and Strychnos variabilis, this molecule is structurally characterized by a quercetin aglycone linked to a robinobiose sugar moiety.[2][3][4] Initial research has highlighted its potential as an antioxidant and has demonstrated in vitro inhibitory effects against leukemia K562 cells.[1][] Furthermore, emerging evidence suggests it may function as an inhibitor of TRPC calcium ion channels, pointing towards therapeutic possibilities in cardiovascular and neurological diseases.[6]

The biological activity of many flavonoid glycosides is often attributed to their aglycone, Quercetin, which is liberated upon cellular uptake and enzymatic hydrolysis. Quercetin itself is one of the most extensively studied flavonoids, with well-documented anti-cancer, anti-inflammatory, and antioxidant properties.[7][8][9][10] It exerts its effects by modulating numerous intracellular signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation.[8][11][12]

These application notes provide a comprehensive guide for researchers investigating this compound in cell culture. We will cover essential pre-experimental considerations, from sourcing and solubilization to detailed, validated protocols for assessing its anti-proliferative, pro-apoptotic, and anti-inflammatory activities. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Section 1: Pre-experimental Considerations & Reagent Preparation

The foundation of reproducible and reliable in vitro data lies in the meticulous preparation and handling of the test compound. Given the physicochemical properties of flavonoids, careful attention to solubility and stability is paramount.

Sourcing and Physicochemical Properties

This compound can be acquired from several reputable biochemical suppliers.[2][3][13][14] It is critical to obtain a certificate of analysis confirming the compound's purity, which should ideally be >98% for cell-based assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[15]
Molecular Weight 610.5 g/mol [15]
CAS Number 52525-35-6[2][3][13]
Appearance Yellow Powder[3]
Solubility DMSO, Pyridine, Methanol, Ethanol[3][4]
Insoluble Water[16]
Protocol: Stock Solution Preparation

Causality: this compound is practically insoluble in aqueous media. Therefore, a high-concentration stock solution must be prepared in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which is miscible with cell culture media.[3][4] Using a high stock concentration (e.g., 1000x the highest working concentration) ensures that the final concentration of DMSO in the culture medium is minimal (typically ≤ 0.1%), thus avoiding solvent-induced cytotoxicity.

Methodology:

  • Use a new, unopened bottle of anhydrous, sterile DMSO to prevent the introduction of water, which can affect solubility.[4]

  • Warm the vial of this compound to room temperature before opening.

  • Weigh the required amount of powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a desired stock concentration (e.g., 50-100 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be required.[4]

  • Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[4]

Working Solution Preparation and Stability Considerations

Causality: The stability of Quercetin and its derivatives in aqueous, physiological pH environments (pH 7.2-7.4) is a critical experimental variable. Studies on Quercetin have shown significant degradation at neutral or alkaline pH, which is typical for cell culture media.[17] This degradation can lead to an underestimation of the compound's true potency.

Recommendations:

  • Prepare Fresh: Always prepare fresh dilutions of the stock solution in your complete cell culture medium immediately before adding it to the cells.

  • Vehicle Control: In all experiments, include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest dose of this compound.

  • Sterilization: The final working solution should be sterile. While the DMSO stock is generally considered sterile, if any doubt exists, the final diluted working solution can be sterilized using a 0.22 µm syringe filter.[18]

Section 2: Application Protocol: Anti-Proliferative and Cytotoxicity Assays

Rationale: The initial characterization of any potential anti-cancer agent involves determining its effect on cell proliferation and viability. This dose-response analysis is essential for identifying the half-maximal inhibitory concentration (IC₅₀), which is a key measure of potency and informs the concentrations used in subsequent mechanistic assays.

Experimental Workflow: Cell Viability Assessment

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 (after 48h incubation) seed Seed cells in 96-well plates incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Prepare serial dilutions of this compound add_treat Add compound to cells treat->add_treat add_reagent Add MTT/XTT reagent incubate2 Incubate (2-4h) add_reagent->incubate2 read_plate Read absorbance on plate reader incubate2->read_plate G cluster_pathway1 STAT3 Pathway Inhibition cluster_pathway2 Intrinsic Pathway Modulation Q3R This compound (or its metabolite, Quercetin) STAT3 p-STAT3 (Active) Q3R->STAT3 Inhibits PI3K PI3K/Akt Q3R->PI3K Inhibits Casp8 Pro-Caspase-8 STAT3->Casp8 Inhibits aCasp8 Cleaved Caspase-8 (Active) Casp3 Pro-Caspase-3 aCasp8->Casp3 Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Permeability ↑ Bax->Mito Promotes Mito->Casp3 Activates (via Cyto c, Apaf-1, Casp-9) aCasp3 Cleaved Caspase-3 (Executioner) PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP

Caption: Potential apoptotic pathways modulated by this compound.

Protocol: Annexin V/PI Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to avoid membrane damage. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Protocol: Western Blot for Apoptotic Markers

Principle: Western blotting allows for the detection of specific proteins to confirm the activation of apoptotic signaling pathways. The appearance of cleaved forms of caspase-3 and PARP are hallmark indicators of apoptosis.

Methodology:

  • Protein Extraction: Following treatment as described above, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

    • Cleaved Caspase-3

    • Total Caspase-3

    • Cleaved PARP

    • Bax

    • Bcl-2

    • β-Actin (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Section 4: Application Protocol: Anti-inflammatory Activity Assessment

Rationale: The anti-inflammatory properties of flavonoids are well-established. [10]This protocol uses a classic in vitro model to assess whether this compound can suppress the inflammatory response in macrophages.

Experimental Model

The RAW 264.7 murine macrophage cell line is a widely used model to study inflammation. Stimulation with bacterial lipopolysaccharide (LPS) triggers a potent inflammatory response, including the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [8]The assay measures the ability of a test compound to inhibit this cytokine release.

Experimental Workflow: Anti-inflammatory Assay

G seed Seed RAW 264.7 cells in 24-well plates pretreat Pre-treat with this compound (1-2 hours) seed->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect analyze Analyze cytokine levels (TNF-α, IL-6) by ELISA collect->analyze

Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.

Protocol: Measurement of Pro-inflammatory Cytokines by ELISA

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined from a prior viability assay on RAW 264.7 cells). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include control wells:

    • Untreated cells (negative control)

    • Cells treated with LPS only (positive control)

    • Cells treated with vehicle + LPS

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

Data Analysis

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the "LPS only" positive control. This will demonstrate the dose-dependent anti-inflammatory effect of the compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Compound precipitates in media - Stock concentration is too high.- Final DMSO concentration > 0.5%.- Poor quality DMSO.- Lower the stock concentration.- Ensure final DMSO concentration is ≤ 0.1%.- Use fresh, anhydrous DMSO.- Prepare working solutions immediately before use.
High variability between replicates - Inconsistent cell seeding.- Edge effects in 96-well plates.- Compound instability/degradation.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate.- Prepare fresh working solutions for each experiment.
No biological effect observed - Compound is inactive at tested doses.- Compound is not cell-permeable.- Rapid degradation in media.- Test a higher concentration range.- Research potential for enzymatic cleavage of the glycoside in your cell model.- Reduce incubation time to minimize degradation.
Vehicle control shows cytotoxicity - Final DMSO concentration is too high.- Cell line is highly sensitive to DMSO.- Re-calculate dilutions to ensure final DMSO is ≤ 0.1%.- Perform a DMSO dose-response curve to find the maximum tolerated concentration for your specific cell line.

References

  • Park, C., et al. (2010). Induction of apoptosis by quercetin is mediated through AMPKalpha1/ASK1/p38 pathway. Cancer Letters, 292(2), 228-36. [Link]

  • ChemFarm. (n.d.). Quercetin 3-O-robinobioside Supplier. Retrieved from [Link]

  • BioCrick. (n.d.). Quercetin 3-O-robinobioside | CAS:52525-35-6. Retrieved from [Link]

  • Seo, H. S., et al. (2016). Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells. Oncology Reports, 36(2), 913-920. [Link]

  • Granado-Serrano, A. B., et al. (2006). Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2). The Journal of Nutrition, 136(11), 2715-2721. [Link]

  • He, D., et al. (2010). Quercetin induces apoptosis by activating caspase-3 and regulating Bcl-2 and cyclooxygenase-2 pathways in human HL-60 cells. International Journal of Molecular Medicine, 26(4), 583-589. [Link]

  • Kim, J. H., et al. (2016). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Journal of Breast Cancer, 19(2), 147-156. [Link]

  • Salehi, B., et al. (2022). Promising bioactive properties of quercetin for potential food applications and health benefits: A review. Frontiers in Nutrition, 9, 1022788. [Link]

  • Hashemzaei, M., et al. (2017). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports, 38(2), 819-828. [Link]

  • ResearchGate. (2023). What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments? Retrieved from [Link]

  • Rauf, A., et al. (2018). Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms. Molecules, 23(11), 2747. [Link]

  • Liu, T., et al. (2021). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. Food & Function, 12(4), 1489-1499. [Link]

  • Periasamy, J., et al. (2022). ANTI-CANCER ACTIVITY OF QUERCETIN VIA APOPTOSIS INDUCTION PATHWAYS IN HUMAN BREAST CANCER CELL LINES-A SYSTEMATIC REVIEW AND META-ANALYSIS. ResearchGate. [Link]

  • Chen, C. C., et al. (2001). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta Medica, 67(8), 745-747. [Link]

  • Uddin, M. S., et al. (2021). A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells. International Journal of Molecular Sciences, 22(21), 11766. [Link]

  • Wang, Y., et al. (2018). Application of quercetin-3-O-robinobioside as inhibitor of calcium ion channel. SciSpace. [Link]

  • Chavan, K. M., et al. (2014). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 5(3), 358-370. [Link]

  • Boots, A. W., et al. (2008). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. Nutrition, 24(7-8), 703-710. [Link]

  • Tang, S. M., et al. (2020). Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update. Molecules, 25(23), 5556. [Link]

  • Dhiman, P., et al. (2023). Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations. Phytomedicine Plus, 3(3), 100472. [Link]

  • ResearchGate. (2008). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10371536, this compound. Retrieved from [Link].

  • Liu, Y., et al. (2012). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. Journal of Medicinal Plants Research, 6(14), 2844-2850. [Link]

Sources

Application Notes & Protocols: Animal Models for Testing Quercetin 3-Robinobioside Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quercetin 3-Robinobioside

Quercetin, a ubiquitous plant flavonol, is one of the most extensively studied flavonoids due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its glycosidic forms, such as this compound, are the primary forms found in nature. This compound has demonstrated significant antioxidant and in-vitro anti-leukemic activities, suggesting its potential as a therapeutic agent. However, translating these in-vitro findings into preclinical and clinical applications requires robust in-vivo animal models.

This guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to effectively evaluate the therapeutic efficacy of this compound in validated animal models. We will focus on three key areas of investigation: anti-inflammatory, antioxidant, and anti-cancer effects.

A critical consideration for in-vivo studies of flavonoid glycosides is their bioavailability. The sugar moiety significantly influences absorption and metabolism.[2] this compound contains a robinobiose group, a disaccharide containing rhamnose. Studies on other rhamnose-containing quercetin glycosides, like rutin, have shown markedly depressed absorption in the small intestine compared to quercetin aglycone or its glucoside forms.[3][4] This suggests that the bioavailability of orally administered this compound may be limited. Therefore, researchers should consider both oral and parenteral (e.g., intraperitoneal) routes of administration to distinguish between local effects in the gastrointestinal tract and systemic effects. Furthermore, analysis of plasma metabolites is crucial to understand the extent of absorption and biotransformation.[5][6] The protocols outlined below are adapted from well-established models for quercetin and provide a strong foundation for investigating this compound, with specific considerations for its unique chemical structure.

Selecting the Appropriate Animal Model

The choice of animal model is paramount and should be dictated by the specific research question. Here, we present three widely accepted and well-characterized models to assess the anti-inflammatory, antioxidant (in the context of metabolic disease), and anti-cancer properties of this compound.

Therapeutic Area Animal Model Species/Strain Rationale
Anti-Inflammation Carrageenan-Induced Paw EdemaWistar or Sprague-Dawley RatA classic, acute, and highly reproducible model of localized inflammation.[7][8] It allows for the rapid screening of compounds with anti-inflammatory potential by measuring the reduction in edema.[9]
Antioxidant/Metabolic Lipopolysaccharide (LPS)-Induced Systemic InflammationC57BL/6 or BALB/c MouseLPS induces a systemic inflammatory and oxidative stress response, mimicking aspects of sepsis and other inflammatory conditions.[10][11] This model is useful for assessing the compound's ability to modulate systemic cytokine production and oxidative markers.
Anti-Cancer Subcutaneous Xenograft Tumor ModelImmunocompromised Mice (e.g., Nude, SCID)This model allows for the in-vivo assessment of a compound's direct anti-tumor activity on human cancer cell lines.[12][13] It is a standard preclinical model for evaluating cancer therapeutics.

Detailed Experimental Protocols

Protocol for Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This protocol details the induction of acute inflammation in the rat paw using carrageenan and the subsequent evaluation of the anti-inflammatory effects of this compound.[8][9]

3.1.1 Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose (CMC-Na) or 10% DMSO in saline)[14][15]

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Indomethacin (positive control, 5 mg/kg)

  • Plethysmometer

  • Male Wistar rats (180-220 g)

3.1.2 Step-by-Step Methodology

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Vehicle Control (Vehicle only)

    • Carrageenan Control (Vehicle + Carrageenan)

    • Positive Control (Indomethacin 5 mg/kg + Carrageenan)

    • Test Group 1 (Low dose this compound + Carrageenan)

    • Test Group 2 (High dose this compound + Carrageenan)

  • Compound Administration: Administer this compound (e.g., 25, 50 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze data using one-way ANOVA followed by a post-hoc test.

3.1.3 Expected Outcomes A significant reduction in paw volume in the this compound-treated groups compared to the carrageenan control group will indicate anti-inflammatory activity.

Protocol for LPS-Induced Systemic Inflammation in Mice (Antioxidant/Anti-inflammatory)

This protocol describes the induction of systemic inflammation and oxidative stress using lipopolysaccharide (LPS) to evaluate the protective effects of this compound.[10][11]

3.2.1 Materials and Reagents

  • This compound

  • Vehicle (e.g., sterile PBS)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 0.5 mg/kg)

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α, IL-6, IL-1β

  • Assay kits for malondialdehyde (MDA) and superoxide dismutase (SOD)

  • Male C57BL/6 mice (8-10 weeks old)

3.2.2 Step-by-Step Methodology

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Control (Vehicle only)

    • LPS Control (Vehicle + LPS)

    • Positive Control (Dexamethasone + LPS)

    • Test Group 1 (Low dose this compound + LPS)

    • Test Group 2 (High dose this compound + LPS)

  • Compound Administration: Administer this compound (e.g., 25, 50 mg/kg, i.p.) or vehicle 1 hour before LPS injection.[16]

  • Induction of Inflammation: Inject LPS (e.g., 0.5 mg/kg) intraperitoneally.[17]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize mice and collect blood (via cardiac puncture) and tissues (liver, lungs).

  • Biochemical Analysis:

    • Separate plasma and store at -80°C. Measure levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Homogenize tissue samples and measure MDA levels (as an indicator of lipid peroxidation) and SOD activity (as a measure of antioxidant enzyme function).

  • Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test.

Protocol for Subcutaneous Xenograft Mouse Model (Anti-Cancer)

This protocol outlines the procedure for establishing a human breast cancer xenograft model to test the anti-tumor efficacy of this compound.[12][18]

3.3.1 Materials and Reagents

  • This compound

  • Vehicle (e.g., 1% DMSO in saline)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)

  • Calipers

3.3.2 Step-by-Step Methodology

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.[12]

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=6-8 per group):

    • Vehicle Control

    • Test Group 1 (Low dose this compound)

    • Test Group 2 (High dose this compound)

  • Compound Administration: Administer this compound (e.g., 20-50 mg/kg, i.p. or p.o.) daily or on a specified schedule.

  • Endpoint Analysis: Continue treatment for a defined period (e.g., 21-28 days). At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Further Analysis (Optional): Tumor tissues can be processed for histopathology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or Western blotting to analyze signaling pathways.

  • Data Analysis: Compare tumor volumes and weights between groups using an appropriate statistical test (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for final tumor weights).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_post Post-Treatment Analysis acclimatize Animal Acclimatization (1 week) grouping Random Grouping (n=6-8/group) acclimatize->grouping baseline Baseline Measurement (e.g., Paw Volume) grouping->baseline compound_admin Administer Vehicle or This compound (p.o. or i.p.) baseline->compound_admin induce Induce Pathology (e.g., Carrageenan Injection) compound_admin->induce 60 min measure Endpoint Measurement (e.g., Paw Volume at 1-5h) induce->measure collect Sample Collection (Blood, Tissues) measure->collect analyze Biochemical & Histological Analysis collect->analyze

Caption: General experimental workflow for in-vivo testing.

Signaling Pathways

Anti-inflammatory Signaling (NF-κB Pathway) The NF-κB pathway is a key regulator of inflammation. Quercetin has been shown to inhibit this pathway.[11][19]

G LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines induces transcription Q3R Quercetin 3-robinobioside Q3R->IKK inhibits Q3R->NFkB_active inhibits translocation

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant Signaling (Nrf2 Pathway) The Nrf2 pathway is the master regulator of the antioxidant response. Quercetin is a known activator of this pathway.[13]

G Q3R Quercetin 3-robinobioside Keap1 Keap1 Q3R->Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active dissociation Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Enzymes Antioxidant Enzymes (SOD, HO-1, GST) ARE->Enzymes induces transcription

Caption: Activation of the Nrf2 antioxidant pathway.

Pro-Apoptotic Signaling in Cancer Quercetin induces apoptosis in cancer cells through multiple mechanisms, including the intrinsic mitochondrial pathway.[12][17]

G Q3R Quercetin 3-robinobioside STAT3 p-STAT3 (active) Q3R->STAT3 inhibits Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Q3R->Bcl2 downregulates Bax Bax (Pro-apoptotic) Q3R->Bax upregulates STAT3->Bcl2 upregulates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito forms pores in CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Induction of apoptosis via mitochondrial pathway.

References

  • Zhou J, Fang L, Liao J, Li L, Yao W, Xiong Z, et al. (2017) Investigation of the anti-cancer effect of quercetin on HepG2 cells in vivo. PLoS ONE 12(3): e0172838. [Link]

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  • Sun, G. Y., Chen, Z., Jasmer, K. J., & Chuang, D. Y. (2020). Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. Current pharmaceutical design, 26(15), 1686–1694. [Link]

  • Aghaei, A., Ghavipanjeh, G., & Ghorbani, A. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(6), 639–644. [Link]

  • Richmond, J., & Su, Y. (2008). Mouse model of breast cancer metastasis to bone. Bio-protocol, e101. [Link]

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  • Rittchen, S., & Rofstad, E. K. (2016). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Journal of cellular biochemistry, 117(12), 2855-2864. [Link]

  • Morand, C., Crespy, V., Manach, C., Besson, C., Demigné, C., & Rémésy, C. (1998). Respective bioavailability of quercetin aglycone and its glycosides in a rat model. The Journal of nutrition, 128(10), 1686-1690. [Link]

  • Khairani, A. F., Harmonia, S., Chou, Y., Alfarafisa, N. M., & Ramadhanti, J. (2023). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Review. Breast Cancer: Basic and Clinical Research, 17, 11782234231217730. [Link]

  • Singer, B. H., Newstead, M. W., Zeng, X., & Standiford, T. J. (2013). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The American journal of pathology, 183(3), 735-745. [Link]

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  • Lim, H. K., Lee, H., Moon, A., Kang, K. T., & Jung, J. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of translational medicine, 7(24), 817. [Link]

  • Choi, J. S., Choi, B. C., & Choi, J. S. (2015). Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats. Biomedical reports, 3(6), 841–846. [Link]

  • Hollman, P. C. H., & Katan, M. B. (1999). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. National Genomics Data Center, 129(6), 1152-1155. [Link]

  • M-H, C., & G, W. (2020). Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway. Nutrition research (New York, N.Y.), 81, 66–76. [Link]

  • Andres, S., Pevny, S., & Ziegenhagen, R. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 1), 21-29. [Link]

  • Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). [Link]

  • Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., ... & Martins, N. (2022). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. Biomolecules, 12(10), 1381. [Link]

  • Andres, S., Pevny, S., & Ziegenhagen, R. (2021). Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney. Antioxidants, 10(6), 903. [Link]

  • Li, Y., Li, X., Guo, L., Li, J., & Sun, X. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6653. [Link]

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  • Gerondra, Z., & Li, Y. (2021). Quercetin Prevents LPS-Induced Oxidative Stress and Inflammation by Modulating NOX2/ROS/NF-kB in Lung Epithelial Cells. Molecules, 26(23), 6949. [Link]

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Application Notes & Protocols: Formulation of Qu-3-Rha for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Quercetin 3-robinobioside (Qu-3-Rha) for experimental applications. Due to its flavonoid glycoside structure, Qu-3-Rha presents solubility challenges that must be overcome to ensure accurate, reproducible, and meaningful results in both in vitro and in vivo studies. This guide details the physicochemical properties of Qu-3-Rha, explains the rationale behind solvent and vehicle selection, and provides validated, step-by-step protocols for preparing stock solutions and working formulations for cell-based assays and animal studies.

Introduction to this compound (Qu-3-Rha)

This compound is a flavonoid glycoside, a class of natural compounds widely investigated for their diverse biological activities. It consists of the flavonol quercetin linked to a robinobiose sugar moiety. Like many polyphenolic compounds, its therapeutic potential is often hindered by poor aqueous solubility, which complicates experimental design and can lead to inconsistent data if not properly addressed.[1][2]

Initial research suggests Qu-3-Rha possesses antioxidant properties and may exhibit inhibitory activity against certain cancer cell lines, such as leukemia K562 cells.[3][4] Furthermore, there is evidence pointing towards its potential role as a calcium ion channel inhibitor, suggesting applications in treating a range of diseases from cardiovascular to neurological conditions.[5] Accurate formulation is the critical first step to exploring these and other potential biological functions.

Physicochemical Properties & Formulation Fundamentals

A thorough understanding of the compound's properties is essential for developing a successful formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[6][7]
Molecular Weight 610.52 g/mol [6][7]
Appearance Solid (Yellowish Powder)[6][8]
Melting Point 193-200 °C[7]
Solubility (High) DMSO (≥100 mg/mL), Pyridine, Methanol, Ethanol[3][6]
Solubility (Poor) Water and aqueous buffers[2][9]
Core Formulation Challenge: Poor Aqueous Solubility

The large, complex structure of Qu-3-Rha, while contributing to its biological activity, limits its ability to dissolve in water. Direct addition of the solid compound to aqueous cell culture media or physiological buffers will result in non-homogenous suspension and an unknown final concentration, rendering experimental results unreliable.

Scientist's Note (Causality): The primary strategy for formulating poorly soluble compounds like Qu-3-Rha is to first dissolve them in a small volume of a compatible, water-miscible organic solvent to create a high-concentration stock solution. This stock is then serially diluted into the final aqueous medium, ensuring the final concentration of the organic solvent is low enough to be non-toxic to the experimental system.[10][11]

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol details the preparation of a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing capacity for Qu-3-Rha and its miscibility with aqueous media.[6]

Materials:
  • This compound (solid powder)

  • Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO) (ACS grade or higher)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or ultrasonic bath

Step-by-Step Methodology:
  • Determine Required Mass: Calculate the mass of Qu-3-Rha needed to achieve the desired stock concentration. The formula is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molar Mass ( g/mol ) [12]

    • Example for a 100 mM stock in 1 mL: Mass (g) = 0.1 mol/L x 0.001 L x 610.52 g/mol = 0.06105 g (61.05 mg)

  • Weigh Compound: Accurately weigh the calculated mass of Qu-3-Rha powder and place it into a sterile amber vial. Rationale: Amber vials are used to protect the light-sensitive flavonoid from degradation.[6]

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial. Scientist's Note: Use newly opened or anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[6]

  • Promote Dissolution: Tightly cap the vial and vortex vigorously. If the solid does not fully dissolve, use an ultrasonic bath for 5-10 minute intervals. Gentle warming to 37°C can also aid dissolution.[4][6] Visually inspect the solution against a light source to ensure no solid particles remain. The final solution should be clear.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock solution.[6]

Storage Recommendations:
  • Long-term (up to 6 months): Store aliquots at -80°C.[6]

  • Short-term (up to 1 month): Store aliquots at -20°C.[6]

  • Always protect from light and moisture.

Protocol 2: Formulation for In Vitro Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into cell culture medium for treating cells. The primary goal is to achieve the desired final concentration of Qu-3-Rha while keeping the final DMSO concentration at a non-toxic level.

Critical Consideration: DMSO Toxicity

While an excellent solvent, DMSO can be toxic to cells at higher concentrations. The sensitivity varies significantly between cell lines.[13][14]

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO Conc.General EffectRecommendation
< 0.1% (v/v) Considered safe for most cell lines; minimal effect on cell physiology.Ideal Target [13][15]
0.1% - 0.5% (v/v) Generally tolerated by robust cell lines, but may induce differentiation or stress.Acceptable, but requires a vehicle control.[11][15]
> 0.5% (v/v) Significant cytotoxicity is likely for many cell lines, especially sensitive or primary cells.Avoid if possible; requires rigorous validation.[14][16]

Self-Validation (Trustworthiness): It is imperative for researchers to perform a dose-response curve with the vehicle (e.g., DMSO) alone on their specific cell line to determine the maximum tolerated concentration that does not affect cell viability or the experimental endpoint. This "vehicle control" is a mandatory component of any well-designed experiment.[13]

Workflow for In Vitro Formulation

G cluster_0 Preparation Phase cluster_1 Application Phase A 1. Prepare 100 mM Stock in 100% DMSO B 2. Create Intermediate Dilution in Culture Medium (e.g., 1 mM in 100µL) A->B Dilute 1:100 C 3. Add Intermediate Dilution to Cells in Well Plate (e.g., 10µL into 1mL final volume) B->C Spike into final volume D 4. Final Concentration Achieved (e.g., 10 µM Qu-3-Rha) Final DMSO: 0.1% C->D Resulting Condition

Caption: Workflow for preparing in vitro working solutions.

Step-by-Step Methodology (Example for 10 µM Final):
  • Thaw Stock: Thaw one aliquot of the 100 mM Qu-3-Rha stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile tube, add 1 µL of the 100 mM stock to 99 µL of sterile cell culture medium. Vortex gently. This creates a 1 mM intermediate solution with 1% DMSO.

  • Final Dilution (Dosing): Add 10 µL of the 1 mM intermediate solution to your experimental well containing 990 µL of medium with cells. The final volume is 1 mL.

  • Calculate Final Concentrations:

    • Qu-3-Rha: 1 mM / 100 = 10 µM

    • DMSO: 1% / 100 = 0.01% (Well below the recommended maximum)

Scientist's Note: Always add the final, diluted compound to the cells, rather than adding a high concentration of DMSO directly to the well. This ensures rapid and homogenous mixing, preventing localized toxicity. Prepare fresh dilutions for each experiment and do not store aqueous solutions of the compound.[9]

Protocol 3: Formulation for In Vivo Administration

Formulating Qu-3-Rha for animal studies requires vehicles that are biocompatible and can maintain the compound in solution upon administration. Commercial suppliers provide tested vehicle formulations for compounds with similar properties.

Recommended In Vivo Vehicles:

Two common and validated vehicle systems are provided below.[6] The choice depends on the required concentration and route of administration.

Table 3: Validated Vehicle Formulations for In Vivo Use

FormulationComponentsAchievable Solubility
Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.09 mM)
Vehicle 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.09 mM)

Scientist's Note (Causality): These multi-component systems work synergistically. DMSO acts as the primary solvent. Co-solvents like PEG300 and surfactants like Tween-80 help maintain solubility and prevent precipitation when the formulation is introduced into the aqueous environment of the body. SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing excipient that encapsulates the drug molecule, enhancing its aqueous solubility.[6]

Step-by-Step Methodology (Using Vehicle 1):
  • Prepare DMSO Stock: First, prepare a concentrated stock in 100% DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Combine Components: In a sterile tube, add the components sequentially. For a 1 mL final volume: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly. c. Add 50 µL of Tween-80. Mix thoroughly. d. Add 450 µL of sterile saline. Mix thoroughly until a clear, homogenous solution is formed.

  • Final Concentration: This procedure yields a final Qu-3-Rha concentration of 2.5 mg/mL. The vehicle can be scaled proportionally for larger volumes.

  • Administration: Use the freshly prepared solution for administration (e.g., oral gavage, intraperitoneal injection). Do not store the final aqueous formulation.

Potential Mechanism of Action: A Note on Flavonoids

While the specific pathways for this compound are still under investigation, the parent compound, Quercetin, is known to modulate multiple signaling pathways involved in inflammation, cell proliferation, and oxidative stress.[8][17] One of the proposed mechanisms involves the inhibition of protein kinases and acting as a potent antioxidant.[8] There is also evidence suggesting Qu-3-Rha may act as a calcium channel inhibitor, which could be a key part of its therapeutic effect.[5]

G cluster_0 Proposed Cellular Effects cluster_1 Downstream Consequences A This compound B Inhibition of Protein Kinases A->B C Inhibition of Calcium Ion Channels A->C D Radical Scavenging (Antioxidant Effect) A->D E Reduced Proliferation (Anti-cancer) B->E F Modulation of Cellular Signaling C->F G Reduced Oxidative Stress D->G

Caption: Putative mechanisms of this compound.

References

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  • Facile Synthesis of Flavonoid 7-O-Glycosides. The Journal of Organic Chemistry. [Link]

  • Pharmacokinetics of quercetin-loaded nanodroplets with ultrasound activation and their use for bioimaging. National Center for Biotechnology Information (PMC). [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

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  • This compound-7-glucoside | C33H40O21 | CID 44259112. PubChem, National Institutes of Health. [Link]

  • Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth. MDPI. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information (PMC). [Link]

  • Biological properties of quercetin solubilized in DMSO and in rubusoside. ResearchGate. [Link]

  • Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Facile Synthesis of Flavonoid 7- O -Glycosides. ResearchGate. [Link]

  • Lactoferrin decorated bilosomes for the oral delivery of quercetin in type 2 diabetes: In vitro and in vivo appraisal. PubMed. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. National Center for Biotechnology Information (PMC). [Link]

  • Artificial Intelligence for Natural Products Drug Discovery in Neurodegeneration Therapies: A Review. MDPI. [Link]

  • Phytocompounds and Regulation of Flavonoids in In Vitro-Grown Safflower Plant Tissue by Abiotic Elicitor CdCl2. National Center for Biotechnology Information (PMC). [Link]

  • Tailoring of Selenium-Plated Novasomes for Fine-Tuning Pharmacokinetic and Tumor Uptake of Quercetin: In Vitro Optimization and In Vivo Radiobiodistribution Assessment in Ehrlich Tumor-Bearing Mice. PubMed Central. [Link]

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Application Note & Protocols: A Strategic Guide to the Synthesis of Quercetin 3-O-robinobioside and its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: Quercetin, a prominent dietary flavonoid, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, its therapeutic application is often hampered by poor water solubility and limited bioavailability. Glycosylation, the attachment of sugar moieties, is nature's and chemistry's foremost strategy to enhance the physicochemical properties and biological activity of flavonoids.[3][4] This guide provides a comprehensive, experience-driven framework for the chemical synthesis of Quercetin 3-O-robinobioside, a naturally occurring glycoside with demonstrated anti-leukemic and antioxidant properties.[5][] We will delve into the strategic considerations for regioselective synthesis, including protecting group strategies, glycosyl donor activation, and final deprotection, offering detailed, self-validating protocols for practical implementation in a research setting.

Introduction: The Rationale for Synthesis

Quercetin possesses five hydroxyl (-OH) groups at positions 3, 5, 7, 3', and 4'. The specific position and type of sugar attached to this aglycone core drastically influence its biological function. Quercetin 3-O-robinobioside, where a robinobiose disaccharide (6-O-α-L-rhamnopyranosyl-β-D-galactopyranose) is attached at the 3-position, has been isolated from various plants and is a subject of research interest.[7][8]

Chemical synthesis offers three distinct advantages over natural product isolation:

  • Scalability and Purity: Provides access to large quantities of pure material, free from confounding natural analogs.

  • Structural Verification: Confirms the structure of the natural product.

  • Derivative Development: Serves as a platform for creating novel derivatives with potentially enhanced activity, solubility, or target specificity by modifying either the flavonoid core or the sugar unit.

This guide focuses on a robust and logical pathway to construct this complex molecule, emphasizing the critical decision-making points that ensure a successful synthesis.

Retrosynthetic Strategy and Core Challenges

The primary challenge in synthesizing a specific quercetin glycoside is achieving regioselectivity . All five hydroxyl groups are potential sites for glycosylation. The 3-OH group is the most nucleophilic and sterically accessible, making it the most common site for natural glycosylation. However, to ensure exclusive reaction at this site, the other four hydroxyl groups must be temporarily masked using protecting groups.

Our retrosynthetic analysis breaks the target molecule down into three key components:

  • Quercetin Aglycone (Acceptor): Selectively protected to expose only the 3-OH group.

  • Robinobiose Disaccharide (Donor): Activated at its anomeric carbon for efficient coupling.

  • Glycosylation & Deprotection: The coupling reaction followed by the removal of all protecting groups.

G Target Quercetin 3-O-robinobioside Deprotection Global Deprotection (e.g., Hydrogenolysis) Target->Deprotection retrosynthesis Protected_Glycoside Fully Protected Intermediate Deprotection->Protected_Glycoside Glycosylation Regioselective Glycosylation Protected_Glycoside->Glycosylation Protected_Quercetin 3-OH Free Quercetin Acceptor (e.g., 5,7,3',4'-Tetra-O-benzylquercetin) Glycosylation->Protected_Quercetin Robinobiose_Donor Activated Robinobiose Donor (e.g., Glycosyl Bromide or Trichloroacetimidate) Glycosylation->Robinobiose_Donor Protecting_Groups Protecting Group Strategy Protected_Quercetin->Protecting_Groups Activation Anomeric Activation Robinobiose_Donor->Activation Quercetin Quercetin Protecting_Groups->Quercetin Robinobiose Robinobiose Disaccharide Activation->Robinobiose

Figure 1: A high-level retrosynthetic pathway for Quercetin 3-O-robinobioside.

Part I: Preparation of the Key Synthons

The Acceptor: Regioselective Protection of Quercetin

The choice of protecting group is critical. Benzyl (Bn) ethers are ideal for this purpose as they are stable to a wide range of reaction conditions used in glycosylation but can be cleanly removed in the final step via catalytic hydrogenation—a process that does not cleave the desired glycosidic bond.[9] The 3-OH is the most acidic and reactive hydroxyl, but direct selective protection of the other four is challenging. A common strategy involves protecting all five hydroxyls and then selectively deprotecting the 3-position.

Protocol 1: Synthesis of 5,7,3',4'-Tetra-O-benzylquercetin (Acceptor)

This protocol outlines a reliable method to prepare the key quercetin acceptor.

Materials

Reagent Formula M.W. Purpose
Quercetin C₁₅H₁₀O₇ 302.24 Starting Material
Benzyl Bromide (BnBr) C₇H₇Br 171.04 Benzylating Agent
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 Base
Dimethylformamide (DMF) C₃H₇NO 73.09 Solvent
Palladium on Carbon (Pd/C) Pd/C - Catalyst (for deprotection)

| Hydrogen Gas (H₂) | H₂ | 2.02 | Reducing Agent |

Step-by-Step Methodology:

  • Per-benzylation:

    • Dissolve Quercetin (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous K₂CO₃ (10 eq) to the solution. The large excess ensures complete deprotonation of all phenolic hydroxyls.

    • Add Benzyl Bromide (6.0 eq) dropwise at room temperature. The reaction is exothermic.

    • Stir the mixture vigorously at 50-60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3,5,7,3',4'-Penta-O-benzylquercetin.

  • Selective 3-O-Debenzylation:

    • This step is often accomplished via specific literature methods, sometimes involving acid-catalyzed cleavage which is faster for the 3-position. For this guide, we present a conceptual step. A thorough literature search for selective 3-O-debenzylation of per-benzylated flavonoids is recommended. A common alternative is to start with Rutin (Quercetin 3-O-rutinoside), protect the free hydroxyls, and then enzymatically or chemically cleave the rutinoside to expose the 3-OH.

Causality: The choice of K₂CO₃ as the base and DMF as the solvent provides a standard, effective system for Williamson ether synthesis on phenolic compounds. Protecting all hydroxyls first is often more straightforward than attempting a one-step selective protection of four distinct phenols.

The Donor: Synthesis of an Activated Robinobiose

Robinobiose (6-O-α-L-rhamnopyranosyl-β-D-galactopyranose) must be converted into a suitable glycosyl donor.[10][11] This typically involves protecting all hydroxyl groups on the sugar with acyl groups (e.g., acetyl) and then converting the anomeric hydroxyl into a good leaving group, such as a bromide (a glycosyl bromide). Acetyl groups are "participating groups," meaning the acetyl group at C-2 will assist in the reaction to favor the formation of a 1,2-trans glycosidic linkage, which is desired for the β-galactose connection.[12][13]

Protocol 2: Preparation of Acetylated Robinobiosyl Bromide (Donor)

  • Per-acetylation:

    • Suspend Robinobiose (1.0 eq) in acetic anhydride (10 eq).

    • Add a catalytic amount of sodium acetate or a drop of pyridine.

    • Heat the mixture to 100 °C for 2-3 hours with stirring.

    • Pour the cooled reaction mixture onto ice and stir until the excess anhydride has hydrolyzed.

    • Extract the product with dichloromethane, wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to give the per-acetylated robinobiose.

  • Bromination:

    • Dissolve the per-acetylated sugar in a minimal amount of dichloromethane.

    • Cool the solution to 0 °C.

    • Add a solution of HBr in acetic acid (33 wt. %, ~2.0 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours, monitoring by TLC.

    • Once complete, dilute with dichloromethane and wash rapidly with ice-cold water, then cold saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo without heating. The resulting glycosyl bromide is often unstable and should be used immediately in the next step.

Part II: The Glycosylation Reaction and Final Steps

This is the key bond-forming step where the acceptor and donor are coupled. The Koenigs-Knorr reaction, using a heavy metal salt promoter like silver triflate or silver carbonate, is a classic and effective method.

G cluster_0 Preparation of Synthons cluster_1 Coupling and Finalization Quercetin Quercetin Protected_Quercetin Protected_Quercetin Quercetin->Protected_Quercetin Protocol 1: Protection Glycosylation Protocol 3: Glycosylation Protected_Quercetin->Glycosylation Robinobiose Robinobiose Activated_Donor Activated_Donor Robinobiose->Activated_Donor Protocol 2: Activation Activated_Donor->Glycosylation Deprotection Protocol 4: Deprotection Glycosylation->Deprotection Purification Final Purification (HPLC/Column) Deprotection->Purification Characterization Structural Verification (NMR, HRMS) Purification->Characterization

Figure 2: Experimental workflow from starting materials to final product characterization.

Protocol 3: Koenigs-Knorr Glycosylation

  • Setup:

    • Dissolve the protected quercetin acceptor (1.0 eq) and a promoter such as silver triflate (AgOTf, 1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Add activated 4Å molecular sieves to ensure anhydrous conditions.

    • Stir the mixture in the dark at -20 °C for 30 minutes.

  • Coupling:

    • Dissolve the freshly prepared robinobiosyl bromide donor (1.5 eq) in anhydrous dichloromethane.

    • Add the donor solution dropwise to the cold acceptor solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours in the dark.

  • Work-up:

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

    • Wash the filtrate with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude protected glycoside.

Protocol 4: Global Deprotection and Purification

  • Hydrogenolysis:

    • Dissolve the crude protected glycoside in a solvent mixture like Ethyl Acetate/Methanol (1:1).

    • Add Palladium on Carbon (10% Pd/C, ~10% by weight of the substrate).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon) with vigorous stirring.

    • Stir at room temperature for 24-48 hours. Monitor by TLC or HPLC until all benzyl and acetyl groups are removed.

  • Purification:

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate. The crude product often requires extensive purification.

    • Employ column chromatography on silica gel, followed by purification on Sephadex LH-20 or via preparative HPLC to obtain the pure Quercetin 3-O-robinobioside.[14][15]

Characterization and Data

The final product must be rigorously characterized to confirm its identity and purity.

Table 2: Expected Characterization Data for Quercetin 3-O-robinobioside

Technique Expected Results
¹H NMR Signals corresponding to the quercetin A, B, and C rings; anomeric protons for both galactose (doublet, ~5.0-5.5 ppm) and rhamnose (doublet, ~4.5-5.0 ppm); characteristic methyl doublet for rhamnose (~1.2 ppm).
¹³C NMR Resonances for all 27 carbons, including the flavonoid backbone and the two sugar units.
HRMS (ESI) Calculation for C₂₇H₃₀O₁₆ [M+H]⁺ or [M-H]⁻ should match the observed mass with <5 ppm error. (Calculated M.W. = 610.52).[8]

| HPLC | A single sharp peak indicating high purity. |

Synthesis of Derivatives

The established protocol serves as a launchpad for creating novel derivatives for structure-activity relationship (SAR) studies.

  • Aglycone Modification: Use a synthetic derivative of quercetin (e.g., a methylated or halogenated analog) as the starting acceptor in Protocol 1.

  • Sugar Modification: Synthesize an activated donor from a different disaccharide to probe the importance of the sugar moiety for biological activity.

  • Linker Insertion: Modify the 3-OH group with a linker before glycosylation to attach other functionalities, such as fluorescent tags or moieties designed to improve cell permeability.[16]

Conclusion

The chemical synthesis of complex flavonoid glycosides like Quercetin 3-O-robinobioside is a challenging yet rewarding endeavor. Success hinges on a logical and carefully executed strategy, particularly concerning the selection and manipulation of protecting groups.[17][18] The protocols and insights provided in this guide offer a robust framework for researchers to produce high-purity material for biological evaluation and to develop novel derivatives, thereby advancing the therapeutic potential of the quercetin scaffold.

References

  • Shimoi, K., et al. (2014). Glycosylation of quercetin with cultured plant cells and cyclodextrin glucanotransferase. Natural Product Communications, 9(5), 647-8. [Link]

  • Ren, G., et al. (2022). A highly versatile fungal glucosyltransferase for specific production of quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glucoside in different hosts. ResearchGate. [Link]

  • Grygier, A., et al. (2023). Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity. International Journal of Molecular Sciences, 24(15), 11956. [Link]

  • Li, Y., et al. (2022). Synthesis and evaluation of glycosylated quercetin to enhance neuroprotective effects on cerebral ischemia-reperfusion. Bioorganic & Medicinal Chemistry, 73, 117008. [Link]

  • Santoro, M., et al. (2022). Antioxidant Quercetin 3-O-Glycosylated Plant Flavonols Contribute to Transthyretin Stabilization. Molecules, 27(9), 2862. [Link]

  • Zhang, Y., et al. (2014). Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity. PLOS ONE, 9(8), e105725. [Link]

  • ChemSrc. (n.d.). Quercetin 3-O-robinobioside. Chemsrc.com. Retrieved January 14, 2026. [Link]

  • National Center for Biotechnology Information. (n.d.). Quercetin 3-robinobioside. PubChem Compound Database. Retrieved January 14, 2026. [Link]

  • Zhang, Y., et al. (2014). Purification and characterization of flavonoids from the leaves of Zanthoxylum bungeanum and correlation between their structure and antioxidant activity. PubMed. [Link]

  • Zhou, Y., et al. (2012). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. ResearchGate. [Link]

  • Kotik, A. M., et al. (2021). Three strategies of flavonoid glycosylation. ResearchGate. [Link]

  • Raj, S., et al. (2024). Isolation, Purification, and Characterization of Flavonoid from the Aqueous Extract of the Leaves of the Phaseolus vulgaris Linn. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity. PMC. [Link]

  • Oscarson, S. (2009). Protective Group Strategies. ResearchGate. [Link]

  • Taylor, M. S. (2012). Strategies for Protecting Group Free Glycosidation. McMaster University. [Link]

  • Zhu, Y., & Yang, B. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 20(4), 5836-5867. [Link]

  • Wikipedia. (2024). Robinose. Wikipedia. Retrieved January 14, 2026. [Link]

  • Ullah, A., et al. (2024). Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies. Future Medicinal Chemistry. [Link]

  • Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (n.d.). Robinobiose. PubChem Compound Database. Retrieved January 14, 2026. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety. Molecules, 29(1), 241. [Link]

  • Thangavel, N., et al. (2021). Design, Synthesis, Physicochemical and Drug-Likeness Properties of Quercetin Derivatives and their Effect on MCF-7 Cell Line and Free Radicals. Journal of Applied Pharmacy, 13(3), 1-10. [Link]

  • Lee, J., et al. (2015). Synthesis of alkyl quercetin derivatives. ResearchGate. [Link]

  • S, S., et al. (2023). 2D Interaction of Quercetin 3-O-Robinobioside with the active site of 3Q05. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Quercetin 3-Robinobioside (Q3R) Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quercetin 3-robinobioside (Q3R). This resource is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this potent antioxidant flavonoid: its limited aqueous solubility. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and reproducible use of Q3R in your assays.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of Q3R.

Q1: What is this compound and why is its solubility a challenge?

A1: this compound (Q3R) is a flavonoid glycoside, meaning it consists of a quercetin aglycone attached to a disaccharide (robinobiose). While the sugar moiety generally improves water solubility compared to the aglycone (quercetin) alone, Q3R is still considered poorly soluble in aqueous solutions.[1][2][3] This is due to the large, planar, and relatively hydrophobic nature of the quercetin backbone, which dominates its physicochemical properties. The molecule's ten hydrogen bond donors and sixteen acceptors contribute to a high crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve it.[4]

Q2: What is the first solvent I should try for making a stock solution?

A2: For nearly all in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[4][5] Q3R is readily soluble in DMSO.[5] This allows for the creation of a concentrated primary stock solution (e.g., 10-20 mM) that can be stored and diluted into your aqueous assay buffer or cell culture medium for final working concentrations.[6]

Q3: Is heating or sonication recommended to dissolve Q3R?

A3: Yes, gentle warming and sonication can aid dissolution, especially if you notice particulates after adding the solvent. A common recommendation is to warm the tube to 37°C and use an ultrasonic bath for a short period.[5] However, prolonged heating, especially at high temperatures (e.g., >80°C), can lead to the degradation of quercetin and its glycosides.[7] Therefore, use minimal heat for the shortest duration necessary.

Q4: I've dissolved Q3R in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?

A4: This is the most common problem researchers face and is known as "fall-out" or precipitation upon dilution. It occurs because the highly soluble DMSO stock is rapidly diluted into an aqueous environment where Q3R has very low solubility. The DMSO concentration is no longer high enough to keep the compound in solution.

  • Immediate Troubleshooting:

    • Decrease the Final Concentration: You may be exceeding the solubility limit of Q3R in the final medium. Try a lower working concentration.

    • Increase Final DMSO Concentration (with caution): Ensure the final DMSO concentration in your assay is sufficient. However, be mindful of solvent toxicity.

    • Modify Dilution Technique: Instead of adding the stock directly to the full volume of media, try adding the stock to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the media. This can sometimes prevent localized high concentrations that trigger precipitation.

Section 2: Core Troubleshooting Guide

This guide is structured to address specific problems you may encounter during your experiments.

Problem 1: My Q3R precipitates in the final assay buffer/medium.

This indicates that the aqueous solubility limit has been breached. The following workflow can help you systematically address this issue.

G start Precipitation Observed in Final Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase final DMSO to 0.5%. (Run DMSO-only vehicle control) check_dmso->increase_dmso Yes check_precip_again Does it still precipitate? check_dmso->check_precip_again No increase_dmso->check_precip_again lower_q3r Lower the final working concentration of Q3R. check_precip_again->lower_q3r Yes success Solution Stable: Proceed with Assay check_precip_again->success No check_precip_final Does it still precipitate? lower_q3r->check_precip_final advanced Proceed to Advanced Solubilization Methods (pH, Cyclodextrins) check_precip_final->advanced Yes check_precip_final->success No

Problem 2: I'm observing cellular toxicity or assay artifacts that might be due to the solvent.

DMSO, while an excellent solvent, can be toxic to cells and interfere with some assays at higher concentrations.[8]

Q: What is a safe concentration of DMSO for my cells?

A: This is highly cell-line dependent.[9][10]

  • General Guideline: Aim for a final DMSO concentration of ≤ 0.5% . Many sensitive cell lines require concentrations to be kept at or below 0.1%.[10][11]

  • Critical Experiment: You must run a vehicle control. This is a control group that is treated with the same final concentration of DMSO (or other solvent systems) as your experimental group, but without the Q3R. This allows you to distinguish between the effects of the compound and the effects of the solvent.

  • Toxicity Test: If you are unsure, perform a simple dose-response experiment with just DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your cells and measure viability (e.g., using an MTT or LDH assay) to determine the maximum tolerable concentration for your specific model.[8][12]

Final DMSO Concentration General Cellular Response Recommendation
< 0.1% Generally considered safe for most cell lines, including sensitive ones.[9][10]Ideal Target for long-term (>24h) incubations.
0.1% - 0.5% Tolerated by many robust cell lines for standard incubations (24-48h).[6]Acceptable Range. Always run a vehicle control.
0.5% - 1.0% May induce stress, differentiation, or mild toxicity in some cell lines.[11][12]Use with Caution. Only for short-term assays (<4h) if necessary.[8]
> 1.0% Significant cytotoxicity is common.[8][11]Avoid. Results are likely to be confounded by solvent artifacts.

Section 3: Advanced Solubility Enhancement Protocols

If DMSO alone is insufficient or causes toxicity issues, more advanced formulation strategies can be employed.

Method 1: pH Adjustment

Causality: The phenolic hydroxyl groups on the quercetin molecule can be deprotonated at higher pH, forming a phenolate salt. This ionized form is significantly more water-soluble. The solubility of quercetin, the aglycone, has been shown to increase in alkaline conditions.[13][14]

Protocol: Preparing a pH-Adjusted Stock Solution

  • Objective: To create a moderately alkaline stock solution to increase Q3R solubility before final dilution.

  • Materials: this compound, 1 M NaOH, Sterile PBS (pH 7.4), Sterile Water.

  • Procedure:

    • Attempt to suspend Q3R powder in sterile PBS or water at your desired stock concentration.

    • While stirring vigorously, add 1 M NaOH dropwise.

    • Monitor for dissolution. The solution should clarify as the pH increases and the compound dissolves.[15]

    • Caution: Quercetin and its derivatives are prone to oxidative degradation in alkaline solutions, which is often indicated by a color change to brown.[16][17] Prepare this stock fresh immediately before use and do not store it.

    • When diluting this stock into your final medium, be aware that it will slightly increase the pH of the medium. A final buffer concentration in the medium should be sufficient to handle this small addition.

Method 2: Complexation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble molecules, like the quercetin portion of Q3R, forming a water-soluble "inclusion complex".[1][2][19] This complex shields the hydrophobic part of the molecule from water, dramatically increasing its apparent solubility without chemically modifying it.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.

G cluster_0 Before Complexation cluster_1 After Complexation q3r Hydrophobic Q3R water Aqueous Solution q3r->water Poor Solubility (Precipitation) cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Q3R-CD Complex water2 Aqueous Solution

Protocol: Preparing a Q3R-Cyclodextrin Stock Solution

  • Objective: To prepare a concentrated, aqueous stock of Q3R using SBE-β-CD.

  • Materials: this compound, Sulfobutylether-β-cyclodextrin (SBE-β-CD) sodium salt, Sterile Saline or Water.

  • Procedure:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. To do this, dissolve 2 g of SBE-β-CD in a final volume of 10 mL of saline. This may require stirring.

    • Prepare a high-concentration primary stock of Q3R in DMSO (e.g., 25 mg/mL).

    • Slowly add the Q3R DMSO stock to the 20% SBE-β-CD solution while vortexing. A common ratio is 1 part DMSO stock to 9 parts CD solution (e.g., 100 µL of DMSO stock into 900 µL of 20% SBE-β-CD).[20]

    • This yields a final working stock that is primarily aqueous and can be further diluted into cell culture media with a much lower risk of precipitation. The final DMSO concentration is also significantly reduced.

    • This stock solution can be sterile-filtered through a 0.22 µm filter for use in cell culture.[15]

References

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Applic
  • Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a system
  • Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (n.d.). PMC - NIH.
  • Quercetin 3-O-robinobioside | CAS:52525-35-6.BioCrick.
  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Applic
  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017).
  • Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. (2019).
  • NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. (n.d.). Pharmacophore.
  • Meglumine-enhanced water solubility and stability of quercetin at moderate pH via liposome encapsul
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016).
  • Adjusting for the effects of DMSO on cell line growth and viability in experiments. (n.d.). Benchchem.
  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.).
  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. (n.d.). MDPI.
  • What the concentration of DMSO you use in cell culture assays? (2016).
  • Quercetin 3-O-robinobioside | Flavonoids | 52525-35-6.InvivoChem.
  • Quercetin 3-O-robinobioside | N
  • Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. (n.d.).
  • Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (2025).
  • Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. (2020). SpringerLink.
  • Increasing water solubility of Quercetin by increasing the temperature. (2017).
  • How to dissolve reagent grade Quercetin into cell culture medium? (2018).
  • What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments? (2025).

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"Minimizing degradation of Quercetin 3-robinobioside during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Quercetin 3-robinobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this valuable flavonoid glycoside during storage and experimentation. Here, we move beyond simple instructions to explain the causality behind best practices, ensuring your experimental outcomes are both reliable and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is a flavonoid glycoside. It consists of the aglycone quercetin linked to a disaccharide, robinobiose (composed of rhamnose and galactose), at the 3-position of the C-ring. Like many natural compounds, its complex structure is susceptible to degradation from environmental factors, which can compromise its biological activity and lead to inconsistent experimental results. The primary stability concerns are hydrolysis of the glycosidic bond and oxidation of the flavonoid structure.

Q2: What are the primary drivers of this compound degradation?

A2: The main factors that can degrade your compound are:

  • Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation rates.[1][2][3]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[2][4][5]

  • pH: The compound is most stable in slightly acidic to neutral conditions. Alkaline environments (pH > 7) promote auto-oxidation.[1][6][7]

  • Oxygen: The presence of oxygen, particularly in combination with heat or light, can lead to oxidative breakdown of the quercetin moiety.[8][9][10][11]

  • Moisture: Water can facilitate hydrolytic cleavage of the sugar moiety from the quercetin backbone. High humidity should be avoided for solid samples.[2]

  • Enzymatic Activity: If working with crude extracts or in biological systems, enzymes like β-glucosidases can catalyze the hydrolysis of the glycosidic bond.[12][13][14]

Q3: I have the compound in solid form. How should I store it for long-term use?

A3: For long-term storage of solid this compound, optimal conditions are crucial. Based on safety data sheets and stability studies of similar compounds, the following is recommended:

ParameterRecommendationRationale
Temperature -20°C or lower[15][16][17]Minimizes molecular motion, drastically slowing degradation kinetics.
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Light Store in an amber or opaque vial[2][18]Protects the light-sensitive molecule from photodegradation.
Moisture Use a desiccator or store with a desiccant[15][19]Prevents moisture absorption, which can lead to hydrolysis and clumping.[2]
Container Tightly sealed, airtight containerPrevents exposure to oxygen and humidity.
Q4: I need to make a stock solution. What solvent should I use and how should I store it?

A4: this compound is soluble in solvents like DMSO, acetone, and ethyl acetate.[15] For biological experiments, DMSO is common. However, be aware that aqueous solutions are prone to faster degradation. Quercetin itself is known to be unstable in aqueous solutions, especially at neutral to alkaline pH.[3][20]

Stock Solution Storage Recommendations:

  • Temperature: Store at -80°C for long-term stability (months) or -20°C for short-term (weeks).[17]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and oxygen, accelerating degradation.

  • Light: Use amber or foil-wrapped tubes to protect from light.

  • Aqueous Solutions: Avoid storing in aqueous solutions for more than a day.[16] If you must use a buffer, ensure it is slightly acidic (pH < 6.8) and use it immediately. The stability of quercetin, the aglycone, significantly decreases at pH above 7.[1][6]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, providing a logical workflow to diagnose and resolve them.

Issue 1: Loss of biological activity or inconsistent results over time.

This is a classic symptom of compound degradation. Your once-potent compound has likely broken down into less active or inactive products.

G start Inconsistent Results/ Loss of Activity check_storage Review Storage Conditions: - Temperature (-20°C or -80°C?) - Light (Stored in dark?) - Atmosphere (Inert gas?) - Freeze-thaw cycles? start->check_storage analytical_chem Perform Analytical Chemistry (HPLC, LC-MS) check_storage->analytical_chem If storage was suboptimal compare_data Compare current data to Certificate of Analysis (CoA) or initial characterization data. analytical_chem->compare_data new_peaks New peaks or shoulders observed? compare_data->new_peaks hydrolysis_peak Peak matches Quercetin aglycone retention time? new_peaks->hydrolysis_peak Yes no_new_peaks Purity appears high. Consider experimental variables (e.g., cell passage, reagents). new_peaks->no_new_peaks No oxidation_peaks Multiple smaller, more polar peaks? (e.g., protocatechuic acid) hydrolysis_peak->oxidation_peaks No remediation Action: 1. Discard old stock. 2. Prepare fresh solution from solid. 3. Optimize storage protocol. hydrolysis_peak->remediation Yes (Hydrolysis) oxidation_peaks->remediation Yes (Oxidation)

Caption: Troubleshooting workflow for loss of compound activity.

Issue 2: Color change observed in my stock solution (e.g., turning yellow/brown).

A visible color change is a strong indicator of chemical degradation, typically oxidation. The extended conjugated system in the quercetin backbone is responsible for its color; oxidation breaks this system, altering the chromophore.

The two main degradation routes for this compound are hydrolysis and oxidation.

  • Hydrolysis: The glycosidic bond is cleaved, releasing the robinobiose sugar and the quercetin aglycone. While quercetin itself is biologically active, its solubility and pharmacokinetic properties differ from the glycoside. This is often a precursor to further degradation, as the free 3-OH group on quercetin is a primary site for oxidation.[8]

  • Oxidation: The quercetin aglycone (formed after hydrolysis) or, to a lesser extent, the glycoside itself can be oxidized. This process is accelerated by alkaline pH, heat, and the presence of metal ions.[10][11] The C-ring can open, leading to the formation of smaller phenolic acids like protocatechuic acid.[3][6][10] These degradation products lack the characteristic flavonoid structure and are generally inactive.

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Q3R This compound (Intact Molecule) Quercetin Quercetin Aglycone (3-OH group exposed) Q3R->Quercetin H₂O, Acid, or Enzymes Robinobiose Robinobiose Oxidized_Q Oxidized Quercetin (Quinone formation) Quercetin->Oxidized_Q O₂, pH > 7, Heat, Light Degradation_Products Ring Fission Products (e.g., Protocatechuic Acid) Oxidized_Q->Degradation_Products

Caption: Primary degradation pathways for this compound.

Protocols for Minimizing Degradation

Adherence to validated protocols is essential for ensuring the integrity of your compound.

Protocol 1: Preparation and Storage of a DMSO Stock Solution
  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of solid in a controlled environment with low humidity. Perform this step quickly to minimize exposure to air and moisture.

  • Dissolution: Add anhydrous, research-grade DMSO to the solid to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, screw-cap microcentrifuge tubes. The volume should be appropriate for a single experiment.

  • Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before sealing the cap.

  • Storage: Place the labeled aliquots in a freezer box and store them at -80°C.

  • Documentation: Log the date of preparation, concentration, and lot number.

Protocol 2: Verifying Compound Stability with HPLC

This protocol provides a framework for assessing the purity of your stock solution over time.

  • Initial Analysis (Time Zero):

    • Immediately after preparing your stock solution (Protocol 1), take one aliquot for HPLC analysis.

    • Use a validated HPLC method. A typical method would involve a C18 reverse-phase column with a gradient elution using acidified water and acetonitrile or methanol.[21][22][23]

    • Set the detector wavelength to the absorbance maximum of this compound (typically around 350-370 nm).[21]

    • Record the chromatogram, noting the retention time and peak area of the main compound. This is your baseline (T=0) purity profile.

  • Periodic Stability Checks:

    • At defined intervals (e.g., 1, 3, and 6 months), retrieve one aliquot from storage.

    • Thaw the aliquot quickly and analyze it using the exact same HPLC method as the initial analysis.

    • Analysis Criteria:

      • Compare the retention time of the main peak. A significant shift could indicate a problem.

      • Calculate the purity by peak area percentage. A decrease of >5% from the T=0 value suggests significant degradation.

      • Look for the appearance of new peaks. A peak at the retention time of a quercetin standard would confirm hydrolysis. The appearance of earlier-eluting, more polar peaks often indicates oxidative degradation.

  • Decision Point: If significant degradation is detected, discard the entire batch of stock solutions and prepare a fresh stock from the solid material.

References

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  • Bokkenheuser, V. D., et al. (1987). Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochemical Journal. Available at: [Link]

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  • Zhang, C. P., & Hu, F. L. (2011). Hydrolysis of flavonoid glycosides by propolis β-glycosidase. Journal of Apicultural Research. Available at: [Link]

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  • Bielak-Zgierun, A., et al. (2017). The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin. Photochemistry and Photobiology. Available at: [Link]

  • Ferreira, O., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules. Available at: [Link]

  • Leja, M., et al. (2017). Influence of Storage Conditions on Flavonoids Content and Antioxidant Activity of Selected Shallot (Allium Cepa Var. Ascalonicum Backer) Hybrid Cultivars. ResearchGate. Available at: [Link]

  • Atala, E., et al. (2017). Oxidation of Quercetin and Its Structural Analogues Differentially Affects Its Antioxidant Properties. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. Current Research in Nutrition and Food Science. Available at: [Link]

  • Ghasemzadeh, A., et al. (2016). Effect of storage time and temperature on individual flavonoids and phenolic acids content in rhizome extracts of ginger varieties. ResearchGate. Available at: [Link]

  • Xi, W., et al. (2017). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Molecules. Available at: [Link]

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  • Šarić, G., et al. (2020). The Changes of Flavonoids in Honey during Storage. Molecules. Available at: [Link]

  • Ling, T. C., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. Available at: [Link]

  • Tongze. (2024). What is the stability of Quercetin Powder? Blog - Tongze. Available at: [Link]

  • Wang, Y., et al. (2013). Thermally accelerated oxidative degradation of quercetin using continuous flow kinetic electrospray-ion trap-time of flight mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

  • Błaziak, D., et al. (2019). The oxidation of natural flavonoid quercetin. ResearchGate. Available at: [Link]

  • Majer, P., et al. (2014). Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts. Journal of Food and Drug Analysis. Available at: [Link]

  • Ioannou, I., et al. (2019). Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions. Journal of Agricultural Science and Technology B. Available at: [Link]

  • P. de Oliveira, C., et al. (2016). Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity. ResearchGate. Available at: [Link]

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  • Lee, J., et al. (2022). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin... ResearchGate. Available at: [Link]

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  • Szabó, K., et al. (2017). UV-induced change in quercetin antioxidant activity toward benzophenone initiated lipid peroxidation. ResearchGate. Available at: [Link]

  • Buchner, N., et al. (2006). Effect of thermal processing on the flavonols rutin and quercetin. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • El-Shafae, A. M., & El-Domiaty, M. M. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Lončarić, A., et al. (2017). thermal degradation of quercetin in aqueous solution. ResearchGate. Available at: [Link]

  • Momić, T., et al. (2007). Absorption spectra of 5 × 10-5 M quercetin at various pH. ResearchGate. Available at: [Link]

  • El-Shafae, A. M., & El-Domiaty, M. M. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. ResearchGate. Available at: [Link]

  • Tattini, M., et al. (2005). Pathways of quercetin metabolism/degradation. ResearchGate. Available at: [Link]

  • Carl ROTH. (2017). Safety Data Sheet: Quercetin dihydrate. Carl ROTH. Available at: [Link]

  • Makris, D. P., & Rossiter, J. T. (2001). Heat-Induced, Metal-Catalyzed Oxidative Degradation of Quercetin and Rutin (Quercetin 3- O -Rhamnosylglucoside) in Aqueous Model Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Girsang, E., et al. (2019). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Rasayan Journal of Chemistry. Available at: [Link]

  • NP-MRD. (2022). NP-Card for Quercetin 3-O-robinobioside (NP0140640). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Chaaban, H., et al. (2017). Degradation pathway of quercetin by oxidation. ResearchGate. Available at: [Link]

  • Szabó, K., et al. (2017). Benzophenone Suppression of Quercetin Antioxidant Activity towards Lipids under UV-B Irradiation Regime: Detection by HPLC Chromatography. ResearchGate. Available at: [Link]

  • de Souza, A. R. C., et al. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources. Semantic Scholar. Available at: [Link]

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Technical Support Center: Addressing Low Bioavailability of Quercetin 3-robinobioside in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with Quercetin 3-robinobioside. This guide is designed to provide expert insights, troubleshooting protocols, and foundational knowledge to help you navigate the inherent challenges of this compound's low in vivo bioavailability. We will explore the underlying mechanisms and offer practical, field-proven strategies to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the physicochemical and metabolic properties of this compound that dictate its behavior in vivo.

Q1: Why is the oral bioavailability of this compound inherently poor?

The low bioavailability of this compound is not due to a single factor, but a combination of its structural and chemical properties.

  • Large Molecular Size and Polarity: The robinobiose moiety is a disaccharide (rhamnose-galactose), making the entire molecule large and highly polar. This structure hinders its ability to passively diffuse across the lipophilic membranes of intestinal enterocytes. The poor water solubility of the quercetin aglycone further complicates absorption[1][2].

  • Limited Enzymatic Hydrolysis: Unlike quercetin glucosides, which can be readily hydrolyzed or even transported by glucose transporters like SGLT1, disaccharide glycosides like this compound are poor substrates for human small intestinal enzymes[3]. Their primary route of hydrolysis is through the enzymatic action of colonic microbiota, which is a slower and less efficient process occurring further down the gastrointestinal tract.

  • Efflux Transporter Activity: Once the quercetin aglycone is liberated and absorbed into an enterocyte, it is a known substrate for efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and potentially P-glycoprotein (P-gp)[4][5]. These transporters actively pump quercetin back into the intestinal lumen, further reducing the net amount that reaches systemic circulation.

  • Extensive First-Pass Metabolism: Quercetin that successfully enters the enterocytes or the liver undergoes rapid and extensive phase II metabolism, primarily glucuronidation, sulfation, and methylation[6][7]. This means the circulating forms are predominantly metabolites, not the parent aglycone, which is a critical consideration for bioanalysis.

Q2: What is the expected metabolic pathway for this compound after oral administration?

Understanding the metabolic cascade is crucial for designing pharmacokinetic studies and interpreting results. The journey from ingestion to circulation is a multi-step process dominated by biotransformation.

The primary metabolic fate involves initial deglycosylation by gut bacteria, followed by extensive phase II conjugation of the liberated quercetin aglycone in the intestine and liver. The resulting metabolites are the main forms found in plasma.[6][8]

G cluster_gut Gastrointestinal Tract cluster_enterocyte Enterocyte (Intestinal Wall) cluster_liver Liver (First-Pass Metabolism) Q3R This compound (Oral Dose) Aglycone_Gut Quercetin Aglycone Q3R->Aglycone_Gut Gut Microbiota (β-glycosidases) Aglycone_Entero Quercetin Aglycone Aglycone_Gut->Aglycone_Entero Passive Diffusion Metabolites_Entero Phase II Metabolites (Glucuronides, Sulfates) Aglycone_Entero->Metabolites_Entero UGTs, SULTs Efflux Efflux to Lumen (MRP2, P-gp) Aglycone_Entero->Efflux Aglycone_Liver Quercetin Aglycone Aglycone_Entero->Aglycone_Liver Portal Vein Metabolites_Entero->Aglycone_Liver Metabolites_Liver Phase II & Methylated Metabolites Aglycone_Liver->Metabolites_Liver UGTs, SULTs, COMT Circulation Circulation Metabolites_Liver->Circulation Systemic Circulation

Caption: Metabolic pathway of this compound.
Q3: How does the robinobioside moiety impact absorption compared to simpler glycosides like quercetin-3-glucoside?

The type of sugar conjugate is a primary determinant of quercetin's bioavailability.[3][9]

  • Quercetin Glucosides (e.g., from onions): These are absorbed relatively efficiently in the small intestine. The glucose moiety can be recognized by the sodium-dependent glucose co-transporter 1 (SGLT1), facilitating active transport into enterocytes, leading to rapid absorption.[7] Peak plasma levels for glucosides can be reached in under an hour.[10]

  • This compound (Disaccharide): This larger glycoside is not a substrate for SGLT1. Its absorption is almost entirely dependent on hydrolysis by bacteria in the colon to release the quercetin aglycone. This results in a significantly delayed and reduced absorption profile, with a much longer time to reach maximum plasma concentration (Tmax). For comparison, the bioavailability of quercetin rutinoside (another disaccharide) is only about 20-30% of that from quercetin glucosides.[10]

Glycoside FormPrimary Absorption SiteMechanismRelative BioavailabilityExpected Tmax
Quercetin 3-glucoside Small IntestineActive Transport (SGLT1) & HydrolysisHigh< 1 hour
This compound ColonMicrobiota HydrolysisVery Low> 6-9 hours
Quercetin Aglycone Small IntestinePassive DiffusionLow~2-4 hours
Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a problem-cause-solution framework for specific challenges you may encounter during your research.

Problem 1: Very low or undetectable transport in Caco-2 cell permeability assays.

Context: You are performing a standard Caco-2 permeability assay and observe an apparent permeability coefficient (Papp) value that is extremely low, suggesting poor absorption. This finding is, in fact, consistent with the known properties of quercetin and its large glycosides.[4][5][11]

Possible Causes & Troubleshooting Workflow:

  • Confirm Monolayer Integrity: Before concluding that the low transport is solely due to the compound, you must validate your cell model.

    • Action: Measure the Transepithelial Electrical Resistance (TEER). Values should be >250 Ω·cm².

    • Action: Perform a paracellular flux assay using a marker like Lucifer yellow. The Papp for Lucifer yellow should be <1 x 10⁻⁶ cm/s.

  • Investigate Active Efflux: A low apical-to-basolateral (A→B) transport could be masked by high basolateral-to-apical (B→A) efflux.

    • Action: Conduct a bi-directional transport study. A B→A / A→B efflux ratio significantly >2 suggests the involvement of active efflux transporters.[12]

    • Action: If efflux is suspected, repeat the A→B transport experiment in the presence of broad-spectrum efflux pump inhibitors like verapamil (P-gp) or MK571 (MRPs). A significant increase in A→B transport in the presence of an inhibitor confirms your compound is a substrate.[4]

  • Assess Cellular Accumulation: Poor transport does not necessarily mean zero interaction.

    • Action: After the transport experiment, lyse the Caco-2 cells and quantify the intracellular concentration of your compound. This helps differentiate between poor membrane crossing and high efflux after entry.

G Start Start: Low Papp (A→B) in Caco-2 Assay CheckTEER Step 1: Validate Monolayer Measure TEER & Lucifer Yellow Flux Start->CheckTEER TEER_OK Is monolayer integrity confirmed? CheckTEER->TEER_OK EffluxStudy Step 2: Assess Active Efflux Perform Bi-directional (B→A) Assay TEER_OK->EffluxStudy Yes FixAssay Troubleshoot cell culture and assay protocol. TEER_OK->FixAssay No EffluxRatio Is Efflux Ratio (B→A / A→B) > 2? EffluxStudy->EffluxRatio InhibitorStudy Step 3: Confirm Efflux Substrate Use inhibitors (e.g., MK571) EffluxRatio->InhibitorStudy Yes ResultNoEfflux Conclusion: Compound has inherently poor passive permeability. EffluxRatio->ResultNoEfflux No ResultInhibitor Observe increased A→B Papp. Conclusion: Compound is an efflux transporter substrate. InhibitorStudy->ResultInhibitor

Caption: Troubleshooting workflow for low Caco-2 permeability.
Problem 2: High variability and low Cmax in animal pharmacokinetic (PK) studies.

Context: Your in vivo study in rodents shows highly variable plasma concentrations between subjects and a maximum concentration (Cmax) that is much lower than expected.

Possible Causes & Solutions:

  • Cause A: Poor Formulation and Solubility

    • Explanation: Quercetin aglycone is lipophilic and poorly soluble in aqueous vehicles. If not properly solubilized, the administered dose will not be available for absorption.

    • Solution - Protocol for Formulation Optimization:

      • Vehicle Screening: Test solubility in common vehicles (e.g., PBS, 0.5% CMC, PEG400/saline mixtures).

      • Particle Size Reduction: If using a suspension, micronization or wet media milling can increase the surface area for dissolution.

      • Advanced Formulations: For persistent issues, consider bioavailability-enhancing formulations. These are often necessary for quercetin and its glycosides.[1][13]

  • Cause B: Incomplete Bioanalytical Picture

    • Explanation: As detailed in the FAQs, the primary circulating forms of quercetin are its glucuronidated and sulfated metabolites, not the parent aglycone or glycoside.[14][15] Measuring only the parent compound will drastically underestimate exposure.

    • Solution - Bioanalytical Protocol:

      • Method Development: Your LC-MS/MS method must be optimized to detect and quantify the major expected metabolites (e.g., quercetin-3-glucuronide, quercetin-3'-sulfate, isorhamnetin).[16][17]

      • Sample Preparation: Incorporate an enzymatic hydrolysis step in your plasma sample preparation protocol. Use β-glucuronidase/sulfatase to cleave the conjugates, converting them back to the aglycone.

      • Analysis: Analyze samples both with and without the hydrolysis step. The difference will reveal the extent of conjugation, and the total aglycone concentration post-hydrolysis will provide a more accurate measure of total systemic exposure (AUC).

  • Cause C: High Inter-individual Variability

    • Explanation: Differences in gut microbiota composition and metabolic enzyme activity between animals can lead to significant variations in absorption and metabolism.[3][7]

    • Solution:

      • Standardize Conditions: Ensure all animals are from the same supplier, age, and sex, and are housed under identical conditions.

      • Control Diet: Diet can significantly impact quercetin absorption.[18] Use a standardized chow and consider a brief fasting period (4-6 hours) before dosing to normalize gut conditions.

      • Increase Sample Size (N): For compounds with known high variability, increasing the number of animals per time point or using a crossover design can improve the statistical power and reliability of your results.

Problem 3: Choosing a strategy to improve the bioavailability of this compound.

Context: Your initial studies confirm poor bioavailability, and you need to select a method to enhance it for therapeutic efficacy studies.

Solution: There is no one-size-fits-all solution. The choice depends on your experimental goals, resources, and desired formulation type. Several strategies have proven effective for quercetin and can be adapted.[1][18]

StrategyPrinciple of ActionAdvantagesDisadvantagesKey Reference
Phytosome/Liposome Formulation Encapsulates the compound in a lipid bilayer, improving solubility and facilitating transport across the intestinal membrane.Significant (up to 20-fold) increase in absorption, uses food-grade excipients.Requires specialized formulation expertise and equipment.[19]
Nanosuspensions Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution rate in the GI tract.Enhances dissolution of poorly soluble drugs, scalable manufacturing.Potential for particle aggregation; requires stabilizers like TPGS.[13]
Solid Dispersions Disperses the compound in a hydrophilic polymer matrix at a molecular level, improving wettability and dissolution.Relatively simple to prepare (e.g., via spray drying), enhances solubility.Can be prone to recrystallization over time, affecting stability.[18]
Co-administration with Metabolic Inhibitors Use of compounds like piperine to inhibit Phase II metabolizing enzymes (UGTs), reducing first-pass metabolism.Can increase the plasma concentration and residence time of the parent compound.Potential for off-target effects and drug-drug interactions.[13]
References
  • (PDF) Bioavailability of Quercetin - ResearchGate. Available at: [Link]

  • (PDF) APPROACHES AND ADVANCEMENTS IN THE IMPROVEMENT OF QUERCETIN BIOAVAILABILITY - ResearchGate. Available at: [Link]

  • Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - Monash University. Available at: [Link]

  • Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives | Semantic Scholar. Available at: [Link]

  • Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC - NIH. Available at: [Link]

  • Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed. Available at: [Link]

  • The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PubMed Central. Available at: [Link]

  • Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - NIH. Available at: [Link]

  • A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability - PubMed Central. Available at: [Link]

  • Quercetin enhances epithelial barrier function and increases claudin-4 expression in Caco-2 cells - PubMed. Available at: [Link]

  • Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Request PDF - ResearchGate. Available at: [Link]

  • DETERMINANTS OF THE ABSORPTION OF THE DIETARY FLAVONOID QUERCETIN IN MAN - WUR eDepot. Available at: [Link]

  • Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PeerJ. Available at: [Link]

  • Quercetin and naringenin transport across human intestinal Caco-2 cells - PubMed. Available at: [Link]

  • Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - Semantic Scholar. Available at: [Link]

  • A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single - NIH. Available at: [Link]

  • Bioavailability of Quercetin - Current Research in Nutrition and Food Science Journal. Available at: [Link]

  • 'Overcoming the low bioavailability hurdle of quercetin': Indena study supports phytosome use to boost absorption. Available at: [Link]

  • Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed. Available at: [Link]

  • Quercetin and naringenin transport across human intestinal Caco-2 cells - ResearchGate. Available at: [Link]

  • Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources - Semantic Scholar. Available at: [Link]

  • Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022 - PubMed. Available at: [Link]

  • Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model. Available at: [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC - NIH. Available at: [Link]

  • Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC - NIH. Available at: [Link]

  • d. 2D Interaction of Quercetin 3-O-Robinobioside with the active site of 3Q05. - ResearchGate. Available at: [Link]

  • Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC - NIH. Available at: [Link]

  • (PDF) Pharmacokinetics of Quercetin - ResearchGate. Available at: [Link]

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Technical Support Center: Synthesis of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quercetin 3-robinobioside. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and succeed in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge lies in achieving regioselective glycosylation at the 3-hydroxyl (3-OH) position of the quercetin aglycone with the complex disaccharide, robinobiose. Quercetin possesses five hydroxyl groups (3, 3', 4', 5, and 7) with varying reactivities. The 3-OH group is less nucleophilic than the 7-OH or 4'-OH groups, making selective glycosylation difficult without a proper protecting group strategy.[1][2][3] Furthermore, the synthesis and activation of the robinobiose disaccharide donor itself is a multi-step process that requires careful control of stereochemistry.

Q2: Why is chemical synthesis preferred over enzymatic methods or direct isolation for obtaining this compound?

A2: While direct isolation from natural sources like Strychnos variabilis is possible, yields are often low and purification can be arduous.[4] Enzymatic and microbial synthesis methods are promising but may lack the scalability and substrate specificity required for producing this exact diglycoside in high purity.[5][6][7] Chemical synthesis, although complex, offers precise control over the molecular structure, enabling the production of a pure, well-characterized standard essential for pharmacological and clinical studies.

Q3: What are the main stages of the chemical synthesis workflow?

A3: The synthesis can be logically divided into three main stages:

  • Preparation of the Glycosyl Acceptor: This involves the regioselective protection of all hydroxyl groups on quercetin except for the 3-OH position. A common strategy is to prepare 3',4',5,7-tetra-O-benzylquercetin.[8]

  • Preparation of the Glycosyl Donor: This stage involves the synthesis of the robinobiose disaccharide (6-O-α-L-rhamnopyranosyl-β-D-galactopyranose) and its activation, typically as a per-O-acetylated glycosyl bromide (acetobromorobinobiose).[9][10]

  • Coupling and Deprotection: The protected quercetin (acceptor) and the activated robinobiose (donor) are coupled, usually via a Koenigs-Knorr reaction. The final step involves the sequential or one-pot removal of all protecting groups to yield the target molecule.[3][6][11]

Q4: How critical is anhydrous technique in this synthesis?

A4: It is absolutely critical. Glycosylation reactions, particularly those using glycosyl halides like the Koenigs-Knorr reaction, are highly sensitive to moisture.[3][12] Water can hydrolyze the activated glycosyl donor, quench the promoter (e.g., silver salts), and lead to significantly reduced yields or complete reaction failure. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (Argon or Nitrogen) is mandatory for success.[12]

Synthetic Workflow Overview

The overall strategy involves a convergent synthesis approach where the protected aglycone and the activated disaccharide are prepared separately before the key coupling reaction.

Quercetin_3_robinobioside_Synthesis Quercetin Quercetin Protected_Quercetin 3',4',5,7-Tetra-O-benzylquercetin (Glycosyl Acceptor) Quercetin->Protected_Quercetin Benzylation (Protection) Coupling Koenigs-Knorr Coupling Protected_Quercetin->Coupling Galactose D-Galactose Protected_Robinobiose Per-O-acetylated Robinobiose Galactose->Protected_Robinobiose Disaccharide Synthesis Rhamnose L-Rhamnose Rhamnose->Protected_Robinobiose Disaccharide Synthesis Activated_Robinobiose Acetobromorobinobiose (Glycosyl Donor) Protected_Robinobiose->Activated_Robinobiose Bromination (Activation) Activated_Robinobiose->Coupling Protected_Final Fully Protected This compound Coupling->Protected_Final Final_Product This compound Protected_Final->Final_Product Deprotection (Deacetylation & Debenzylation)

Caption: Convergent synthesis pathway for this compound.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low Yield During Quercetin Protection

Q: I am attempting to synthesize 3',4',5,7-tetra-O-benzylquercetin, but my yield is very low, and I'm getting a mixture of partially benzylated products. What's going wrong?

A: This is a common issue stemming from the differential reactivity of quercetin's hydroxyl groups.

  • Probable Cause 1: Insufficient Reagents or Reaction Time. The 3-OH and 5-OH groups are less reactive than the 7-OH and 4'-OH groups.[1][2] Incomplete reaction is likely if you use insufficient benzyl bromide or a weak base, or if the reaction time is too short.

  • Solution 1:

    • Use a significant excess of benzyl bromide (at least 4.5 equivalents).

    • Employ a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

    • Increase the reaction time and consider moderate heating (e.g., 60-80 °C) to drive the reaction to completion. Monitor progress carefully by TLC.

  • Probable Cause 2: Reactivity Order. The typical reactivity order for alkylation is 7-OH > 4'-OH > 3'-OH > 3-OH > 5-OH.[1] You may be isolating intermediates like 7,4'-di-O-benzylquercetin if the reaction does not go to completion.

  • Solution 2: The goal is to force the reaction to completion. Ensure all starting material is consumed by TLC. If stubborn, a stronger base system or a phase-transfer catalyst might be required, though this can increase the risk of side reactions.

Problem 2: Low Yield in the Koenigs-Knorr Glycosylation Step

Q: My coupling reaction between the protected quercetin and the robinobiose bromide donor is failing or giving very low yields of the desired product. What should I check?

A: This critical step is sensitive to many factors. A systematic check is necessary.

Probable Cause Explanation & Solution
Moisture Contamination The glycosyl bromide donor is highly susceptible to hydrolysis. Solution: Ensure all glassware is rigorously flame-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., DCM, toluene). Activate molecular sieves (4Å) by heating under vacuum and add them to the reaction.[12]
Inactive Promoter Silver salts (e.g., Ag₂CO₃, AgOTf) used as promoters can degrade with light and age. Solution: Use freshly purchased, high-purity silver carbonate or silver triflate. Store it protected from light. Some protocols benefit from using a mixture of promoters.
"Disarmed" Glycosyl Donor Acetyl groups on the robinobiose donor are electron-withdrawing, which "disarms" the donor, making it less reactive.[12][13] Solution: The reaction may require more forcing conditions. Cautiously increase the temperature from -40 °C to 0 °C or even room temperature after initial coupling. A stronger promoter system, like silver triflate, may be more effective than silver carbonate.[13]
Steric Hindrance The bulky disaccharide donor and the protected quercetin acceptor can be sterically hindered. Solution: Ensure efficient stirring. The reaction may require longer times (24-48 hours). A less coordinating solvent like dichloromethane (DCM) is often preferred.
Anomerization of Donor The α-bromide is typically more reactive. If your donor has isomerized to the more stable β-anomer, reactivity will decrease. Solution: Prepare the glycosyl bromide fresh and use it immediately. Confirm its anomeric purity by ¹H NMR if possible.
Troubleshooting Workflow: Glycosylation Failure

Troubleshooting_Glycosylation Start Low/No Glycosylation Yield Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Reagents Check Reagent Activity/Purity? Check_Anhydrous->Check_Reagents Yes Fix_Anhydrous Action: - Flame-dry glassware - Use anhydrous solvents - Add activated sieves Check_Anhydrous->Fix_Anhydrous No Check_Conditions Optimize Reaction Conditions? Check_Reagents->Check_Conditions Yes Fix_Reagents Action: - Use fresh Ag₂CO₃/AgOTf - Prepare donor fresh - Check acceptor purity Check_Reagents->Fix_Reagents No Fix_Conditions Action: - Increase temperature - Increase reaction time - Change promoter/solvent Check_Conditions->Fix_Conditions Yes Success Improved Yield Check_Conditions->Success No (Re-evaluate strategy) Fix_Anhydrous->Start Re-run Fix_Reagents->Start Re-run Fix_Conditions->Success

Caption: Decision tree for troubleshooting low glycosylation yields.

Problem 3: Incomplete Deprotection

Q: I'm struggling with the final deprotection step. Either my benzyl groups or my acetyl groups are not being fully removed.

A: This requires a two-stage deprotection, and the order is crucial. Issues can arise in both stages.

  • Stage 1: Deacetylation (Zemplén Conditions).

    • Issue: Incomplete removal of acetyl groups from the sugar moiety.

    • Probable Cause: Insufficient catalyst or deactivation of the methoxide.

    • Solution: Use a catalytic amount of sodium methoxide in anhydrous methanol.[14][15] Ensure the solution remains basic throughout the reaction (check with pH paper on a wet sample). If the reaction stalls, add a small fresh portion of the NaOMe solution. The reaction is typically fast and should be complete within a few hours at room temperature.[14]

  • Stage 2: Debenzylation (Catalytic Hydrogenation).

    • Issue: Incomplete removal of benzyl ethers from the quercetin core.

    • Probable Cause 1: Catalyst Poisoning. Sulfur-containing compounds or other impurities can poison the Palladium catalyst (e.g., Pd/C or Pd(OH)₂).

    • Solution 1: Ensure the product from the deacetylation step is thoroughly purified. Use a high-quality catalyst. Sometimes, filtering the reaction mixture through a small plug of celite after a few hours and adding fresh catalyst can help.

    • Probable Cause 2: Insufficient Hydrogen.

    • Solution 2: Ensure the system is properly purged and maintained under a positive pressure of hydrogen (a balloon is often sufficient for small scale, but a hydrogenator is better). Vigorous stirring is essential to ensure good mixing of the solid catalyst, substrate, and hydrogen gas. Use a solvent system like MeOH/EtOAc to ensure substrate solubility.

Problem 4: Difficulty in Final Product Purification

Q: My final product appears as a complex mixture on HPLC, and I'm having trouble isolating the pure this compound.

A: Purification of complex flavonoid glycosides is a significant challenge.

  • Probable Cause 1: Incomplete Reactions. As discussed above, incomplete protection, coupling, or deprotection will lead to a mixture of closely related compounds that are difficult to separate.

  • Solution 1: The best purification strategy is a successful reaction. Aim for >95% conversion in each step before proceeding. Use flash column chromatography after each major step to purify intermediates.

  • Probable Cause 2: Inadequate Chromatographic Method.

  • Solution 2: Standard silica gel chromatography is often insufficient for the final, highly polar product.

    • Reverse-Phase HPLC: This is the method of choice. Use a C18 column with a gradient of water and acetonitrile (or methanol), typically with a small amount of acid (0.1% formic or acetic acid) to ensure sharp peaks.[16][17][18]

    • Sephadex LH-20: This size-exclusion chromatography medium is excellent for separating flavonoids and their glycosides. Elution with methanol is common.[4][19]

    • Preparative TLC: For small amounts, preparative thin-layer chromatography can be effective.

Experimental Protocols

The following are representative protocols based on established methodologies in flavonoid and carbohydrate chemistry.[3][6][9][14] Researchers must adapt these to their specific laboratory conditions and substrates.

Protocol 1: Synthesis of 3',4',5,7-Tetra-O-benzylquercetin (Acceptor)
  • Setup: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add quercetin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 10 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Alkylation: Add benzyl bromide (BnBr, 5.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 70 °C and stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting material and the appearance of a new, less polar spot.

  • Workup: Cool the reaction to room temperature and pour it into a large volume of ice-water. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the product as a yellow solid.

Protocol 2: Synthesis of Peracetylated Robinobiosyl Bromide (Donor)

This is a multi-step process, summarized here. It first requires the synthesis of a protected robinobiose disaccharide, followed by conversion to the glycosyl bromide.

  • Disaccharide Synthesis: Couple a suitably protected galactose acceptor (e.g., with a free 6-OH) with an activated rhamnose donor (e.g., a trichloroacetimidate) to form the protected disaccharide. This is a complex step in itself. A more common route is to first peracetylate commercially available robinobiose.

  • Peracetylation: Dissolve robinobiose in a mixture of acetic anhydride and pyridine. Stir at room temperature until TLC analysis shows complete conversion to a single, less polar product.

  • Bromination: Dissolve the dried, peracetylated robinobiose in a minimal amount of dichloromethane. Cool to 0 °C and add a solution of HBr in acetic acid (e.g., 33 wt%).

  • Reaction: Stir the solution at 0 °C for 2-4 hours, allowing it to warm slowly to room temperature. Monitor by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash carefully with ice-cold water, then cold saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Use Immediately: The resulting acetobromorobinobiose is unstable and should be used in the subsequent coupling reaction without further purification.

Protocol 3: Koenigs-Knorr Coupling and Deprotection
  • Setup: To a flame-dried flask containing activated 4Å molecular sieves, add the protected quercetin acceptor (1.0 eq) and silver carbonate (Ag₂CO₃, 2.5 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) and stir the suspension under Argon in the dark (wrap the flask in foil).

  • Donor Addition: Dissolve the freshly prepared robinobiose bromide donor (1.5 eq) in anhydrous DCM and add it dropwise to the acceptor suspension at -20 °C.

  • Reaction: Stir the reaction in the dark, allowing it to slowly warm to room temperature over 24 hours.

  • Monitoring: Monitor the reaction by TLC. The product should be a new, more polar spot than the protected quercetin.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts, washing with DCM. Concentrate the filtrate. Purify the crude product by flash chromatography to isolate the fully protected this compound.

  • Deacetylation (Zemplén): Dissolve the purified, protected product in anhydrous methanol. Add a catalytic amount of a 0.5 M solution of NaOMe in methanol. Stir at room temperature for 2-4 hours. Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter, and concentrate.[14][15]

  • Debenzylation: Dissolve the deacetylated intermediate in a 1:1 mixture of methanol and ethyl acetate. Add Pd/C (10% by weight). Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) for 12-24 hours.

  • Final Purification: Filter the reaction through Celite to remove the catalyst. Concentrate the filtrate. Purify the final product by preparative reverse-phase HPLC to obtain pure this compound.[16]

References

  • Request PDF. (n.d.). Synthesis and identification of quercetin benzyl ethers. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kim, B. G., et al. (2014). Production of kaempferol 3-O-rhamnoside from glucose using engineered Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 41(8), 1311-1318.
  • ResearchGate. (n.d.). Production of kaempferol 3-O-rhamnoside from glucose using engineered Escherichia coli. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). a schematic pathway for the production of kaempferol 3-O-rhamnoside... Retrieved January 14, 2026, from [Link]

  • Mphahlele, D., et al. (2025). Unveiling Flavonoid Reactivity: A High‐Resolution Mass Spectrometry Journey Through the Silylation of Quercetin. Journal of Mass Spectrometry.
  • PubMed. (n.d.). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Kaempferol 3-O-[2'',3''- and 2'',4''-Di-O-(E)-p-coumaroyl]-alpha-L-rhamnopyranosides. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Regioselective O-Derivatization of Quercetin via Ester Intermediates. An Improved Synthesis of Rhamnetin and Development of a New Mitochondriotropic Derivative. Retrieved January 14, 2026, from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectral information of Quercetin-3-O-robinobioside. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4,5,7-tetra-O-benzyl-1-deoxy-1-(dimethoxyphosphoryl)-D-glycero-D-gulo-heptitol. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024).
  • SpringerLink. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). A Planar Conformation and the Hydroxyl Groups in the B and C Rings Play a Pivotal Role in the Antioxidant Capacity of Quercetin and Quercetin Derivatives. Retrieved January 14, 2026, from [Link]

  • SpringerLink. (2020). Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside. Applied Biochemistry and Biotechnology, 190(2), 464-474.
  • NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of Quercetin's Biological Activity from Its Oxidative Property through Bioisosteric Replacement of the Catecholic Hydroxyl Groups with Fluorine Atoms. Retrieved January 14, 2026, from [Link]

  • NIH. (2024). Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Koenigs–Knorr Syntheses of some α-1 → 2 and β-1 → 2 linked Nitro Disaccharides. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Koenigs-Knorr Glycosidations. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Mild one-pot preparation of glycosyl bromides. Retrieved January 14, 2026, from [Link]

  • American Chemical Society. (2018). 3′,4′,5,7-Tetra-O-methylquercetin. Retrieved January 14, 2026, from [Link]

  • NIH. (2021). Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved January 14, 2026, from [Link]

  • NIH. (2021). Progress and Achievements in Glycosylation of Flavonoids. Retrieved January 14, 2026, from [Link]

  • IntechOpen. (n.d.). A Simplified, One-Pot Preparation of Acetobromosugars from Reducing Sugars. Retrieved January 14, 2026, from [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of Per-O-acetylated Saccharides and Their Sequential Transformation to Glycosyl Bromides and Thioglycosides. Retrieved January 14, 2026, from [Link]

  • Chemistry Online. (2023). Zemplén deacetylation. Retrieved January 14, 2026, from [Link]

  • PubMed. (2021). Progress and Achievements in Glycosylation of Flavonoids. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). NMR spectrum of isolated quercetin-3-O-β-D-glucoside. Retrieved January 14, 2026, from [Link]

  • NIH. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Computational Study of Hydrogen Atom Transfer in the Reaction of Quercetin with Hydroxyl Radical. Retrieved January 14, 2026, from [Link]

  • ScienceDirect. (2023). New insights of flavonoid glycosidases and their application in food industry. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). A convenient one-pot preparation of acetylated glycopyranosyl bromides. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Refining Purification Protocols for Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the purity of Quercetin 3-robinobioside in your research and development endeavors. This guide is structured to provide actionable insights and troubleshooting strategies for researchers, scientists, and drug development professionals. Here, we delve into the nuances of purification, moving beyond standard protocols to address the specific challenges encountered when working with this flavonoid glycoside.

I. Troubleshooting Guide: Common Issues in this compound Purification

This section is designed to be your first point of reference when you encounter obstacles in your purification workflow. The question-and-answer format directly addresses common problems with in-depth explanations and recommended solutions.

Q1: My final this compound product has low purity despite following a standard column chromatography protocol. What are the likely causes and how can I improve this?

A1: Low purity after initial column chromatography is a frequent challenge. The primary causes often revolve around inadequate separation from structurally similar flavonoids or the presence of co-extracted non-flavonoid impurities.

  • Causality: this compound is a glycoside, and crude plant extracts often contain a complex mixture of other quercetin glycosides with similar polarities, making separation by traditional silica gel chromatography difficult. Additionally, pigments like chlorophylls and lipids can co-elute, further reducing purity.

  • Expert Recommendation: A multi-step purification strategy is highly recommended.

    • Initial Cleanup with Macroporous Resins: Before proceeding to finer separation, use macroporous resins to capture flavonoids and wash away more polar impurities like sugars and organic acids. Resins with weak polarity and large surface areas, such as HPD-300 or XAD-16N, have shown excellent adsorption capacity for flavonoids.[1][2]

    • Sephadex LH-20 Chromatography: This is a crucial second step. Sephadex LH-20 is a lipophilic gel filtration medium that separates compounds based on molecular size and polarity in organic solvents.[3][4] It is particularly effective at separating flavonoid glycosides from each other and from smaller phenolic compounds.[1][5][6] Eluting with methanol is a common and effective mobile phase.[5][6]

Q2: I'm observing peak tailing and co-elution of impurities during my HPLC analysis of this compound. How can I optimize my HPLC method for better resolution?

A2: Peak tailing and co-elution in HPLC are often indicative of suboptimal mobile phase composition, pH, or stationary phase interactions. For structurally similar compounds like quercetin derivatives, fine-tuning these parameters is critical.[7]

  • Causality: The multiple hydroxyl groups on the quercetin moiety can lead to strong interactions with the silica backbone of C18 columns, causing peak tailing. Co-elution occurs when the selectivity of the HPLC system is insufficient to resolve this compound from other closely related flavonoids.

  • Expert Recommendation:

    • Mobile Phase Optimization:

      • pH Adjustment: The retention of flavonoids is sensitive to pH.[7] Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is a common practice to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more consistent retention times.[7]

      • Solvent Selection: Switching the organic modifier from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[7]

    • Gradient Modification: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[7]

    • Column Chemistry: If mobile phase optimization is insufficient, consider a different column chemistry. Phenyl-hexyl or cyano (CN) phases can offer alternative selectivities.[7]

Q3: My this compound yield is consistently low. What are the potential causes of product loss during purification?

A3: Low yield can be attributed to several factors, including degradation of the target molecule, irreversible adsorption to the stationary phase, or inefficient extraction and elution steps.

  • Causality: Flavonoids, including this compound, are susceptible to degradation under certain conditions, particularly alkaline pH, high temperatures, and exposure to light and oxygen.[8][9] During chromatography, strong interactions with the stationary phase can lead to irreversible adsorption and product loss.

  • Expert Recommendation:

    • pH Control: Maintain a slightly acidic to neutral pH (around 5-7) throughout the purification process to minimize degradation.[9] Quercetin's solubility increases with pH, but so does its susceptibility to oxidation.[8][9]

    • Temperature Management: Avoid excessive heat during solvent evaporation and other steps.

    • Light and Air Protection: Protect your samples from direct light and consider working under an inert atmosphere (e.g., nitrogen) if degradation is a significant issue.

    • Column Conditioning and Elution Strength: Ensure proper conditioning of your chromatography columns. If using macroporous resins, a stepwise elution with increasing concentrations of ethanol can help to selectively desorb the target compound and minimize losses.[1]

Q4: I am struggling to remove a persistent, unknown impurity that co-elutes with my this compound. How can I identify and remove it?

A4: Identifying and removing a stubborn impurity requires a systematic approach involving impurity profiling and targeted purification techniques.

  • Causality: The impurity could be an isomer, a closely related flavonoid glycoside, or a degradation product of this compound.

  • Expert Recommendation:

    • Impurity Profiling: Utilize analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the molecular weight and fragmentation pattern of the impurity.[10][11] This information is crucial for its identification.

    • Targeted Purification:

      • Preparative HPLC: This is often the most effective method for separating closely related compounds.

      • Crystallization: If the impurity has different solubility characteristics, crystallization can be a powerful purification step. Experiment with different solvent systems to induce selective crystallization of this compound. Co-crystallization with a suitable co-former can also enhance purity and improve physicochemical properties.[12][13][14]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: A slightly acidic to neutral pH range of 5-7 is generally recommended. While the solubility of quercetin and its glycosides increases in alkaline conditions, their stability decreases significantly, making them prone to oxidative degradation.[8][9][15]

Q2: What are the best storage conditions for purified this compound?

A2: For long-term stability, store purified this compound as a solid at -20°C or -80°C, protected from light and moisture.[16] In solution, storage at -80°C is recommended for up to 6 months, while at -20°C, it is advisable to use it within one month.[16]

Q3: Can I use UV-Vis spectrophotometry to assess the purity of my this compound sample?

A3: While UV-Vis spectrophotometry is useful for quantification, it lacks the selectivity to be a reliable method for purity assessment on its own, as many flavonoids have overlapping absorption spectra.[17] HPLC with a DAD detector is the preferred method as it provides both quantitative data and information about peak purity.[18]

Q4: What are the key differences between using macroporous resins and Sephadex LH-20 for purification?

A4: Macroporous resins are excellent for initial cleanup and enrichment of flavonoids from crude extracts based on adsorption and desorption principles.[19] Sephadex LH-20, on the other hand, is a size-exclusion and partition chromatography medium that is highly effective for the fine separation of flavonoids from each other in a subsequent purification step.[3][5]

III. Experimental Protocols & Data

Protocol 1: Two-Step Purification of this compound

This protocol outlines a robust method for obtaining high-purity this compound from a crude plant extract.

Step 1: Initial Cleanup with Macroporous Resin (HPD-300)

  • Resin Activation: Pre-treat the HPD-300 resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a column with the activated resin.

  • Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the column.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the flavonoid fraction with an appropriate concentration of ethanol (e.g., 50-70%).

  • Concentration: Concentrate the eluted fraction under reduced pressure.

Step 2: Fine Purification with Sephadex LH-20

  • Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column.

  • Sample Application: Dissolve the concentrated fraction from Step 1 in a minimal amount of methanol and apply it to the top of the column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing pure this compound.

  • Final Concentration: Pool the pure fractions and concentrate under reduced pressure to obtain the final product.

Data Presentation: Purity Enhancement at Each Stage
Purification StepInitial Purity (%)Purity after Macroporous Resin (%)Purity after Sephadex LH-20 (%)
Quercetin Glycoside Mix ~1-5%~20-30%>95%

Note: The purity values are illustrative and can vary depending on the starting material and specific experimental conditions.

IV. Visualizations

Workflow for High-Purity this compound

PurificationWorkflow CrudeExtract Crude Plant Extract MacroporousResin Macroporous Resin Chromatography (e.g., HPD-300) CrudeExtract->MacroporousResin Initial Cleanup SephadexLH20 Sephadex LH-20 Chromatography MacroporousResin->SephadexLH20 Fine Separation Crystallization Crystallization (Optional) SephadexLH20->Crystallization Further Purification HighPurityProduct High-Purity This compound SephadexLH20->HighPurityProduct Crystallization->HighPurityProduct

Caption: A typical workflow for achieving high-purity this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity Observed CheckMethod Review Purification Method Start->CheckMethod CheckStability Assess Sample Stability Start->CheckStability MultiStep Implement Multi-Step Purification? CheckMethod->MultiStep OptimizeHPLC Optimize HPLC/Column Conditions? CheckMethod->OptimizeHPLC Degradation Evidence of Degradation? CheckStability->Degradation ImplementResin Use Macroporous Resin & Sephadex LH-20 MultiStep->ImplementResin No AdjustMobilePhase Adjust Mobile Phase pH & Composition OptimizeHPLC->AdjustMobilePhase Yes ControlConditions Control pH, Temp, Light Degradation->ControlConditions Yes Reanalyze Re-analyze Purity ImplementResin->Reanalyze AdjustMobilePhase->Reanalyze ControlConditions->Reanalyze

Caption: A decision tree for troubleshooting low purity issues.

V. References

  • Wang, C., et al. (2017). Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography. Journal of Chromatography B, 1048, 56-63. [Link]

  • Cytiva. (n.d.). Sephadex LH-20. [Link]

  • Mekkawy, A. I., et al. (2013). Novel formulation strategy to enhance solubility of quercetin. Pharmacophore, 4(6), 219-228. [Link]

  • Request PDF. (n.d.). Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography. [Link]

  • Cytiva. (n.d.). Sephadex LH-20 Data File. [Link]

  • Gong, X., et al. (2024). Impact of pH on quercetin solubility under alkaline conditions. ResearchGate. [Link]

  • Utami, Y. P., et al. (2020). The Effect of pH and Cocrystal Quercetin-Isonicotinamide on Quercetin Solubility and its Thermodynamic. Research Journal of Pharmacy and Technology, 13(1), 221-226. [Link]

  • Phenomenex. (n.d.). Separation of Quercetin and its Organic Impurities per USP Monograph. [Link]

  • Smith, A. J., et al. (2015). Cocrystals of Quercetin with Improved Solubility and Oral Bioavailability. Molecular Pharmaceutics, 12(8), 2823-2834. [Link]

  • Farhadi, N., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Oriental Journal of Chemistry, 36(4), 577-599. [Link]

  • Li, Y., et al. (2016). Ordered macroporous quercetin molecularly imprinted polymers: Preparation, characterization, and separation performance. Journal of Separation Science, 39(16), 3169-3176. [Link]

  • Aljawarmeh, A. N., et al. (2023). Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review. Journal of Separation Science, 46(14), 2300234. [Link]

  • Request PDF. (n.d.). Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata. [Link]

  • Jurasekova, Z., et al. (2014). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. Physical Chemistry Chemical Physics, 16(29), 15464-15475. [Link]

  • El-Sayed, M. A., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 1-20. [Link]

  • Zhang, Y., et al. (2023). Optimized HPLC extraction method of quercetin and berberine based on response surface analysis. Scientific Reports, 13(1), 17095. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Request PDF. (n.d.). Sephadex LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation. [Link]

  • Crystal Growth & Design. (2023). Tuning the Pharmacokinetic Performance of Quercetin by Cocrystallization. [Link]

  • Tropical Journal of Pharmaceutical Research. (2021). Co-crystalization of quercetin and malonic acid using solvent-drop grinding method. [Link]

  • Request PDF. (n.d.). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. [Link]

  • ResearchGate. (n.d.). Could someone provide insights or suggestions for purifying quercetin and scaling up the process to a pilot scale?. [Link]

  • Journal of Universitas Airlangga. (2022). HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines. [Link]

  • ResearchGate. (n.d.). SELECTION OF ADSORPTION RESIN TYPE AND ELUENT FOR PURIFICATION OF QUERCETIN-3-O-SOPHOROSIDE AND KAEMPFEROL-3-O-SOPHOROSIDE FLAVONOIDS FROM WRINKLED ROSE (Rosa rugosa THUNB.) LEAVES. [Link]

  • Ma, Y., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography. Journal of Chromatography A, 1070(1-2), 225-228. [Link]

  • Ferreira, H., et al. (2022). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. Molecules, 27(19), 6296. [Link]

  • Deng, S., et al. (2013). Application of high-speed counter-current chromatography coupled with high performance liquid chromatography for the separation and purification of Quercetin-3-O-sambubioside from the leaves of Nelumbo nucifera. Journal of Chromatography B, 940, 125-130. [Link]

  • Mohapatra, S., et al. (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. Molecules, 25(13), 3076. [Link]

  • Erizal, Z., et al. (2019). Co-crystallization of quercetin and isonicotinamide using solvent evaporation method. Tropical Journal of Pharmaceutical Research, 18(5), 941-947. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10371536, this compound. [Link]

  • Request PDF. (n.d.). Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations. [Link]

  • de Pascual-Teresa, S., et al. (2004). Preparation of quercetin glucuronides and characterization by HPLC–DAD–ESI/MS. Food Chemistry, 88(2), 263-270. [Link]

  • Pinheiro, R. G. R., et al. (2008). Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity. Free Radical Biology and Medicine, 44(8), 1583-1590. [Link]

  • Desai, S., et al. (2016). Isolation and Analytical Method Development of Flavonol Glycoside, Quercetin-3-O-β-D-Glucoside: A Review. International Journal of Pharmaceutical Sciences and Research, 7(6), 2296-2303. [Link]

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Technical Support Center: Matrix Effects in LC-MS Analysis of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Quercetin 3-robinobioside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in quantitative liquid chromatography-mass spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reproducibility of your results.

Understanding Matrix Effects

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1][2] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative methods.[3][5]

This compound, a flavonoid glycoside, is often analyzed in complex biological or botanical matrices where the risk of matrix effects is high.[6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the LC-MS analysis of this compound.

Issue 1: Low or Inconsistent Analyte Signal

Question: My signal for this compound is significantly lower than expected, or it varies widely between injections of the same sample. Could this be a matrix effect?

Answer: Yes, this is a classic symptom of ion suppression. Co-eluting matrix components can interfere with the ionization process in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[7][8] Inelectrospray ionization (ESI), these interferences can affect the efficiency of droplet formation and the conversion of charged droplets into gas-phase ions.[3][9]

Troubleshooting Steps:
  • Confirm Ion Suppression: The first step is to determine if matrix effects are indeed the cause. A post-column infusion experiment is a qualitative method to identify regions of ion suppression in your chromatogram.[3][7]

  • Quantify the Matrix Effect: A post-extraction spike experiment can be used to quantify the extent of ion suppression or enhancement.[10][11]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][12]

    • Solid-Phase Extraction (SPE): SPE can selectively isolate this compound from the matrix.[12][13]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances.[12][13]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components compared to SPE or LLE.[12][13]

  • Modify Chromatographic Conditions: Adjusting your LC method can help separate this compound from the co-eluting interferences.[7][14]

    • Gradient Modification: Altering the gradient slope can improve the resolution between your analyte and interfering peaks.[14]

    • Column Chemistry: Consider using a column with a different stationary phase to achieve better separation.

  • Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the sample.[3][5] However, this may compromise the sensitivity of the assay if the analyte concentration is already low.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I'm observing poor peak shape for this compound. Can matrix effects cause this?

Answer: While poor peak shape can be caused by several factors, including column degradation and improper mobile phase composition, it can also be an indirect consequence of matrix effects.[8] High concentrations of matrix components can overload the column, leading to peak distortion. Additionally, some compounds, particularly flavonoids, can chelate with metal ions in the HPLC system, causing peak tailing.[15]

Troubleshooting Steps:
  • System Check: First, rule out common causes of poor peak shape, such as column voids, blockages, or issues with the mobile phase.

  • Improve Sample Cleanup: As with ion suppression, a more rigorous sample preparation method will reduce the overall matrix load on the column.

  • Consider Metal-Free Systems: For chelating compounds like flavonoids, using a metal-free or PEEK-lined column and tubing can significantly improve peak shape and reduce signal suppression.[15]

Issue 3: Inaccurate Quantification

Question: My quantitative results for this compound are not reproducible. How can I improve accuracy in the presence of matrix effects?

Answer: Matrix effects are a major source of poor accuracy and reproducibility in quantitative LC-MS.[3] The key is to compensate for the variability they introduce.

Strategies for Accurate Quantification:
  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction.

  • Standard Addition: The method of standard addition involves adding known amounts of the analyte to aliquots of the sample.[3][11] By plotting the response versus the added concentration, the original concentration in the sample can be determined. This method is particularly useful when a suitable blank matrix is not available.[11]

Experimental Protocols

Protocol 1: Identifying Ion Suppression using Post-Column Infusion

This qualitative experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.[7][10]

Methodology:

  • Prepare an Analyte Solution: Create a standard solution of this compound in your mobile phase.

  • Set up the Infusion: Use a syringe pump to deliver the analyte solution at a constant flow rate into the mobile phase stream between the LC column and the mass spectrometer's ion source, using a 'T' connector.[10]

  • Establish a Stable Baseline: Begin the infusion and allow the analyte signal to stabilize, creating a consistent baseline.[10]

  • Inject a Blank Matrix Sample: Inject a blank matrix sample that has undergone the same preparation as your actual samples.[10]

  • Monitor the Signal: A dip in the stable baseline signal indicates a region of ion suppression.[7][10]

Protocol 2: Quantifying Matrix Effects with a Post-Extraction Spike

This method provides a quantitative measure of the percentage of ion suppression or enhancement.[10][11]

Methodology:

  • Prepare a Neat Solution: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase). Analyze this to obtain Peak Area A .[10]

  • Prepare a Post-Extraction Spiked Sample: Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with this compound at the same concentration as the neat solution. Analyze this to obtain Peak Area B .[10]

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area B / Peak Area A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

Parameter Recommendation for this compound Analysis Rationale
Ionization Mode Electrospray Ionization (ESI) Negative ModeFlavonoids readily deprotonate to form [M-H]⁻ ions.[16][17]
Mobile Phase Acetonitrile and water with 0.1% formic acid or 2% acetic acidAcidic modifiers promote protonation in positive mode and can improve peak shape for flavonoids.[18][19]
Column C18 reversed-phase columnProvides good retention and separation for flavonoids.[16][18]
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)More effective at removing interfering matrix components than protein precipitation.[12][13]
Quantification Matrix-matched calibration or use of a stable isotope-labeled internal standardCompensates for variability introduced by matrix effects.[1]

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_quantification Accurate Quantification Problem Low or Inconsistent Analyte Signal PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Is it ion suppression? PostExtraction Perform Post-Extraction Spike Experiment PostColumn->PostExtraction Quantify the effect SamplePrep Optimize Sample Preparation (SPE, LLE) PostExtraction->SamplePrep Matrix effect >20%? MatrixMatched Use Matrix-Matched Calibration PostExtraction->MatrixMatched Matrix effect <20% LCMethod Modify LC Method (Gradient, Column) SamplePrep->LCMethod SIL_IS Use Stable Isotope-Labeled Internal Standard SamplePrep->SIL_IS Dilution Dilute Sample LCMethod->Dilution LCMethod->SIL_IS Dilution->MatrixMatched StdAddition Use Standard Addition Dilution->StdAddition

Caption: A workflow for identifying, diagnosing, and mitigating matrix effects.

Mechanism of Ion Suppression in ESI

IonSuppression_Mechanism cluster_source ESI Source cluster_detector Mass Analyzer Droplet Charged Droplet (Analyte + Matrix) GasPhase Gas-Phase Ions Droplet->GasPhase Evaporation & Ionization Detector Detector GasPhase->Detector Reduced Analyte Ions Analyte Analyte Analyte->Droplet Matrix Matrix Component Matrix->Droplet Matrix->GasPhase Competition for charge & surface activity

Caption: The mechanism of ion suppression in electrospray ionization (ESI).

References

  • Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. PubMed. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC International. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • This compound. PubChem. [Link]

  • This compound-7-glucoside. PubChem. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY FOR THE DETECTION AND VALIDATION OF QUERCETIN-3-O-RUTINOSIDE AND MYRICETIN FROM F. ResearchGate. [Link]

  • Quercetin 3-O-robinobioside. Chemsrc. [Link]

  • Overcoming matrix effects in liquid chromatography-mass spectrometry. PubMed. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. ResearchGate. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX. [Link]

  • Quercetin robinobioside. NMPPDB. [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. PMC. [Link]

  • (PDF) Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata. ResearchGate. [Link]

  • A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study. PubMed. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [https://www.chromatographyonline.com/view/matrix-effects-on-quantitation-in-liquid-chromatography-sources-and-solutions]([Link] chromatography-sources-and-solutions)

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. ResearchGate. [Link]

  • LC-MS data of flavonoids on Positive & negative ionization mode. ResearchGate. [Link]

  • UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent. [Link]

  • A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. MDPI. [Link]

Sources

"Improving the efficiency of Quercetin 3-robinobioside enzymatic hydrolysis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enzymatic Hydrolysis of Quercetin 3-Robinobioside

Welcome to the technical support center for optimizing the enzymatic hydrolysis of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in the biotransformation of flavonoid glycosides. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for systematic process optimization. Our approach is grounded in established biochemical principles and validated by field experience to ensure you can achieve efficient and reproducible results.

Introduction: The Challenge of Deglycosylation

This compound is a flavonol glycoside where the aglycone, quercetin, is attached to a robinobiose sugar moiety at the 3-position. Robinobiose itself is a disaccharide composed of rhamnose and glucose. Therefore, complete hydrolysis to yield quercetin requires the cleavage of two distinct glycosidic bonds: an α-L-rhamnosidase activity to remove the terminal rhamnose, followed by a β-D-glucosidase activity to cleave the remaining glucose.

The efficiency of this two-step process is critical for applications ranging from enhancing the bioavailability of quercetin to producing analytical standards. This guide will help you navigate the complexities of this reaction.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the enzymatic hydrolysis of this compound in a direct question-and-answer format.

Q1: Why am I seeing very low or no quercetin yield, even after prolonged incubation?

This is the most frequent issue, often stemming from one or more underlying factors.

Potential Causes & Recommended Solutions:

  • Poor Substrate Solubility: this compound, like many flavonoid glycosides, has limited aqueous solubility.[1][2] If the substrate is not adequately dissolved, the enzyme cannot access it effectively.

    • Solution: Prepare your stock solution in a suitable organic solvent like DMSO or ethanol and add it to the reaction buffer, ensuring the final solvent concentration is low enough not to denature the enzyme (typically <5-10%).[3] Gentle warming (e.g., to 37°C) and sonication can aid dissolution.[1]

  • Incorrect Enzyme Selection: The enzyme must possess both α-L-rhamnosidase and β-D-glucosidase activities. Using an enzyme with only one of these activities will result in incomplete hydrolysis or no reaction at all.

    • Solution: Employ a multi-enzyme complex known to hydrolyze rutin or hesperidin, as these contain similar sugar linkages. Commercial preparations like Hesperidinase (from Penicillium sp.) or Naringinase are excellent starting points as they contain both required activities.[4][5][6] Alternatively, a combination of purified α-L-rhamnosidase and β-D-glucosidase can be used.

  • Sub-optimal Reaction Conditions (pH & Temperature): Enzyme activity is highly dependent on pH and temperature.

    • Solution: Verify the optimal conditions for your chosen enzyme. Most fungal enzymes used for this purpose, such as hesperidinase, function best in a slightly acidic buffer (pH 4.0-5.5) at temperatures between 40-60°C.[4][7] Perform a matrix optimization experiment to determine the ideal conditions for your specific setup.

  • Product Inhibition: The final product, quercetin, is a known inhibitor of various enzymes.[8][9] As quercetin is produced, it can bind to the enzyme's active site and slow down or stop the reaction. Its low solubility in aqueous buffer can also cause it to precipitate, potentially trapping and inactivating the enzyme.

    • Solution: Consider using an immobilized enzyme in a continuous flow system, which constantly removes the product from the reaction zone.[3] If working in a batch system, adding a small percentage of a co-solvent like ethanol can help keep the quercetin in solution.[3]

Q2: My HPLC results show an intermediate peak, but very little final quercetin. What is happening?

You are likely observing successful completion of the first hydrolytic step but a failure in the second.

Potential Causes & Recommended Solutions:

  • Stepwise Hydrolysis: The reaction proceeds in two steps. The intermediate peak is likely Quercetin-3-glucoside (isoquercitrin) . This indicates your enzyme has effective α-L-rhamnosidase activity but its β-D-glucosidase activity is either slow, inhibited, or inactive under the current conditions. This is a common observation in the hydrolysis of rutinosides.[6]

    • Solution 1: Increase the reaction time to allow the slower β-glucosidase activity to proceed to completion. Monitor the reaction at multiple time points (e.g., 2, 4, 8, 12 hours) to track the disappearance of the intermediate and the formation of quercetin.[6]

    • Solution 2: The optimal pH or temperature for the β-glucosidase activity might differ from the rhamnosidase activity within the enzyme complex. Re-evaluate your reaction conditions.

    • Solution 3: "Spike" your reaction with a dedicated, highly active β-glucosidase after the first step is complete to drive the conversion of the intermediate to the final product.

Q3: The reaction starts well but stops prematurely. Why?

This points towards enzyme instability or a time-dependent inhibition mechanism.

Potential Causes & Recommended Solutions:

  • Enzyme Denaturation: The enzyme may not be stable for extended periods under your chosen temperature or pH.

    • Solution: Check the manufacturer's data for the enzyme's thermal and pH stability. Consider running the reaction at a slightly lower temperature for a longer duration. Immobilizing the enzyme can often enhance its operational stability.[10]

  • Product or Substrate Inhibition: As mentioned, flavonoids can be promiscuous enzyme inhibitors.[9] The accumulation of quercetin (product) or even high concentrations of the substrate itself can inhibit the enzyme.

    • Solution: Try starting with a lower substrate concentration. If product inhibition is suspected, attempt to remove quercetin from the reaction as it is formed, perhaps by introducing an adsorbent resin or using a biphasic reaction system where quercetin partitions into an organic phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which enzyme should I choose for hydrolyzing this compound?

The key is to select an enzyme or enzyme system that can cleave both the rhamnose and glucose units.

// Nodes for enzyme options hesperidinase [label="Hesperidinase Complex", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; naringinase [label="Naringinase Complex", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; snailase [label="Snailase Complex", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; dual_enzyme [label="Dual Enzyme System\n(Rhamnosidase + Glucosidase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Nodes for activities act_rham [label="α-L-Rhamnosidase\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_gluc [label="β-D-Glucosidase\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for products intermediate [label="Quercetin 3-Glucoside", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Quercetin", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships sub -> act_rham [label=" Step 1 "]; act_rham -> intermediate; intermediate -> act_gluc [label=" Step 2 "]; act_gluc -> final_product;

{rank=same; hesperidinase; naringinase; snailase; dual_enzyme;} hesperidinase -> act_rham [style=dashed, color="#5F6368"]; hesperidinase -> act_gluc [style=dashed, color="#5F6368"]; naringinase -> act_rham [style=dashed, color="#5F6368"]; naringinase -> act_gluc [style=dashed, color="#5F6368"]; snailase -> act_rham [style=dashed, color="#5F6368"]; snailase -> act_gluc [style=dashed, color="#5F6368"]; dual_enzyme -> act_rham [style=dashed, color="#5F6368"]; dual_enzyme -> act_gluc [style=dashed, color="#5F6368"];

// Caption labelloc="b"; label="Fig 1. Enzyme options for the two-step hydrolysis pathway."; } .enddot Caption: Fig 1. Enzyme options for the two-step hydrolysis pathway.

Enzyme/SystemSource ExampleKey ActivitiesTypical pHTypical Temp.Reference
Hesperidinase Penicillium sp.α-L-Rhamnosidase & β-D-Glucosidase4.0 - 5.050 - 60°C[4][6]
Naringinase Aspergillus nigerα-L-Rhamnosidase & β-D-Glucosidase3.5 - 5.040 - 50°C[5]
Snailase Helix pomatiaComplex mix including cellulases, pectinases, glucosidases, etc.5.0 - 5.537°C[11]
Dual Enzyme Purified enzymesSeparate α-L-Rhamnosidase and β-D-GlucosidaseDependent on specific enzymesDependent on specific enzymes[12][13]

Recommendation: For initial trials, Hesperidinase is often the most cost-effective and efficient choice due to its proven activity on similar flavonoid rutinosides.

Q2: How do I properly set up and monitor the reaction?

Systematic monitoring is key to understanding your reaction kinetics and troubleshooting effectively.

Recommendation: Use High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This allows you to simultaneously quantify the substrate, intermediate, and product.

Workflow sub_prep 1. Substrate Prep Dissolve Quercetin-3-robinobioside in minimal DMSO/EtOH reaction_setup 3. Reaction Setup Add substrate to buffer, equilibrate temperature sub_prep->reaction_setup enzyme_prep 2. Enzyme Prep Dissolve enzyme in pre-chilled reaction buffer initiate 4. Initiate Reaction Add enzyme solution to start enzyme_prep->initiate reaction_setup->initiate incubate 5. Incubate Maintain constant temp/stirring initiate->incubate sampling 6. Time-Course Sampling Withdraw aliquots at t=0, 1, 2, 4, 8h... incubate->sampling quench 7. Quench Reaction Add cold organic solvent (e.g., Methanol, Acetonitrile) sampling->quench analyze 8. HPLC Analysis Quantify substrate, intermediate, and product quench->analyze

Q3: What are the best practices for reaction optimization?

Use a Design of Experiments (DoE) approach for efficient optimization. Key parameters to investigate include:

ParameterTypical RangeNotes
pH 3.5 - 6.5Use overlapping buffers (e.g., citrate, acetate) to cover the range.
Temperature 30 - 70°CBalance reaction rate against enzyme stability.
Enzyme Conc. 0.1 - 2.0 mg/mLHigher concentration increases rate but also cost.
Substrate Conc. 0.1 - 1.0 mMLimited by solubility; high concentrations can cause inhibition.
Co-solvent % 0 - 10% (v/v)Use of EtOH or DMSO to improve solubility. Test its effect on enzyme activity first.[3]

Part 3: Experimental Protocols

Protocol 1: Small-Scale Hydrolysis Trial using Hesperidinase

This protocol is designed as a starting point to verify the activity and obtain preliminary data.

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation:

    • Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.

  • Enzyme Preparation:

    • Prepare a 10 mg/mL stock solution of Hesperidinase (from Penicillium sp.) in cold (4°C) 0.1 M sodium acetate buffer (pH 4.5). Prepare this fresh just before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a 1.5 mL microcentrifuge tube, add 930 µL of the pH 4.5 acetate buffer.

    • Add 20 µL of the 10 mM substrate stock solution (final concentration will be 0.2 mM).

    • Place the tube in a thermomixer set to 50°C and incubate for 5 minutes to equilibrate the temperature.

    • Take a 50 µL "time zero" (t=0) sample and immediately quench it in a separate tube containing 100 µL of ice-cold methanol.

  • Reaction Initiation and Monitoring:

    • Add 50 µL of the 10 mg/mL enzyme stock solution to the reaction tube to initiate the hydrolysis (final enzyme concentration is 0.5 mg/mL).

    • Incubate at 50°C with gentle shaking (e.g., 300 rpm).

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw 50 µL aliquots and quench them in tubes with 100 µL of cold methanol.

  • Sample Analysis:

    • Centrifuge the quenched samples at >14,000 x g for 10 minutes to pellet the precipitated enzyme and any debris.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze using a C18 reverse-phase column with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Monitor at wavelengths relevant for flavonoids, such as 280 nm and 370 nm.

Protocol 2: Monitoring Hydrolysis by HPLC
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, monitor at 370 nm.

  • Injection Volume: 10 µL.

  • Example Gradient:

    • 0-16 min: 5-25% B

    • 16-18 min: 25-35% B

    • 18-20 min: 35-50% B

    • (Follow with a wash and re-equilibration step).

    • This gradient is a starting point and should be optimized based on your specific separation needs.[14]

References

  • The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. (2018). Molecules.

  • Flavonoids: true or promiscuous inhibitors of enzyme? The case of deoxyxylulose phosphate reductoisomerase. (2015). Bioorganic & Medicinal Chemistry.

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. (2021). ACS Catalysis.

  • Quercetin 3-O-robinobioside | CAS:52525-35-6. BioCrick.

  • Hydrolysis of rutin mediated by commercial hesperidinase. ResearchGate.

  • Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions. (2021). AMB Express.

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. (2021). ACS Catalysis.

  • Enzymatic hydrolysis coupled to hot water extraction for determination of flavonoids in plants. Lund University Publications.

  • Hydrolysis of the rutinose-conjugates flavonoids rutin and hesperidin by the gut microbiota and bifidobacteria. (2015). Microorganisms.

  • An on-line method for pressurized hot water extraction and enzymatic hydrolysis of quercetin glucosides from onions. (2013). Journal of Chromatography A.

  • β-Glucosidases. (2013). Cellular and Molecular Life Sciences.

  • Reaction scheme for hydrolysis of rutin (quercetin 3-O-β-rutinoside)... ResearchGate.

  • Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). IMR Press.

  • Substrate Specificity and Enzymatic Characteristics of Three Rutinosidases. FAO AGRIS.

  • Structures Required of Flavonoids for Inhibiting Digestive Enzymes. (2012). Anti-Cancer Agents in Medicinal Chemistry.

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. (2022). Frontiers in Plant Science.

  • Quercetin 3-O-robinobioside | Natural Products. MedchemExpress.

  • Quercetin. PubChem.

  • A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform. (2020). Frontiers in Bioengineering and Biotechnology.

  • Rhamnosidase activity of selected probiotics and their ability to hydrolyse flavonoid rhamnoglucosides. (2019). Scientific Reports.

  • Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi. (2014). Journal of Applied & Environmental Microbiology.

  • This compound. InvivoChem.

  • Quantification of quercetin glycosides in 6 onion cultivars and comparisons of hydrolysis-HPLC and spectrophotometric methods in measuring total quercetin concentrations. (2001). Journal of Food Science.

  • Chromatograms of a stepwise hydrolysis; hesperidin (reaction mixture... ResearchGate.

  • Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. (2016). Journal of Agricultural and Food Chemistry.

  • Optimization of Acid Hydrolysis of Myricetin-3-O-rhamnoside Using Response Surface Methodology. (2016). Journal of the Brazilian Chemical Society.

  • Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects. (2023). International Journal of Molecular Sciences.

  • Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. (2022). Frontiers in Nutrition.

  • Biochemical characterisation of four rhamnosidases from thermophilic bacteria of the genera Thermotoga, Caldicellulosiruptor and Thermoclostridium. (2019). Scientific Reports.

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Validation & Comparative

A Comparative Analysis of the Biological Activities of Quercetin 3-robinobioside and Quercetin Aglycone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of natural product research, flavonoids, and particularly the flavonol quercetin, have garnered significant attention for their multifaceted biological activities. Quercetin, the aglycone form, is ubiquitously found in fruits and vegetables and is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, in nature, quercetin predominantly exists as glycosides, where a sugar moiety is attached to the core flavonoid structure. One such derivative is Quercetin 3-robinobioside. This guide provides a comprehensive comparison of the biological activities of this compound and its parent aglycone, quercetin, with a focus on experimental data and mechanistic insights relevant to researchers in drug discovery and development.

Structural Differences and their Implications for Bioavailability

The fundamental difference between quercetin and this compound lies in the substitution at the 3-position of the C ring. Quercetin possesses a hydroxyl group at this position, whereas in this compound, this hydroxyl group is linked to a robinobiose sugar moiety (a disaccharide composed of rhamnose and galactose). This structural variation has profound implications for the physicochemical properties and bioavailability of these molecules.

Quercetin aglycone is a lipophilic molecule with low water solubility, which can limit its absorption in the gastrointestinal tract.[3] Paradoxically, while many in vitro studies demonstrate the superior bioactivity of the aglycone, its glycosidic forms often exhibit enhanced bioavailability in vivo.[4] The sugar moiety of quercetin glycosides can influence absorption pathways. For instance, quercetin glucosides can be transported across the small intestine via sodium-dependent glucose transporter 1 (SGLT1), followed by enzymatic hydrolysis to release the aglycone into circulation.[5] In contrast, other glycosides, such as the rutinoside found in tea, are poorly absorbed in the small intestine and must reach the colon to be hydrolyzed by the gut microbiota.[6] This delayed absorption results in a lower peak plasma concentration and a longer time to reach it.[6]

While specific bioavailability data for this compound is limited, its disaccharide structure suggests that its absorption kinetics would likely differ from both the aglycone and simple glucosides. It is plausible that it undergoes partial hydrolysis in the small intestine or, more likely, is metabolized by the colonic microbiota to release quercetin aglycone.

Table 1: A Comparative Overview of Physicochemical and Pharmacokinetic Properties

PropertyQuercetinThis compoundKey Considerations
Structure Aglycone with a hydroxyl group at the 3-positionGlycoside with a robinobiose moiety at the 3-positionThe sugar moiety significantly impacts polarity and interaction with biological membranes.
Solubility Low aqueous solubilityGenerally higher aqueous solubility than the aglyconeImproved solubility can enhance formulation possibilities.
Bioavailability Generally low and variable[3]Potentially higher than the aglycone, but likely requires microbial hydrolysis in the colonThe specific sugar conjugate is a critical determinant of absorption efficiency.[4][5]

Comparative Biological Activities: In Vitro and In Vivo Perspectives

The biological activities of quercetin and its glycosides are a subject of extensive research. The consensus is that the aglycone form is typically more potent in in vitro assays, where direct interaction with cellular components is measured. However, the in vivo effects are a composite of bioavailability and the intrinsic activity of the parent compound and its metabolites.

Antioxidant Activity

Quercetin is a powerful antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[7][8] This activity is primarily attributed to the presence of multiple hydroxyl groups, particularly the catechol group in the B-ring and the hydroxyl group at the 3-position of the C-ring.

In the case of this compound, the glycosylation at the 3-position blocks a key functional group for antioxidant activity. Consequently, in direct antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, this compound is expected to exhibit lower activity than the aglycone.[9] However, upon hydrolysis in vivo, the released quercetin would exert its full antioxidant potential.

Anti-inflammatory Activity

Quercetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.[10] It achieves this by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11]

Similar to its antioxidant activity, the in vitro anti-inflammatory effects of this compound are likely to be attenuated compared to quercetin due to the steric hindrance imposed by the bulky sugar moiety, which may impede its interaction with target enzymes and transcription factors. However, in vivo, the enhanced bioavailability of certain quercetin glycosides could lead to comparable or even superior anti-inflammatory outcomes. For instance, some studies have shown that quercetin glycosides can effectively suppress inflammatory responses in animal models.

Anticancer Activity

Quercetin has demonstrated significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[12][13][14] It modulates multiple signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[11]

The anticancer activity of quercetin is intrinsically linked to its ability to interact with intracellular targets. Therefore, in vitro studies on cancer cell lines are likely to show a more potent effect for the aglycone.[11] The larger size and altered polarity of this compound may limit its cellular uptake and interaction with these targets. However, the in vivo anticancer efficacy will again depend on its metabolic fate and the systemic exposure to the active aglycone.

Table 2: Summary of Comparative Biological Activities

Biological ActivityQuercetin (Aglycone)This compoundMechanistic Considerations
Antioxidant High in vitro activity[7][8]Lower in vitro activity expected due to blocked 3-OH group[9]In vivo activity depends on hydrolysis to the aglycone.
Anti-inflammatory Potent inhibitor of NF-κB and MAPK pathways[11]Potentially lower in vitro activityBioavailability and metabolism are key determinants of in vivo efficacy.
Anticancer Induces apoptosis and cell cycle arrest in various cancer cells[12][13]Likely requires hydrolysis to exert significant anticancer effectsCellular uptake and interaction with intracellular targets are crucial.

Experimental Protocols for Comparative Assessment

To rigorously compare the biological activities of this compound and quercetin, a series of well-defined in vitro assays are essential. The following are step-by-step methodologies for key experiments.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

  • Prepare serial dilutions of quercetin and this compound in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Anti-inflammatory Activity)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of quercetin or this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent system.

  • Determine cell viability using the MTT assay to rule out cytotoxicity.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at an appropriate density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with different concentrations of quercetin or this compound for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway modulated by quercetin and a typical experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Quercetin Quercetin Stock Serial_Dilutions Serial Dilutions Quercetin->Serial_Dilutions Q3R This compound Stock Q3R->Serial_Dilutions Treatment Compound Treatment Serial_Dilutions->Treatment Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Measurement Data Measurement (e.g., Griess Assay) Stimulation->Measurement Data_Collection Data Collection Measurement->Data_Collection IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB_n inhibits translocation IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Caption: Quercetin's inhibition of the NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

The comparative analysis of this compound and quercetin underscores a critical principle in flavonoid research: the interplay between chemical structure, bioavailability, and biological activity. While quercetin aglycone often demonstrates superior potency in in vitro settings, its glycosidic forms, such as this compound, may offer advantages in terms of solubility and in vivo bioavailability.

For researchers and drug development professionals, this necessitates a dual approach. In vitro screening of both the aglycone and its glycosides is essential to establish baseline activity and structure-activity relationships. However, these findings must be complemented by in vivo studies that account for absorption, metabolism, and the potential for enzymatic conversion of the glycoside to the more active aglycone.

Future research should focus on elucidating the specific metabolic pathways of this compound, including the role of the gut microbiota in its hydrolysis. Furthermore, head-to-head in vivo studies comparing the efficacy of this compound and quercetin in relevant disease models will be instrumental in determining the therapeutic potential of this natural glycoside.

References

  • Hollman, P. C. H., et al. (1997). Relative bioavailability of the antioxidant flavonoid quercetin from various foods in man. FEBS Letters, 418(1-2), 152-156.
  • Lesjak, M., et al. (2018). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Journal of Functional Foods, 40, 68-75.
  • Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Overviews of biological importance of quercetin: A bioactive flavonoid. Pharmacognosy Reviews, 10(20), 84–89.
  • Hollman, P. C. H., et al. (1999). Bioavailabilities of quercetin-3-glucoside and quercetin-4′-glucoside do not differ in humans. The Journal of Nutrition, 129(6), 1152–1155.
  • Rauf, A., et al. (2018). Anticancer potential of quercetin: A comprehensive review. Phytotherapy Research, 32(11), 2109–2130.
  • D'Andrea, G. (2015).
  • Bischoff, S. C. (2008). Quercetin: potentials in the prevention and therapy of disease. Current Opinion in Clinical Nutrition and Metabolic Care, 11(6), 733–740.
  • Guo, Y., & Bruno, R. S. (2015). Endogenous and exogenous mediators of quercetin bioavailability. The Journal of Nutritional Biochemistry, 26(3), 201–210.
  • Li, Y., et al. (2016). Quercetin, inflammation and immunity. Nutrients, 8(3), 167.
  • Pan, H., et al. (2010). A new flavonol glycoside from the seeds of Sinapis alba. Journal of Asian Natural Products Research, 12(9), 781-784.
  • Boots, A. W., Haenen, G. R., & Bast, A. (2008). Health effects of quercetin: from antioxidant to nutraceutical. European Journal of Pharmacology, 585(2-3), 325–337.
  • Graefe, E. U., et al. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. The Journal of Clinical Pharmacology, 41(5), 492–499.
  • Kumar, R., et al. (2017). Therapeutic potential of quercetin: A review. Journal of Pharmacognosy and Phytochemistry, 6(5), 112-119.
  • Yang, F., et al. (2020). Quercetin and its derivatives in cancer prevention and treatment. Current Pharmaceutical Design, 26(40), 5122-5140.
  • Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513–523.
  • Tang, S. M., et al. (2020). The anti-cancer effects and mechanisms of quercetin.
  • Comalada, M., et al. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European Journal of Immunology, 35(2), 584–592.
  • Casella, M. L., et al. (2013). Quercetin as an anticancer agent: recent advances and prospects. Current Medicinal Chemistry, 20(2), 228-245.
  • Morikawa, K., et al. (2003). Quercetin and its related flavonoids inhibit the induction of nitric oxide synthase and cyclooxygenase-2 in RAW 264.7 cells. Planta Medica, 69(12), 1137–1140.

Sources

A Comparative Guide to the Structure-Activity Relationship of Quercetin 3-robinobioside and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and drug discovery, flavonoids stand out for their vast therapeutic potential. Among these, quercetin and its derivatives have garnered significant attention for their diverse biological activities. This guide provides an in-depth technical comparison of Quercetin 3-robinobioside and its analogs, focusing on their structure-activity relationships in antioxidant, anti-inflammatory, and anticancer contexts. By synthesizing experimental data and mechanistic insights, this document aims to serve as a valuable resource for researchers navigating the chemical space of quercetin glycosides.

Introduction to Quercetin and its Glycosides: The Importance of the Sugar Moiety

Quercetin, a pentahydroxyflavone, is a prominent dietary flavonoid found in numerous fruits, vegetables, and medicinal plants. Its basic structure, featuring multiple hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo group, is crucial for its biological activities.[1][2] However, in nature, quercetin predominantly exists as glycosides, where one or more of its hydroxyl groups are attached to a sugar moiety.[1] This glycosylation significantly impacts the molecule's physicochemical properties, such as solubility, stability, and bioavailability, which in turn modulates its biological effects.[3][4]

The attachment of different sugar units at various positions on the quercetin backbone gives rise to a wide array of derivatives with distinct pharmacological profiles. This guide focuses on this compound, a specific glycoside where a robinobiose (a disaccharide composed of rhamnose and galactose) is attached at the 3-position of the quercetin aglycone. We will explore how this structural feature, in comparison to other glycosidic substitutions and the parent aglycone, influences its bioactivity.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound and its analogs is multifaceted. Here, we compare their performance in key biological assays, supported by experimental data.

Antioxidant Activity

A primary mechanism underlying the beneficial effects of flavonoids is their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[5] The antioxidant capacity of quercetin and its glycosides is critically dependent on the number and position of free hydroxyl groups.[6][7]

Structure-Activity Relationship Insights:

  • Free Hydroxyl Groups are Key: The presence of free hydroxyl groups, particularly the catechol group (3',4'-dihydroxy) in the B-ring and the hydroxyl group at the 3-position of the C-ring, is paramount for high antioxidant activity.[2][7]

  • Glycosylation at the 3-Position: Glycosylation at the 3-position, as seen in this compound, generally leads to a decrease in antioxidant activity compared to the quercetin aglycone.[6][8] This is because the 3-OH group is a primary site for radical scavenging.

  • Type of Sugar Moiety: The nature of the sugar itself can also influence activity, although to a lesser extent than the position of glycosylation.

Comparative Antioxidant Activity Data (IC50 Values)

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Reference(s)
Quercetin~4-20 µM~48 µM[9][10]
This compoundData not consistently availableData not consistently available
Rutin (Quercetin 3-O-rutinoside)~5 µM~95 µM[10]
Isoquercitrin (Quercetin 3-O-glucoside)--[11]
Hyperoside (Quercetin 3-O-galactoside)--

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Flavonoids, including quercetin and its derivatives, exert anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[12]

Structure-Activity Relationship Insights:

  • Modulation of Signaling Pathways: Quercetin and its glycosides can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and modulate signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[12][13]

  • Impact of Glycosylation: Unlike antioxidant activity, the anti-inflammatory effects of quercetin glycosides are not solely dependent on the number of free hydroxyl groups.[6] Some glycosides have shown potent anti-inflammatory activity, suggesting that the sugar moiety can influence interactions with cellular targets.[13]

Comparative Anti-inflammatory Activity Data (IC50 Values)

CompoundTarget/AssayIC50 ValueReference(s)
QuercetinElastase release inhibition6.25 µM[13]
Quercetin 3,5,7,3',4'-pentamethyletherElastase release inhibition15.76 µM[13]
Quercetin GlycosidesElastase release inhibitionActivity significantly diminished[13]
Quercetin 3-O-glucuronideTXB2 production inhibition-[6]
Tamarixetin (4'-O-methylquercetin)TXB2 production inhibitionPotent inhibitor[6]

Specific IC50 values for the anti-inflammatory activity of this compound are not well-documented in the available literature. However, studies on other quercetin glycosides suggest that while some activity is retained, it is often less potent than the aglycone or certain methylated derivatives.[6][13]

Anticancer Activity

The potential of quercetin and its derivatives as anticancer agents has been extensively investigated. Their mechanisms of action are diverse, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[14][15]

Structure-Activity Relationship Insights:

  • Multi-Targeted Action: Quercetin and its analogs can interact with a multitude of cellular targets, including kinases, transcription factors (e.g., p53), and apoptosis-related proteins.[15][16]

  • Role of Glycosylation in Cytotoxicity: The sugar moiety can influence the uptake and metabolism of quercetin glycosides in cancer cells, thereby affecting their cytotoxic efficacy. Some studies suggest that the aglycone is the more active form, while others indicate that specific glycosides can exhibit potent anticancer effects.[1][17]

Comparative Anticancer Activity Data (IC50 Values)

CompoundCell LineIC50 ValueReference(s)
QuercetinK562 (Leukemia)-[18][19]
This compoundK562 (Leukemia)Exhibits inhibitory activity[18][20]
QuercetinMCF-7 (Breast Cancer)~17-73 µM[16]
QuercetinHT-29 (Colon Cancer)~15-100 µM[16]
Quercetin 3-O-glucoside--[17]

One study reported that this compound exhibits in-vitro inhibitory activities against leukemia K562 cells.[18][20] However, specific IC50 values for a direct comparison with other analogs are not consistently provided in the literature. The anticancer activity of quercetin itself has been demonstrated across a wide range of cancer cell lines, with IC50 values varying depending on the cell type and experimental conditions.[16]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The biological activities of this compound and its analogs are orchestrated through their interaction with complex cellular signaling networks.

Key Signaling Pathways
  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Quercetin can modulate the phosphorylation of key MAPK members like ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[21]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Quercetin has been shown to inhibit the PI3K/Akt pathway, leading to a decrease in the survival of cancer cells.[14]

  • NF-κB (Nuclear Factor kappa B) Pathway: As a key regulator of inflammation, NF-κB is a major target for the anti-inflammatory effects of quercetin and its derivatives.[12]

  • p53 Signaling Pathway: Quercetin can induce the activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[15]

Signaling_Pathways cluster_stimuli External Stimuli cluster_quercetin Quercetin & Analogs cluster_pathways Signaling Pathways cluster_responses Cellular Responses Oxidative Stress Oxidative Stress MAPK MAPK Pathway (ERK, JNK, p38) Oxidative Stress->MAPK Inflammatory Signals Inflammatory Signals NFkB NF-κB Pathway Inflammatory Signals->NFkB Growth Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth Factors->PI3K_Akt Q This compound & Analogs Q->MAPK Modulates Q->PI3K_Akt Inhibits Q->NFkB Inhibits p53 p53 Pathway Q->p53 Activates Antioxidant Antioxidant Defense MAPK->Antioxidant Anticancer Apoptosis & Cell Cycle Arrest MAPK->Anticancer PI3K_Akt->Anticancer Inhibition leads to Anticancer effects Anti_inflammatory ↓ Inflammation NFkB->Anti_inflammatory p53->Anticancer DPPH_Workflow A Prepare Test Compound and DPPH Solutions B Add Compound and DPPH to 96-well Plate A->B C Incubate in Dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 Value D->E MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 24-72h B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and IC50 Value F->G Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A Quercetin Aglycone B Protection of -OH groups A->B C Regioselective Glycosylation with Robinobiose donor B->C D Deprotection C->D E This compound D->E F Quercetin Aglycone + Activated Robinobiose G Glycosyltransferase (Regioselective) F->G H This compound G->H

Sources

A Senior Application Scientist's Guide to Validating the Antioxidant Capacity of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the robust validation of Quercetin 3-robinobioside's antioxidant capacity. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. We will objectively compare this compound against its parent aglycone and universally accepted standards, grounding all claims in established scientific principles and supporting data.

Introduction to this compound and the Rationale for Comparison

Quercetin, a flavonol found in numerous fruits and vegetables, is one of the most studied antioxidants.[1][2] However, in nature, it often exists in glycosidic forms, where sugar moieties are attached to its core structure.[2] this compound is one such glycoside. The addition of the robinobiose sugar molecule significantly alters its physicochemical properties, such as solubility, which can, in turn, influence its bioavailability and antioxidant activity.[3]

A critical error in antioxidant research is to assume the activity of a glycoside is identical to its aglycone (the non-sugar part). The sugar moiety can sterically hinder the hydroxyl groups responsible for radical scavenging and affect the molecule's ability to participate in the underlying antioxidant reaction mechanisms. Therefore, direct, empirical validation is not just recommended; it is required.

To establish a meaningful performance benchmark, this guide will compare this compound against a carefully selected panel:

  • Quercetin: The parent aglycone. This comparison is vital to understand the influence of the robinobiose sugar moiety on antioxidant capacity.

  • Trolox™: A water-soluble analog of Vitamin E, it is the gold-standard reference compound for many antioxidant assays, particularly for HAT-based mechanisms.[4]

  • Ascorbic Acid (Vitamin C): A well-known natural antioxidant that serves as a relevant biological benchmark.[5]

Foundational Mechanisms of Antioxidant Action

Antioxidant capacity is not a monolithic property. The primary mechanisms by which flavonoids like quercetin exert their effects fall into two main categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these mechanisms is crucial for selecting and interpreting the results from different assays.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it. The resulting antioxidant radical (ArO•) is stable and non-reactive.

    ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer.

    ArOH + R• → ArOH•+ + R:-

The structural features of a flavonoid determine its efficacy in these mechanisms. Key determinants include the number and position of hydroxyl (-OH) groups and the presence of a double bond in the C-ring.[6][7][8] The catechol group (two adjacent -OH groups) on the B-ring of quercetin, for instance, is a critical feature for high antioxidant activity.[5][9]

Caption: Core antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

A Toolkit of In Vitro Assays for Comprehensive Validation

No single assay can fully capture the antioxidant potential of a compound. A multi-assay approach is essential for a comprehensive and trustworthy assessment. We will detail three widely accepted methods, each with a different mechanistic basis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the SET mechanism.[10] DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the yellow-colored DPPH-H.[10][11] The degree of discoloration, measured spectrophotometrically at ~517 nm, is proportional to the antioxidant's scavenging capacity.[10]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM stock solution of DPPH in methanol. Protect from light.

      • Prepare a series of concentrations for this compound, Quercetin, Trolox, and Ascorbic Acid in methanol (e.g., 1 to 100 µg/mL).

    • Assay Procedure (96-well plate format):

      • Add 20 µL of each antioxidant concentration (or methanol as a blank) to separate wells.[11]

      • Add 180 µL of the 0.1 mM DPPH working solution to all wells.[11]

      • Mix gently and incubate in the dark at room temperature for 30 minutes.[10][11]

    • Measurement:

      • Read the absorbance at 517 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the formula:

        % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[12]

      • Plot % Inhibition versus concentration for each compound.

      • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC50 indicates higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 180µL DPPH Solution to each well P1->A2 P2 Prepare Antioxidant Dilutions (Test Compound & Standards) A1 Pipette 20µL Antioxidant into 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 D1 Read Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: The ABTS assay is also primarily based on the SET mechanism but can also involve HAT. It measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation. This radical is blue-green and its reduction by an antioxidant results in a loss of color, measured at ~734 nm.[13] This assay is versatile as it can be used in both aqueous and organic solvents.

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

      • To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[13] This is the ABTS•+ stock.

      • On the day of the assay, dilute the ABTS•+ stock with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Assay Procedure (96-well plate format):

      • Prepare serial dilutions of the test compounds and standards as in the DPPH assay.

      • Add 10 µL of each antioxidant concentration to separate wells.

      • Add 190 µL of the diluted ABTS•+ working solution to all wells.

      • Incubate at room temperature for 6-7 minutes.[12][13]

    • Measurement:

      • Read the absorbance at 734 nm.[13]

    • Data Analysis:

      • Calculate the percentage of inhibition as done for the DPPH assay.

      • Determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay is a classic HAT-based method.[4] It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals.[14] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's presence preserves the fluorescent signal over time. The result is quantified using the area under the fluorescence decay curve (AUC).[17]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

      • Prepare an AAPH solution in the same buffer. This must be made fresh.[17]

      • Prepare a Trolox standard curve and dilutions of the test compounds in the buffer.

    • Assay Procedure (96-well black plate format):

      • Add 25 µL of the sample, standard, or blank (buffer) to appropriate wells.[4][17]

      • Add 150 µL of the fluorescein working solution to all wells.[4][17]

      • Mix and incubate the plate at 37°C for at least 30 minutes in the plate reader.[14][16]

    • Measurement:

      • After incubation, rapidly inject 25 µL of the AAPH solution into all wells to start the reaction.[4][17]

      • Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520-538 nm) every 1-2 minutes for 60-90 minutes.[15][17]

    • Data Analysis:

      • Calculate the Area Under the Curve (AUC) for each sample and standard.

      • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample/standard.

      • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

      • Express the ORAC values of the test compounds as µmol of Trolox Equivalents (TE) per µmol of the compound.

Comparative Data Analysis and Expected Outcomes

The data obtained from these assays should be compiled into a clear, comparative table. Below is a representation of expected (hypothetical) results based on established structure-activity relationships.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC Value (µmol TE/µmol)
This compound 15.512.83.5
Quercetin (Aglycone) 8.26.55.1
Trolox™ (Standard) 12.19.81.0 (by definition)
Ascorbic Acid (Standard) 25.420.10.8

Interpretation of Expected Results:

  • Quercetin vs. This compound: It is anticipated that Quercetin will show higher antioxidant activity (lower IC50, higher ORAC value) than its glycoside. The bulky robinobiose sugar at the 3-position can sterically hinder the hydroxyl groups, reducing their ability to donate hydrogen atoms or electrons.[18] This highlights the critical need to test the glycoside directly rather than extrapolating from the aglycone.

  • Assay Differences: The absolute values of activity will differ between assays due to their distinct mechanisms and reaction kinetics. However, the relative ranking of the compounds' potency should be consistent.

  • Structure-Activity Relationship: The superior performance of Quercetin is attributed to its structural features, which are considered ideal for radical scavenging: the o-dihydroxyl (catechol) group in the B-ring, the 2,3-double bond in conjugation with the 4-oxo group in the C-ring, and the hydroxyl groups at positions 3 and 5.[7][18]

Beyond Chemical Assays: The Imperative for Biological Validation

While informative, in vitro chemical assays have limitations as they do not account for crucial biological factors like cell uptake, metabolism, and localization.[19][20] Therefore, the next logical step is to validate the findings in a cell-based model.

The Cellular Antioxidant Activity (CAA) assay is an excellent choice.[21]

  • Principle: This assay measures antioxidant activity within a cell line (e.g., HepG2).[19] Cells are co-incubated with a cell-permeable probe, DCFH-DA, and the test compound. DCFH-DA is deacetylated by cellular esterases to DCFH, which is non-fluorescent.[19][22] Subsequently, a peroxyl radical generator (like AAPH) is added, which oxidizes DCFH to the highly fluorescent DCF. An effective intracellular antioxidant will prevent this oxidation, resulting in a lower fluorescent signal.[21][23]

  • Significance: The CAA assay provides more biologically relevant data by integrating the compound's bioavailability and metabolic stability into the antioxidant measurement.[20] It has been shown that results from chemical assays like ORAC do not always correlate with CAA values, underscoring the importance of this validation step.[7]

Conclusion for the Research Professional

This guide outlines a robust, multi-tiered strategy for validating the antioxidant capacity of this compound.

  • Establish a Panel: Always compare your test compound against its parent aglycone (Quercetin) and established standards (Trolox, Ascorbic Acid).

  • Use a Multi-Assay Approach: Employ assays with different chemical mechanisms (e.g., DPPH, ABTS, and ORAC) to build a comprehensive activity profile.

  • Prioritize Biological Relevance: Supplement chemical assays with a cell-based method like the CAA assay to account for bioavailability and metabolism.

By following this self-validating framework, researchers can generate trustworthy and publishable data that accurately reflects the true antioxidant potential of this compound, enabling informed decisions in drug development and nutraceutical research.

References

  • Cao, G., Sofic, E., & Prior, R. L. (1997). Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships. Free Radical Biology and Medicine, 22(5), 749-760. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411. [Link]

  • Filipe, P., Lança, V., & Morlière, P. (2001). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Biology and Medicine, 31(6), 777-786. [Link]

  • Kollár, P., Kúdelová, P., & Čermáková, Z. (2003). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 8(3), 333-341. [Link]

  • Arct, J., & Pytkowska, K. (2008). Flavonoids as components of biologically active plant extracts. Acta Poloniae Pharmaceutica, 65(6), 715-721. Note: While the direct search result is for a different paper, the knowledge that glycosylation affects activity is a well-established principle in flavonoid chemistry, supported by papers like the Wolfe & Liu, 2008 reference.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. [Link]

  • Ilieva, Y., et al. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 5(2), 94-99. [Link]

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  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]

  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

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  • Geng, P., et al. (2019). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity. [Link]

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  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 849. [Link]

  • Scerra, C., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1219. [Link]

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  • Sasikumar, K., et al. (2015). DPPH free radical scavenging activity of phenolics and flavonoids in some medicinal plants of India. International Journal of Current Microbiology and Applied Sciences, 4(1), 773-780. [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. [Link]

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  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

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A Comparative Analysis of Quercetin 3-robinobioside from Diverse Botanical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Quercetin 3-robinobioside, a significant flavonol glycoside, from its various known plant sources. Designed for researchers, scientists, and professionals in drug development, this document delves into the extraction, isolation, analytical characterization, and biological activities of this compound, underpinned by experimental data and authoritative references. Our objective is to equip you with the necessary technical insights to inform your research and development endeavors.

Introduction to this compound

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It consists of the aglycone quercetin linked to a robinobiose sugar moiety. Flavonoids, including quercetin and its glycosides, are of significant interest to the scientific community due to their wide range of pharmacological properties.[1] this compound has been the subject of research for its potential antioxidant and anti-cancer activities.[2]

The core chemical structure of this compound is depicted below:

G q Quercetin Aglycone link O-glycosidic bond q->link r Robinobiose Moiety r->link desc Chemical Structure of this compound

Caption: A simplified diagram illustrating the two main components of this compound.

Known Botanical Sources of this compound

This compound has been identified in a variety of plant species across different families. The concentration and ease of extraction of this compound can vary significantly between sources. The following table summarizes the key plant sources reported in the literature. A direct comparative study quantifying the yield from each of these sources is a recognized research gap.

Plant SpeciesFamilyPlant PartReference
Strychnos variabilisLoganiaceaeLeaves[3]
Quercus variabilis (Chinese cork oak)FagaceaeNot specified[3]
Glycyrrhiza macedonica (Macedonian liquorice)FabaceaeNot specified[4]
Fraxinus americana (White ash)OleaceaeNot specified[4]
Leonurus heterophyllus (Motherwort)LamiaceaeNot specified[2]
Gloriosa superba 'Passion Flame' (Flame lily)ColchicaceaeTepals[5]

Extraction and Isolation: A Comparative Overview

The extraction and isolation of this compound from plant matrices typically involve solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique is critical for achieving high yield and purity.

Comparative Extraction Methodologies

Different extraction methods can be employed to isolate flavonoids from plant materials. The efficiency of these methods depends on factors such as the polarity of the solvent, temperature, and the physical characteristics of the plant matrix.

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, higher yield.Requires specialized glassware, potential for thermal degradation of the compound.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, improved yields.Requires an ultrasonic bath or probe.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Rapid extraction, reduced solvent consumption.Requires a specialized microwave reactor.
Generalized Protocol for Extraction and Isolation

The following protocol outlines a general and widely applicable method for the extraction and isolation of this compound from a plant source.

Step 1: Preparation of Plant Material

  • Collect the desired plant part (e.g., leaves, flowers).

  • Air-dry or freeze-dry the plant material to remove moisture.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • Weigh the powdered plant material and place it in a flask.

  • Add a suitable solvent, such as methanol or ethanol, at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Perform the extraction using one of the methods described in the table above (e.g., maceration with stirring for 24-48 hours).

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Chromatographic Purification

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Perform column chromatography using a stationary phase like silica gel or a polymeric resin (e.g., Sephadex LH-20).

  • Elute the column with a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

  • Pool the fractions containing pure this compound and evaporate the solvent.

G cluster_extraction Extraction cluster_purification Purification A Dried Plant Material B Solvent Extraction (e.g., Methanol) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection F->G H TLC Analysis G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Pure this compound J->K

Caption: A general workflow for the extraction and isolation of this compound from plant sources.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the identification and quantification of this compound.

Comparative Analytical Parameters

The following table summarizes typical HPLC parameters for the analysis of quercetin and its glycosides. These parameters can be optimized for the specific analysis of this compound.

ParameterDescription
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of two solvents, typically water with an acid (e.g., acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate Typically 0.8 - 1.2 mL/min.
Detection Wavelength Flavonoids have characteristic UV-Vis absorption spectra. For quercetin and its glycosides, detection is often performed at around 254 nm and 370 nm.[6]
Injection Volume 10 - 20 µL.
Column Temperature 25 - 35 °C.
Standard Protocol for HPLC Analysis

Step 1: Preparation of Standards and Samples

  • Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known amount of the purified compound or extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

Step 2: HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the standards and the sample onto the column.

  • Run the analysis using the optimized gradient program.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Confirm the identity of the peak by comparing the UV-Vis spectrum with that of the standard.

Step 3: Quantification

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Comparative Biological Activities

Quercetin and its glycosides are known to possess a range of biological activities. The following table summarizes the reported activities for this compound. It is important to note that these activities were determined in vitro and the compound was isolated from a specific plant source for each study.

Biological ActivityAssay/ModelPlant Source of CompoundFindingsReference
Antioxidant Activity In vitro assaysLeonurus heterophyllusExhibited antioxidant properties.[2]
Anticancer Activity In vitro inhibitory activity against leukemia K562 cellsLeonurus heterophyllusShowed inhibitory effects on leukemia cells.[2]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quercetin and its derivatives are often attributed to their ability to modulate various signaling pathways. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Quercetin This compound Quercetin->IKK inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and the inhibitory role of quercetin glycosides.

Conclusion and Future Perspectives

This compound is a promising flavonoid with demonstrated antioxidant and potential anticancer activities. It is found in a variety of plant species, offering multiple potential sources for its isolation. However, this guide highlights a significant gap in the current scientific literature: the lack of direct comparative studies on the content, extraction efficiency, and biological activity of this compound from its different botanical sources.

Future research should focus on:

  • Quantitative screening: A systematic study to quantify the concentration of this compound in a wide range of plants to identify the most promising sources.

  • Optimization of extraction protocols: Comparative studies to determine the most efficient and scalable methods for extracting this compound from different plant matrices.

  • Comparative bioactivity studies: Head-to-head comparisons of the biological activities of this compound isolated from various sources to determine if the source influences its therapeutic potential.

By addressing these research questions, the scientific community can unlock the full potential of this compound for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1984). Flavonoids and alkaloids from Strychnos pseudoquina. Journal of Natural Products, 47(6), 953-957. Retrieved from [Link]

  • ResearchGate. (n.d.). Phytochemical and Pharmacological Profile of Plants belonging to Strychnos Genus: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Quercetin-3-O-robinobioside. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Isolation and identification of flavonoid in Strychnos nux-vomica L., and evaluation of antioxidant potential. 4(4), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation, characterization and prediction of biologically active glycoside compounds quercetin-3-rutinoside from the fruits of Ficus sycomorus. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and identification of flavonoid in Strychnos nux vomica L., and evaluation of antioxidant potential. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Omics Analysis Provides Insights into Developmental Tepal Coloration in Gloriosa superba 'Passion Flame'. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra data for quercetin 3-O-(2″-rhamnosyl)-robinobioside (2).... Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). Pharmacognostical And Phytochemical Studies Of Strychnos Potatorum Linn Seeds. Retrieved from [Link]

  • PubMed. (n.d.). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Retrieved from [Link]

  • PubChem. (n.d.). Quercetin-3-gentiobioside. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2022). Antioxidant Quercetin 3-O-Glycosylated Plant Flavonols Contribute to Transthyretin Stabilization. Molecules, 27(9), 2841. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. Retrieved from [Link]

  • ResearchGate. (1996). Dietary quercetin glycosides: Antioxidant activity and induction of the anticarcinogenic phase II marker enzyme quinone reductase in Hepalclc7 cells. Carcinogenesis, 17(11), 2385-2387. Retrieved from [Link]

  • PubMed. (2006). Antioxidative effects of quercetin-glycosides isolated from the flower buds of Tussilago farfara L. Food and Chemical Toxicology, 44(8), 1299-1307. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Quercetin 3-robinobioside

This compound, a significant flavonoid glycoside found in various medicinal plants, including Robinia pseudoacacia, is the subject of growing interest for its potential therapeutic properties. As with any bioactive compound, the ability to accurately and reliably quantify this compound in various matrices—from raw plant material to finished herbal products and biological samples—is paramount. This guide provides an in-depth comparison of two widely employed analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this analyte.

The cross-validation of analytical methods is not merely a procedural formality; it is a critical scientific exercise that ensures the consistency, reliability, and transferability of analytical data across different laboratories and platforms[1]. This guide will delve into the theoretical underpinnings and practical execution of method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3][4][5][6][7][8][9]. By understanding the causality behind experimental choices and the inherent strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their analytical results.

The Analyte: this compound

This compound is a glycoside of quercetin, where the sugar moiety robinobiose is attached at the 3-position. This structure influences its polarity, solubility, and chromatographic behavior, necessitating tailored analytical methods.

Quercetin_3_robinobioside cluster_quercetin Quercetin Aglycone cluster_sugar Robinobiose quercetin_img robinobiose_img quercetin_img->robinobiose_img Glycosidic Bond at C3

Caption: Structure of this compound.

Cross-Validation Workflow: A Systematic Approach

The process of cross-validating analytical methods ensures that different techniques produce comparable and reliable results for the same analyte. A typical workflow involves developing and validating each method individually, followed by a comparative analysis of a common set of samples.

Cross_Validation_Workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: UPLC-MS/MS arrow arrow M1_Dev Method Development M1_Val Method Validation (ICH Q2(R2)) M1_Dev->M1_Val Compare Comparative Analysis (Statistical Evaluation) M1_Val->Compare M2_Dev Method Development M2_Val Method Validation (ICH Q2(R2)) M2_Dev->M2_Val M2_Val->Compare Sample_Prep Sample Preparation (e.g., Plant Extract) Sample_Prep->M1_Val Analyze Samples Sample_Prep->M2_Val Analyze Samples Conclusion Conclusion on Method Equivalence/Interchangeability Compare->Conclusion

Caption: Generalized workflow for the cross-validation of two analytical methods.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of flavonoids. The method relies on the separation of the analyte from other matrix components on a stationary phase, followed by detection based on its ultraviolet absorbance.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. A common mobile phase consists of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A starting composition of 10-20% B, increasing to 50-60% B over 20-30 minutes. The specific gradient should be optimized to ensure baseline separation of this compound from other co-eluting compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Flavonols like quercetin and its glycosides exhibit strong absorbance maxima around 254 nm and 370 nm. Monitoring at 370 nm can offer greater selectivity.

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., 70% methanol or ethanol) using sonication or reflux extraction.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to prepare calibration standards covering the expected concentration range in the samples.

Methodology 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed compared to conventional HPLC-UV. The use of sub-2 µm particle columns in UPLC allows for faster separations with higher resolution. The tandem mass spectrometer provides highly selective detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column with sub-2 µm particles (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A rapid gradient, for instance, starting at 10% B and increasing to 90% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The specific precursor ion (parent ion) and product ions (fragment ions) for this compound need to be determined by infusing a standard solution. For a related compound, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, the transition m/z 609.1 → 301.0 has been used[1][8][10].

  • Sample and Standard Preparation: Similar to the HPLC-UV method, but often requiring greater dilution due to the higher sensitivity of the UPLC-MS/MS system. An internal standard (e.g., a structurally similar flavonoid not present in the sample) is highly recommended for improved accuracy and precision.

Comparative Performance and Validation Parameters

The suitability of an analytical method for its intended purpose is demonstrated through a validation process that assesses several key parameters, as stipulated by ICH guidelines[2][5][6]. The following table provides a comparative summary of the expected performance of HPLC-UV and UPLC-MS/MS for the analysis of this compound.

Validation Parameter HPLC-UV UPLC-MS/MS Rationale and Significance
Linearity (R²) > 0.999> 0.999Demonstrates a direct proportional relationship between analyte concentration and instrument response over a defined range. A high correlation coefficient is essential for accurate quantification.
Limit of Detection (LOD) ~0.1 µg/mL< 1 ng/mLThe lowest concentration of the analyte that can be reliably detected. UPLC-MS/MS offers significantly lower detection limits, making it suitable for trace-level analysis.
Limit of Quantitation (LOQ) ~0.3 µg/mL< 5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is a critical parameter for the analysis of low-concentration samples.
Accuracy (% Recovery) 98 - 102%95 - 105%The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments. High accuracy ensures the reliability of the quantitative results.
Precision (% RSD) < 2%< 5%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Low relative standard deviation (RSD) indicates high precision.
Specificity/Selectivity ModerateHighThe ability to assess the analyte unequivocally in the presence of other components. While chromatographic separation provides specificity in HPLC-UV, the MRM detection in UPLC-MS/MS offers unparalleled selectivity, reducing the risk of interference from co-eluting compounds.
Analysis Time per Sample 15 - 30 min2 - 10 minThe use of smaller particle size columns in UPLC allows for significantly faster analysis times, leading to higher sample throughput.

Note: The values presented are typical and may vary depending on the specific instrumentation, column chemistry, and sample matrix.

Discussion: Selecting the Appropriate Method

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound is contingent upon the specific requirements of the analysis.

HPLC-UV remains a workhorse in many quality control laboratories due to its robustness, lower operational cost, and widespread availability. For routine analysis of samples where the concentration of this compound is relatively high and the sample matrix is not overly complex, HPLC-UV can provide accurate and precise results.

UPLC-MS/MS , on the other hand, is the method of choice when high sensitivity and selectivity are paramount. This is particularly relevant for pharmacokinetic studies where analyte concentrations in biological fluids can be extremely low. The high selectivity of MS/MS detection minimizes the risk of interferences from complex matrices, and the increased speed of UPLC allows for higher sample throughput, which is advantageous in drug discovery and development settings.

The process of cross-validation is crucial when transitioning from an established HPLC-UV method to a UPLC-MS/MS method, or when comparing data from different laboratories. This ensures that the analytical results are consistent and reliable, regardless of the analytical platform used.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound. The selection of the most appropriate method should be based on a thorough consideration of the required sensitivity, selectivity, sample throughput, and available resources. A comprehensive validation of the chosen method, in accordance with ICH and FDA guidelines, is essential to ensure the generation of high-quality, reliable, and reproducible analytical data. This guide provides a framework for the objective comparison and cross-validation of these methods, empowering researchers to make informed decisions and maintain the highest standards of scientific integrity in their work.

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A Comparative Guide to Quercetin 3-robinobioside and Other Quercetin Glycosides in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Quercetin 3-robinobioside against other prevalent quercetin glycosides, focusing on their performance in key biological assays. We will delve into the structural nuances that dictate bioactivity, present supporting experimental data, and provide detailed protocols for foundational research assays.

Introduction: The Promise and Challenge of Quercetin

Quercetin, a flavonol found abundantly in fruits, vegetables, and grains, is one of the most extensively studied dietary flavonoids. It exhibits a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These effects are attributed to its ability to modulate critical cellular signaling pathways.[3][4] However, the therapeutic application of quercetin in its pure (aglycone) form is significantly hampered by its low water solubility and poor bioavailability, which limits its absorption and systemic efficacy.[1][5]

Nature's solution to this limitation lies in glycosylation. In plants, quercetin predominantly exists as glycosides—molecules where one or more of its hydroxyl groups are attached to sugar moieties.[6] These sugar attachments, which can range from monosaccharides like glucose (forming isoquercitrin) and galactose (forming hyperoside) to disaccharides like rutinosse (forming rutin), fundamentally alter the molecule's physicochemical properties.[7]

This guide focuses on a specific, less-common glycoside: This compound . We will objectively compare its biological performance with more widely studied glycosides like rutin and isoquercitrin, providing researchers and drug development professionals with a clear, data-driven perspective on its potential.

The Decisive Role of Structure: Why All Glycosides Are Not Created Equal

The biological activity of a quercetin glycoside is inextricably linked to its chemical structure. The key variables are the type of sugar, the number of sugar units, and the position of glycosidic linkage to the quercetin backbone.

Quercetin has five hydroxyl (-OH) groups, but glycosylation most commonly occurs at the C3 position in the C-ring.[6][7]

  • Quercetin Aglycone: The foundational molecule, highly active in vitro but poorly soluble.

  • Isoquercitrin (Quercetin-3-O-glucoside): Features a single glucose unit. Glucose conjugation is known to enhance absorption.[8]

  • Rutin (Quercetin-3-O-rutinoside): Contains a disaccharide (rutinose, which is rhamnose-glucose). The presence of rhamnose generally leads to lower bioavailability compared to simple glucosides.[9]

  • This compound: Contains the disaccharide robinobiose (rhamnose-galactose) at the C3 position.[10] Its unique sugar composition suggests a distinct metabolic and absorption profile that warrants investigation.

Glycosylation generally improves water solubility but can modulate intrinsic activity.[2] Often, the glycoside must be hydrolyzed by intestinal enzymes to release the quercetin aglycone before it can be absorbed and exert its full effect, although some glycosides may be absorbed intact.[6] The structure of the sugar moiety dictates which enzymes can process it, directly impacting bioavailability.[11]

Comparative Performance in Biological Assays

This section evaluates the performance of quercetin glycosides across three critical areas of biological research: antioxidant, anti-inflammatory, and anticancer activity.

Antioxidant Activity

The ability to neutralize reactive oxygen species (ROS) is a cornerstone of quercetin's protective effects. This activity is typically evaluated using in vitro chemical assays.

Causality Behind Experimental Choices: Assays like DPPH, ABTS, and FRAP are chosen for their reliability and ability to measure distinct aspects of antioxidant capacity.[12][13] DPPH and ABTS assays measure the capacity to scavenge free radicals via hydrogen or electron donation, while the FRAP assay measures the power to reduce ferric iron.[12][13][14] Comparing results across these assays provides a more comprehensive antioxidant profile.

Discussion of Findings: The antioxidant activity of quercetin is highly dependent on its free hydroxyl groups, particularly the catechol group on the B-ring and the 3-OH group on the C-ring.[7] Glycosylation at the 3-OH position often results in a decrease in in vitro antioxidant activity compared to the quercetin aglycone.[7][15] Studies have shown the general order of activity to be: Quercetin > Quercetin Monoglycosides > Quercetin Diglycosides .[7]

For instance, one study found that 3-O-glycosylation produced smaller changes in antioxidant activity compared to 4'-O-glycosylation, which dramatically decreased activity.[15][16] While direct comparative data for this compound is limited, its structure as a 3-O-disaccharide suggests its in vitro antioxidant capacity would likely be lower than that of quercetin aglycone and potentially lower than monosaccharides like isoquercitrin. However, its enhanced solubility could be a compensating factor in biological systems.

Table 1: Comparative Antioxidant Activity of Quercetin and its Glycosides

Compound Assay Result (IC50 or Equivalent) Key Finding Reference
Quercetin DPPH IC50: ~36 µg/mL High radical scavenging activity. [17]
Quercetin-3-O-glucoside (Isoquercitrin) DPPH RC50: 22 µg/mL Exhibits high antioxidant effect. [18]
Quercetin-3-O-rutinoside (Rutin) DPPH Lower activity than Quercetin The disaccharide reduces scavenging ability compared to the aglycone. [15][19]
Quercetin-4'-O-glucoside TEAC Dramatically decreased activity Glycosylation at the 4' position significantly impairs antioxidant capacity. [15][16]

| This compound | N/A | Data not available in direct comparative studies | Further research is needed to quantify its relative antioxidant potential. | |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing antioxidant capacity.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of test compounds (this compound, other glycosides, and quercetin aglycone) and a positive control (e.g., Ascorbic Acid) in methanol.

    • Create a series of dilutions from the stock solutions to determine IC50 values.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all sample wells.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the scavenging percentage against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Diagram 1: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Solution P2 Prepare Test Compound & Control Dilutions A1 Add 100 µL Sample to 96-well plate P2->A1 A2 Add 100 µL DPPH Solution to wells A1->A2 A3 Incubate 30 min in dark A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Scavenging D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quercetin and its glycosides can mitigate inflammation by inhibiting the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).

Causality Behind Experimental Choices: The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard and robust model for studying inflammation.[20] LPS triggers an inflammatory cascade, and measuring the subsequent reduction in NO (via the Griess assay) and cytokines (via ELISA) provides a direct assessment of a compound's anti-inflammatory potential.[21][22]

Discussion of Findings: Quercetin exerts potent anti-inflammatory effects by inhibiting signaling pathways like NF-κB and MAPK.[22] Studies comparing quercetin and its glycoside rutin show that both can significantly reduce NO production and down-regulate the expression of inflammatory proteins like COX-2.[19][23] Some studies suggest that while both are effective, quercetin aglycone may be more potent in direct cellular assays. However, Troxerutin (a hydroxyethylruted derivative of rutin) has been shown to be superior to both quercetin and rutin in down-regulating markers like TNF-α and NF-κB, indicating that subtle structural changes can have significant impacts.[19]

Given that this compound possesses a 3-O-disaccharide similar to rutin, it is plausible that it shares a similar mechanism of action. Its efficacy relative to rutin or isoquercitrin would depend on its cellular uptake and interaction with key inflammatory targets, representing a critical area for future experimental validation.

Table 2: Comparative Anti-inflammatory Activity of Quercetin Glycosides

Compound Model Key Marker Result Key Finding Reference
Quercetin LPS-stimulated RAW 264.7 NO, COX-2 Significant inhibition Potent anti-inflammatory activity. [19][23]
Rutin (Quercetin-3-O-rutinoside) LPS-stimulated RAW 264.7 NO, COX-2 Significant inhibition Effective, though sometimes less potent than quercetin in vitro. [19][23]
Troxerutin LPS-stimulated RAW 264.7 TNF-α, NF-κB Greater inhibition than Quercetin or Rutin Demonstrates superior downregulation of key pro-inflammatory proteins. [19]

| This compound | N/A | N/A | Data not available in direct comparative studies | Hypothesized to have anti-inflammatory effects; requires experimental verification. | |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol provides a reliable method for screening anti-inflammatory compounds.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in complete DMEM medium.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and other test compounds for 1 hour. Include a vehicle control.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS (or vehicle for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.[20]

Diagram 2: Anti-inflammatory Assay Workflow

AntiInflammatory_Workflow C1 Seed RAW 264.7 cells in 96-well plate T1 Pre-treat cells with Test Compounds (1 hr) C1->T1 S1 Stimulate with LPS (24 hr incubation) T1->S1 G1 Collect Supernatant S1->G1 G2 Perform Griess Assay G1->G2 M1 Measure Absorbance at 540 nm G2->M1 A1 Calculate NO Inhibition (vs. LPS control) M1->A1

Caption: Workflow for measuring NO inhibition.

Anticancer (Cytotoxicity) Activity

Quercetin's ability to inhibit cancer cell proliferation is a major focus of research. It achieves this by inducing cell cycle arrest and apoptosis.[24][25]

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell viability.[26][27] It measures the metabolic activity of mitochondria, which is directly proportional to the number of living cells.[26] This allows for the reliable determination of a compound's cytotoxic potential and its IC50 (half-maximal inhibitory concentration), a key parameter for comparing drug potency.[28]

Discussion of Findings: Quercetin has demonstrated anticancer effects across numerous cell lines, with typical IC50 values in the 3-50 µM range.[29] The efficacy of its glycosides can be cell-line and structure-dependent. The sugar moiety can influence cellular uptake and subsequent release of the active aglycone. For example, a study on colon cancer cells showed that encapsulating quercetin in micelles (Qu-M) to improve delivery resulted in a lower IC50 (15.67 µg/mL) compared to free quercetin (24.87 µg/mL), highlighting the importance of bioavailability in cellular assays.[28]

While no direct comparative cytotoxicity data for this compound was identified, computational studies have shown its potential to interact with cancer-related targets like the mutant p53 protein, suggesting it is a relevant candidate for anticancer research.[30] Experimental validation is necessary to determine its IC50 across various cancer cell lines and compare it to established glycosides.

Table 3: Comparative Anticancer Activity of Quercetin Derivatives

Compound Cell Line Assay Result (IC50) Key Finding Reference
Quercetin A549 (Lung) N/A 10-60 mM shows effect Inhibits cancer cell proliferation. [31]
Quercetin CT26 (Colon) MTT 24.87 µg/mL Dose-dependent inhibition of cell growth. [28]
Quercetin Micelles CT26 (Colon) MTT 15.67 µg/mL Enhanced delivery improves cytotoxic activity. [28]

| This compound | N/A | N/A | Data not available in direct comparative studies | Computational data suggests potential; requires experimental cytotoxicity screening. |[30] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a robust method for determining the cytotoxic effects of test compounds.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Treat cells with a range of concentrations of this compound and other test compounds. Include a vehicle control and a positive control (e.g., Doxorubicin).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Diagram 3: MTT Assay Workflow

MTT_Workflow S1 Seed Cancer Cells in 96-well Plate T1 Treat with Compounds (24-72 hr) S1->T1 M1 Add MTT Solution (4 hr incubation) T1->M1 F1 Remove Media, Add DMSO to Solubilize M1->F1 A1 Measure Absorbance at 570 nm F1->A1 C1 Calculate % Viability & Determine IC50 A1->C1 Quercetin_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Quercetin Quercetin (Aglycone) IKK IKK Quercetin->IKK inhibits PI3K PI3K Quercetin->PI3K inhibits IkB IκB-α IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_I Nucleus NFkB->Nucleus_I translocates to Inflammation Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus_I->Inflammation activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Quercetin's modulation of key pathways.

Conclusion and Future Directions

This guide highlights the critical interplay between chemical structure and biological function in the quercetin family of flavonoids. While the quercetin aglycone often demonstrates superior potency in in vitro assays, its practical utility is limited by poor bioavailability. Glycosylation offers a natural strategy to overcome this, but the choice of sugar moiety is paramount.

  • This compound remains a comparatively understudied molecule. Based on structure-activity relationships, it is predicted to possess antioxidant, anti-inflammatory, and anticancer properties. Its disaccharide structure, containing both rhamnose and galactose, suggests a unique metabolic fate that could differ significantly from more common glucosides and rutinosides.

  • Key Knowledge Gap: There is a pressing need for direct, head-to-head comparative studies that place this compound alongside quercetin, rutin, and isoquercitrin in standardized biological assays. Such research is essential to quantify its relative potency and therapeutic potential.

  • Recommendation for Researchers: When selecting a quercetin glycoside for study, consider the biological context. For in vitro mechanistic studies, the aglycone may be suitable. For cellular and in vivo models where bioavailability is crucial, a well-absorbed glycoside like isoquercitrin may be preferable. This compound represents a novel frontier, offering the potential for differentiated activity that merits rigorous investigation.

Future research should focus not only on bioactivity but also on the absorption, metabolism, and pharmacokinetic profiles of this compound to build a complete picture of its viability as a therapeutic agent.

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A Comparative Guide to the In Vivo Efficacy of Quercetin Glycosides: Rutin vs. Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast landscape of flavonoid therapeutics, understanding the nuances of glycosylation is paramount to predicting in vivo performance. This guide offers a detailed comparison of two closely related quercetin glycosides: the well-researched rutin (quercetin-3-O-rutinoside) and the less-characterized quercetin 3-robinobioside . While direct in vivo comparative studies are scarce, a robust analysis of their structural differences, coupled with extensive data on flavonoid pharmacokinetics, allows for a strong predictive assessment of their respective efficacies.

Introduction: The Critical Role of the Sugar Moiety

Quercetin, a potent antioxidant and anti-inflammatory flavonol, is abundantly found in nature, predominantly in its glycosidic forms.[1] The sugar molecule (glycone) attached to the quercetin aglycone is not merely a passenger; it is a critical determinant of the compound's solubility, stability, absorption, metabolism, and ultimately, its bioavailability and in vivo efficacy.[2] This guide will dissect the known in vivo performance of rutin and extrapolate the likely efficacy of this compound based on these established principles.

Chemical Structures: A Tale of Two Disaccharides

The fundamental difference between rutin and this compound lies in the disaccharide attached at the 3-position of the quercetin molecule.

  • Rutin (Quercetin-3-O-rutinoside): Possesses rutinose, a disaccharide composed of rhamnose and glucose.

  • This compound: Features robinobiose, a disaccharide of rhamnose and galactose.

This seemingly subtle difference in a single monosaccharide unit within the disaccharide has profound implications for their interaction with intestinal enzymes and gut microbiota, which are the gatekeepers of their absorption.

In Vivo Efficacy of Rutin: A Snapshot of a Well-Studded Flavonoid

Rutin has been the subject of numerous in vivo studies, demonstrating a broad spectrum of pharmacological activities. Its efficacy, however, is intrinsically linked to its metabolic fate. Rutin is poorly absorbed in the small intestine and requires enzymatic action by the gut microbiota in the colon to cleave its rutinoside moiety, releasing quercetin for absorption.[2] This delayed and often incomplete absorption influences its therapeutic window and overall potency.

Key In Vivo Activities of Rutin:
  • Anti-inflammatory Effects: Rutin has demonstrated significant anti-inflammatory properties in various animal models. For instance, in a rat model of colitis, rutin administration was found to reduce serum levels of inflammatory markers such as nitric oxide, TNF-α, and IL-1β.[3] It is also known to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

  • Antioxidant Activity: By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, rutin exhibits potent antioxidant effects in vivo.[3]

  • Cardiovascular Protection: Studies have shown that rutin can improve endothelial function, reduce blood pressure, and prevent platelet aggregation, contributing to its cardioprotective effects.[3]

  • Neuroprotection: There is emerging evidence for rutin's neuroprotective capabilities, often attributed to its antioxidant and anti-inflammatory actions within the central nervous system.

  • Anticancer Potential: Rutin has been shown to modulate various signaling pathways involved in cancer progression, such as the PI3K/AKT pathway.[5]

This compound: An Evidence-Based Efficacy Prediction

Direct in vivo efficacy data for this compound is notably absent in the current scientific literature. However, by understanding the principles of flavonoid glycoside absorption, we can construct a logical framework to predict its performance relative to rutin.

The bioavailability of quercetin glycosides is heavily influenced by the type of sugar attached. Glucosides (containing glucose) are generally more readily absorbed in the small intestine than rutinosides.[2][6] This is because intestinal enzymes can hydrolyze the glucose linkage, allowing for the absorption of the quercetin aglycone.

Since both rutin (rhamnose-glucose) and this compound (rhamnose-galactose) are disaccharides containing rhamnose, their initial hydrolysis in the small intestine is expected to be limited. Like rutin, this compound will likely travel largely intact to the colon, where it will be subject to microbial enzymatic degradation. The efficiency of this microbial hydrolysis of the robinobiose moiety compared to rutinose is a critical, yet currently unstudied, factor that would determine the rate and extent of quercetin release and subsequent absorption.

Given the structural similarities and the established metabolic pathways for similar quercetin glycosides, it is reasonable to hypothesize that this compound will exhibit a similar spectrum of biological activities to rutin (anti-inflammatory, antioxidant, etc.), as these effects are primarily mediated by the absorbed quercetin aglycone and its metabolites. However, the magnitude and kinetics of this efficacy will be contingent on its bioavailability, which is predicted to be comparable to, or potentially even lower than, that of rutin due to the galactose moiety, which is generally absorbed less efficiently than glucose.

Pharmacokinetic Profile: The Decisive Factor for In Vivo Efficacy

The in vivo efficacy of any compound is inextricably linked to its pharmacokinetic profile – its absorption, distribution, metabolism, and excretion (ADME).

Workflow for Quercetin Glycoside Metabolism

cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_absorption Absorption & Metabolism cluster_circulation Systemic Circulation Quercetin_Glycoside Quercetin Glycoside (e.g., Rutin, this compound) Small_Intestine Small Intestine (Limited Absorption) Quercetin_Glycoside->Small_Intestine Transit Colon Colon Small_Intestine->Colon Transit Microbiota Microbiota Hydrolysis Colon->Microbiota Exposure to Quercetin_Aglycone Quercetin Aglycone Microbiota->Quercetin_Aglycone Releases Enterocytes Intestinal Enterocytes Quercetin_Aglycone->Enterocytes Absorption Phase_II_Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Enterocytes->Phase_II_Metabolism Metabolites Quercetin Metabolites Phase_II_Metabolism->Metabolites Systemic_Circulation Systemic Circulation Metabolites->Systemic_Circulation Enters

Caption: General metabolic pathway of quercetin glycosides after oral administration.

ParameterRutin (Quercetin-3-O-rutinoside)This compound (Predicted)
Primary Site of Absorption ColonColon
Mechanism of Absorption Requires microbial hydrolysis of rutinose to release quercetin aglycone.[2]Requires microbial hydrolysis of robinobiose to release quercetin aglycone.
Bioavailability Low and variable.[2]Predicted to be low and variable, potentially similar to or lower than rutin.
Time to Peak Plasma Concentration (Tmax) Delayed (several hours).[3]Predicted to be delayed.
Major Circulating Forms Quercetin metabolites (glucuronides and sulfates).[7]Predicted to be quercetin metabolites (glucuronides and sulfates).

Experimental Protocols for In Vivo Efficacy Assessment

To rigorously compare the in vivo efficacy of these two compounds, a series of well-defined experimental protocols would be necessary.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats (180-220g).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Rutin (e.g., 50 mg/kg, oral gavage).

    • This compound (e.g., 50 mg/kg, oral gavage).

    • Positive control (e.g., Indomethacin, 10 mg/kg, oral gavage).

  • Procedure:

    • Administer the respective treatments orally 1 hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Percentage inhibition of paw edema.

Protocol 2: DPPH Radical Scavenging Activity in Plasma (Antioxidant Capacity)
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Groups:

    • Vehicle control.

    • Rutin (e.g., 100 mg/kg, oral gavage).

    • This compound (e.g., 100 mg/kg, oral gavage).

  • Procedure:

    • Administer the treatments orally.

    • Collect blood samples at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

    • Separate plasma by centrifugation.

    • Determine the DPPH radical scavenging activity of the plasma using a spectrophotometer.

  • Endpoint: Increase in plasma antioxidant capacity over time.

Conclusion and Future Directions

Based on the available evidence, rutin has a well-documented, albeit bioavailability-limited, range of in vivo pharmacological effects. This compound , due to its structural similarity, is predicted to share this activity spectrum. However, its efficacy is likely constrained by similar, if not greater, bioavailability challenges.

The key takeaway for researchers is the critical importance of the glycosidic moiety. Future research should prioritize direct comparative in vivo pharmacokinetic and efficacy studies between these two compounds. Such studies would provide definitive data on the influence of the galactose versus glucose substitution in the disaccharide on absorption and biological activity. Furthermore, exploring novel delivery systems, such as nanoformulations, could be a promising strategy to enhance the bioavailability and therapeutic potential of both molecules.

References

  • Ganeshpurkar, A., & Saluja, A. K. (2017). The Pharmacological Potential of Rutin. Saudi Pharmaceutical Journal, 25(2), 149–164. [Link]

  • Hosseinzadeh, H., & Nassiri-Asl, M. (2015). Rutin's Efficacy as a Potent Flavonoid in the Management of Colitis. Nature Cell and Science. [Link]

  • Hollman, P. C., de Vries, J. H., van Leeuwen, S. D., Mengelers, M. J., & Katan, M. B. (1995). Absorption of dietary quercetin glycosides and quercetin in healthy ileostomy volunteers. The American journal of clinical nutrition, 62(6), 1276–1282. [Link]

  • Chen, X., & Tu, Z. C. (2016). Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS. Scientific reports, 6, 35579. [Link]

  • Imran, M., Rauf, A., Shah, Z. A., Saeed, F., Imran, A., Arshad, M. U., ... & Bawazeer, S. (2019). Recent Updates on the Pharmacological Potential of Plant-based Rutin. Current pharmaceutical design, 25(15), 1736–1747. [Link]

  • Yang, C. Y., Hsiu, S. L., Wen, K. C., & Tsai, S. Y. (2003). Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats. Journal of food and drug analysis, 11(4). [Link]

  • Olthof, M. R., Hollman, P. C., Vree, T. B., & Katan, M. B. (2000). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of nutrition, 130(5), 1200–1203. [Link]

  • Li, C., & Li, X. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6663. [Link]

  • Comalada, M., Camuesco, D., Sierra, S., Ballester, I., Xaus, J., Gálvez, J., & Zarzuelo, A. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European journal of immunology, 35(2), 584–592. [Link]

  • D'Andrea, G. (2015). Quercetin: A promising phytochemical for the treatment of metabolic syndrome. Phytotherapy Research, 29(7), 957-970. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., ... & Veit, M. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of clinical pharmacology, 41(5), 492–499. [Link]

  • de Boer, V. C., van Schooten, F. J., Dihal, A. A., van der Woude, H., Arts, I. C., Rietjens, I. M., & Hollman, P. C. (2005). Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites. The Journal of nutritional biochemistry, 16(11), 696–705. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Quercetin Glycosides and Formulations

Author: BenchChem Technical Support Team. Date: January 2026

The oral bioavailability of quercetin is notoriously low due to its poor aqueous solubility and extensive first-pass metabolism in the gut and liver.[1][2] The form in which quercetin is administered—as the aglycone (the parent molecule without attached sugars), as a glycoside (with sugar moieties attached), or within a specialized formulation—dramatically influences its absorption, distribution, metabolism, and excretion (ADME) profile. The type and position of the sugar molecule in quercetin glycosides are critical determinants of their absorption pathway and subsequent bioavailability.[3][4][5]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for different forms of quercetin, illustrating the profound impact of glycosidic linkages and formulation technologies on its systemic exposure.

Formulation/FormDoseCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Relative BioavailabilitySpeciesReference
Quercetin Aglycone 50 mg/kg7.47 ± 2.63 µg/mL54.0 ± 25.1 min2,590.5 ± 987.9 mg/Lmin-Rat[6][7]
Quercetin-3-O-β-D-glucuronide (QG) 50 mg/kg2.04 ± 0.85 µg/mL222.0 ± 119.2 min962.7 ± 602.3 mg/LminLower than aglycone in this studyRat[6][7]
Isoquercitrin (Quercetin-3-O-glucoside) 50 mg/kg0.35 ± 0.11 µg/mL27.0 ± 6.7 min17.2 ± 7.3 mg/L*minSignificantly lower than aglyconeRat[6][7]
Quercetin from Onions (mainly glucosides) ~100 mg quercetin equivalent2.3 ± 1.5 µg/mL0.7 ± 0.2 h-HighHuman[3][8][9]
Quercetin-4'-O-glucoside ~100 mg quercetin equivalent2.1 ± 1.6 µg/mL0.7 ± 0.3 h-Similar to onion-derivedHuman[3][8][9]
Rutin (Quercetin-3-O-rutinoside) ~200 mg quercetin equivalent0.3 ± 0.3 µg/mL7.0 ± 2.9 h-Significantly lower than glucosidesHuman[3][8][9]
Quercetin from Buckwheat Tea (mainly rutin) ~200 mg quercetin equivalent0.6 ± 0.7 µg/mL4.3 ± 1.8 h-Higher than pure rutinHuman[3][8][9]
LipoMicel® Quercetin 500 mg7-fold higher than standard quercetin-7-fold higher than standard quercetinSignificantly enhancedHuman[10]
LipoMicel® Quercetin 1000 mg--15-fold higher than 500mg standard quercetinDose-dependent enhancementHuman[10]

Note: Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and species.

The data clearly demonstrates that quercetin glucosides, such as those found in onions, are more readily absorbed than the aglycone or glycosides containing rhamnose, like rutin.[4][11] This is attributed to the fact that glucosides can be actively transported and hydrolyzed at the brush border of the small intestine.[12] In contrast, rutin is poorly absorbed in the small intestine and must be hydrolyzed by the colonic microbiota, leading to a delayed and lower absorption.[13] Advanced formulations like LipoMicel® dramatically enhance the oral absorption of quercetin aglycone.[10]

Mechanisms of Absorption and Metabolism: The Role of the Sugar Moiety

The absorption and metabolism of quercetin and its glycosides is a complex process involving enzymes in the small intestine, liver, and kidneys, as well as the gut microbiota.[1][14]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_colon Colon Quercetin Glucosides Quercetin Glucosides Hydrolysis (LPH) Hydrolysis (LPH) Quercetin Glucosides->Hydrolysis (LPH) Lactase Phlorizin Hydrolase Quercetin Rutinoside Quercetin Rutinoside Microbiota Hydrolysis Microbiota Hydrolysis Quercetin Rutinoside->Microbiota Hydrolysis Quercetin Aglycone Quercetin Aglycone Absorbed Aglycone Absorbed Aglycone Quercetin Aglycone->Absorbed Aglycone Passive Diffusion Hydrolysis (LPH)->Absorbed Aglycone Phase II Metabolism Phase II Metabolism Absorbed Aglycone->Phase II Metabolism Glucuronidation, Sulfation, Methylation Conjugated Quercetin Conjugated Quercetin Phase II Metabolism->Conjugated Quercetin To Liver To Liver Conjugated Quercetin->To Liver Absorbed Aglycone_colon Absorbed Aglycone_colon Microbiota Hydrolysis->Absorbed Aglycone_colon Absorbed Aglycone_colon->To Liver

Caption: Simplified workflow of quercetin glycoside absorption and metabolism in the intestine.

As illustrated, quercetin glucosides are hydrolyzed by lactase phlorizin hydrolase at the brush border of the enterocytes, releasing the aglycone for absorption.[12] The absorbed aglycone then undergoes extensive phase II metabolism (glucuronidation, sulfation, and methylation) within the enterocyte before entering the portal circulation.[14] Quercetin rutinoside, on the other hand, largely bypasses small intestine absorption and is metabolized by the colonic microbiota.[13] The resulting aglycone can then be absorbed in the colon. This differential processing is the primary reason for the observed differences in Tmax and bioavailability.

Experimental Protocol: Comparative Oral Pharmacokinetic Study in Rats

This protocol outlines a standardized procedure for evaluating the oral pharmacokinetics of different quercetin formulations.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to a standard chow diet and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

2. Formulation and Dosing:

  • Test Articles:

    • Formulation A: Quercetin Aglycone suspension.

    • Formulation B: Quercetin Glycoside (e.g., Rutin) suspension.

    • Formulation C: Novel Quercetin Formulation (e.g., lipid-based).

  • Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dose: Administer a single oral dose (e.g., 50 mg/kg quercetin equivalent) via oral gavage.

3. Blood Sampling:

  • Route: Collect blood samples from the jugular vein or tail vein.

  • Time Points: Collect blood (approximately 0.2 mL) at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Centrifuge blood samples immediately at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (e.g., puerarin).[6][7]

    • Precipitate proteins by adding 150 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 μm).[6][7]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for quercetin and the internal standard.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following parameters: Cmax, Tmax, AUC0-t, AUC0-inf, half-life (t1/2), and clearance (CL/F).

Animal Acclimatization Animal Acclimatization Overnight Fasting Overnight Fasting Animal Acclimatization->Overnight Fasting Oral Dosing Oral Dosing Overnight Fasting->Oral Dosing Serial Blood Sampling Serial Blood Sampling Oral Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study of quercetin formulations.

Conclusion and Future Directions

The pharmacokinetic profile of quercetin is intricately linked to its chemical form and formulation. This guide underscores that the choice of glycoside or the use of advanced delivery systems can lead to manifold differences in bioavailability. While data on Quercetin 3-robinobioside remains elusive, the principles derived from the study of other quercetin glycosides strongly suggest that the presence of a rhamnose-containing disaccharide would likely result in lower and slower absorption compared to quercetin glucosides.

For researchers and drug developers, these findings have significant implications. Efforts to enhance the therapeutic efficacy of quercetin should focus on strategies that improve its oral bioavailability. This includes the selection of appropriate glycosides or the development of novel formulations such as lipid-based systems or nanoformulations. Future research should aim to directly characterize the pharmacokinetics of a wider range of quercetin glycosides, including this compound, to provide a more complete picture and enable more precise formulation design.

References

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of Clinical Pharmacology, 41(5), 492–499. [Link]

  • Morand, C., Manach, C., Crespy, V., & Remesy, C. (2000). Respective bioavailability of quercetin aglycone and its glycosides in a rat model. BioFactors, 12(1-4), 169–174. [Link]

  • Morand, C., Manach, C., Crespy, V., & Remesy, C. (2000). Respective bioavailability of quercetin aglycone and its glycosides in a rat model. ResearchGate. [Link]

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans. Ovid. [Link]

  • Morand, C., Manach, C., Crespy, V., & Remesy, C. (2000). Respective bioavailability of quercetin aglycone and its glycosides in a rat model. Europe PMC. [Link]

  • Murota, K., & Terao, J. (2003). Comparison of the urinary excretion of quercetin glycosides from red onion and aglycone from dietary supplements in healthy subjects: a randomized, single-blinded, cross-over study. RSC Publishing. [Link]

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. SciSpace. [Link]

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and Bioavailability of Quercetin... The Journal of Clinical Pharmacology - Ovid. [Link]

  • Hollman, P. C., van Trijp, J. M., Buysman, M. N., van der Gaag, M. S., Mengelers, M. J., de Vries, J. H., & Katan, M. B. (1997). Relative bioavailability of the antioxidant flavonoid quercetin from various foods in man. FEBS letters, 418(1-2), 152–156. [Link]

  • Hollman, P. C., Bijsman, M. N., van Gameren, Y., Cnossen, E. P., de Vries, J. H., & Katan, M. B. (1999). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of nutrition, 129(6), 1152–1155. [Link]

  • Li, X., Jiang, Y., Wu, H., Zhang, T., & Gong, Z. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6663. [Link]

  • Qu, Y., Liu, D., Zhang, Y., Wang, Y., Zhang, Y., & Sun, D. (2019). Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats. Experimental and Therapeutic Medicine, 18(5), 3765–3773. [Link]

  • Li, X., Jiang, Y., Wu, H., Zhang, T., & Gong, Z. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. ResearchGate. [Link]

  • Batiha, G. E., Al-Gazzar, A., Al-Kuraishy, H. M., Al-Gareeb, A. I., Welson, N., & Alex, M. (2020). Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. MDPI. [Link]

  • d. 2D Interaction of Quercetin 3-O-Robinobioside with the active site of 3Q05. - ResearchGate. [Link]

  • Kaşıkçı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 1), 148-154. [Link]

  • Zhu, X., Liu, L., Li, K., & Li, L. (2024). The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review. Food Chemistry, 461, 140262. [Link]

  • Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., Merghany, R. M., El Mahdy, N. M., Kılıç, C. S., Sytar, O., Sharifi-Rad, M., Sharopov, F., Martins, N., & Martorell, M. (2020). The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. MDPI. [Link]

  • Kaşıkçı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(1), 148-154. [Link]

  • HVOLKOVA, A., MIKSOVIC, P., KOLLAROVA, M., & VALACHOVIC, M. (2023). A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single. NIH. [Link]

  • Lesjak, M., Hoque, R., Briaud, I., & Continu, M. (2021). Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney. PubMed Central. [Link]

  • Chen, S., Jiang, H., Wu, X., & Fang, J. (2016). Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS. Scientific reports, 6, 35835. [Link]

Sources

A Head-to-Head Study of Quercetin 3-robinobioside and Isoquercitrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of natural product pharmacology, the selection of a lead compound is a critical decision point. Quercetin, a flavonoid renowned for its potent antioxidant and anti-inflammatory properties, is a frequent subject of investigation. However, in nature, quercetin is typically found in its glycosidic forms, where the sugar moiety profoundly influences its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, head-to-head comparison of two such glycosides: Quercetin 3-robinobioside and isoquercitrin (quercetin-3-O-glucoside).

This analysis moves beyond a simple cataloging of features, offering a critical evaluation of their structural differences, bioavailability, and biological activities, supported by experimental data and established scientific principles. Our objective is to equip researchers with the necessary insights to make informed decisions in their research and development endeavors.

Structural Differences and Their Implications

At the core of the functional differences between this compound and isoquercitrin lies the nature of their sugar moieties attached to the C3 hydroxyl group of the quercetin aglycone.

  • Isoquercitrin features a single glucose molecule.

  • This compound possesses a disaccharide, robinobiose, which is composed of a rhamnose and a galactose unit.

This seemingly subtle structural variance is a key determinant of their metabolic fate and, consequently, their bioavailability.

Comparative Analysis of Bioavailability

The bioavailability of quercetin glycosides is largely dictated by the efficiency of their hydrolysis to the absorbable aglycone form in the gastrointestinal tract.

Isoquercitrin: As a quercetin glucoside, isoquercitrin is readily hydrolyzed by β-glucosidases, such as lactase phlorizin hydrolase, located at the brush border of the small intestine.[1] This rapid conversion to quercetin aglycone facilitates its absorption in the upper gastrointestinal tract.[2] Studies have consistently shown that quercetin glucosides are the most bioavailable forms of quercetin.[3][4]

This compound: The presence of the robinobiose moiety, which includes rhamnose, significantly alters its absorption profile. The enzymes in the small intestine do not efficiently hydrolyze rhamnosides.[5] Consequently, the bulk of ingested this compound is expected to pass to the colon, where it is metabolized by the gut microbiota. This results in a delayed and potentially reduced overall absorption of the quercetin aglycone compared to isoquercitrin.[5]

Table 1: Comparative Bioavailability Profile

FeatureIsoquercitrin (Quercetin-3-O-glucoside)This compound
Sugar Moiety GlucoseRobinobiose (Rhamnose + Galactose)
Primary Site of Hydrolysis Small IntestineColon
Key Hydrolyzing Enzymes Lactase Phlorizin Hydrolase, cytosolic β-glucosidaseGut Microbiota
Expected Bioavailability High and rapidLow and delayed
Antioxidant Activity: A Mechanistic Comparison

Both compounds exhibit potent antioxidant activity, a hallmark of the quercetin backbone. However, the sugar moiety can influence the specific mechanism of action. A direct comparative study on this compound and isoquercitrin is lacking, but a study comparing isoquercitrin with quercitrin (quercetin-3-O-rhamnoside) offers valuable insights.[6][7] Given that robinobiose also contains rhamnose, some inferences can be drawn.

The study revealed that isoquercitrin demonstrated superior activity in assays based on electron transfer (ET) and Fe2+-binding.[6][7] In contrast, quercitrin was more effective in a hydrogen-donating-based assay (DPPH radical scavenging). This suggests that the presence of the 6"-OH group in the glucose moiety of isoquercitrin enhances its ET and metal-chelating capabilities, while the rhamnose in quercitrin (and by extension, in this compound) may favor hydrogen donation.[6] In a cellular model of oxidative stress, isoquercitrin showed greater cytoprotective effects than quercitrin.[6][7]

Table 2: Comparative Antioxidant Performance

Assay TypeIsoquercitrinQuercitrin (as a proxy for this compound)
Fe2+-binding Higher Activity[6][7]Lower Activity[6][7]
Ferric Ion Reducing Antioxidant Power (ET-based) Higher Activity[6][7]Lower Activity[6][7]
DPPH Radical Scavenging (H-donating) Lower Activity[6][7]Higher Activity[6][7]
Cellular Cytoprotection More Effective[6][7]Less Effective[6][7]
Anti-inflammatory Effects: Divergent Mechanisms

The anti-inflammatory properties of quercetin and its glycosides are a major focus of research. Here, the mechanistic understanding of isoquercitrin is more advanced compared to that of this compound.

Isoquercitrin: Extensive research has demonstrated that isoquercitrin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[6][8] By suppressing the activation of NF-κB, isoquercitrin reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[8]

This compound: The anti-inflammatory mechanism of this compound is less characterized. A patent application suggests its potential in treating inflammatory diseases through the inhibition of calcium ion channels, specifically TRPC ion channels.[9] While this points to a potential anti-inflammatory action, there is currently no direct evidence in the peer-reviewed literature to suggest its involvement in the NF-κB pathway.

This divergence in known mechanisms presents an important consideration for researchers targeting specific inflammatory pathways.

Experimental Protocols

To facilitate further comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Caco-2 Cell Permeability Assay for Bioavailability Assessment

This assay is a well-established in vitro model to predict intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and isoquercitrin across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 19-21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Preparation of Test Compounds: Prepare stock solutions of this compound and isoquercitrin in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in transport medium (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral Transport:

    • Add the test compound solution to the apical (AP) chamber of the Transwell insert.

    • Add fresh transport medium to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals, collect samples from the BL chamber and replace with fresh medium.

  • Sample Analysis: Quantify the concentration of the test compounds in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay measures the hydrogen-donating ability of an antioxidant.

Objective: To determine the concentration of this compound and isoquercitrin required to scavenge 50% of the DPPH radical (IC50).

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Compounds: Prepare a series of dilutions of this compound and isoquercitrin in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.

    • Add an equal volume of the test compound dilutions or methanol (as a control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.

Visualizing the Mechanisms

To better understand the key pathways discussed, the following diagrams are provided.

NF-κB Signaling Pathway in Inflammation

This pathway is a critical target for many anti-inflammatory compounds, including isoquercitrin.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome degradation Isoquercitrin Isoquercitrin Isoquercitrin->IKK Complex inhibits DNA DNA NF-kB_nucleus->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of isoquercitrin.

Experimental Workflow: Caco-2 Permeability Assay

A visual representation of the key steps in assessing intestinal permeability.

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 19-21 days to form monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_compound Add test compound to Apical (AP) chamber check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample_basolateral Sample from Basolateral (BL) chamber at time intervals incubate->sample_basolateral analyze Quantify compound concentration (HPLC/LC-MS) sample_basolateral->analyze calculate Calculate Papp value analyze->calculate end End calculate->end

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion and Future Directions

This comparative guide highlights that while both this compound and isoquercitrin share the same beneficial aglycone, their glycosidic substitutions lead to significant differences in their pharmacokinetic and pharmacodynamic profiles.

  • For applications requiring rapid absorption and high bioavailability, isoquercitrin is the superior candidate. Its efficient hydrolysis in the small intestine ensures a greater and faster delivery of quercetin to the systemic circulation.

  • The antioxidant mechanisms may differ, with isoquercitrin favoring electron transfer and this compound potentially favoring hydrogen donation. The choice may therefore depend on the specific oxidative stress model being investigated.

  • In the context of inflammation, isoquercitrin has a well-documented mechanism of action via NF-κB inhibition. The anti-inflammatory potential of this compound, possibly acting through calcium ion channels, is an area that warrants further investigation.

The lack of direct head-to-head experimental data for this compound against isoquercitrin, particularly in bioavailability and anti-inflammatory studies, represents a significant research gap. Future studies should aim to directly compare these two compounds in both in vitro and in vivo models to definitively characterize their relative therapeutic potential. Such research will be invaluable for the rational design and development of next-generation flavonoid-based therapeutics.

References

  • Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. Molecules. [Link][6][7]

  • Isoquercitrin isolated from newly bred Green ball apple peel in lipopolysaccharide-stimulated macrophage regulates NF-κB inflammatory pathways and cytokines. Journal of the Korean Society for Applied Biological Chemistry. [Link][8]

  • Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. PubMed. [Link][6][7]

  • Relative bioavailability of the antioxidant flavonoid quercetin from various foods in man. Free Radical Biology and Medicine. [Link][5]

  • Application of quercetin-3-O-robinobioside as inhibitor of calcium ion channel. SciSpace. [Link][9]

  • Difference in absorption of the two structurally similar flavonoid glycosides, hyperoside and isoquercitrin, in rats. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Isoquercitrin suppresses the expression of histamine and pro-inflammatory cytokines by inhibiting the activation of MAP Kinases and NF-κB in human KU812 cells. PubMed. [Link][6]

  • Isoquercetin mitigates neuroinflammation and oxidative stress by targeting the NF-κB pathway. ResearchGate. [Link]

  • In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European Journal of Immunology. [Link]

  • Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. Frontiers in Cardiovascular Medicine. [Link]

  • Quercetin inhibited NF-kB pathway activation. ResearchGate. [Link]

  • Bioavailability of Quercetin. ResearchGate. [Link][3]

  • Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal. [Link]

  • Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of Nutrition. [Link]

  • Quercetin, Inflammation and Immunity. Nutrients. [Link]

  • Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. Molecules. [Link][1]

  • Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. International Journal of Molecular Sciences. [Link]

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. [Link]

  • Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. Nutrients. [Link][4]

Sources

"Evaluating the specificity of Quercetin 3-robinobioside's enzymatic inhibition"

This guide outlines a systematic and robust methodology for evaluating the enzymatic inhibition specificity of this compound. By employing a carefully selected panel of enzymes and relevant comparator compounds, researchers can move beyond simple potency measurements to build a comprehensive specificity profile. The hypothetical data demonstrates that while glycosylation may reduce raw potency against a primary target, it can be a powerful strategy for "designing out" undesirable off-target activity, thereby dramatically improving the compound's specificity and potential as a selective molecular probe or therapeutic lead. This rigorous, comparative approach is a cornerstone of modern drug discovery and chemical biology. [1]

References

  • Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Cell Culture Collective. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Kozak, M., & Kaczor, A. A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]

  • Alves, T., & Cota, J. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available from: [Link]

  • Wagner, A. (N/A). Role of Drug Inhibitors in Targeted Therapies. Longdom Publishing. Available from: [Link]

  • Werner, S. L., & Morgan, J. A. (2010). Controlling selectivity and enhancing yield of flavonoid glycosides in recombinant yeast. Biotechnology and Bioengineering, 106(2), 275-283. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Copeland, R. A., Harpel, M. R., & Tummino, P. J. (2007). Targeting enzyme inhibitors in drug discovery. Expert Opinion on Therapeutic Targets, 11(7), 967-978. Available from: [Link]

  • ResearchGate. Binding mode of quercetin 3-O-rutinoside (left) and pelargonidin 3-O-robinobioside (right).... Available from: [Link]

  • Stobiecki, M., & Kachlicki, P. (2012). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 17(4), 4147-4194. Available from: [Link]

  • Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3). Available from: [Link]

  • ResearchGate. 2D Interaction of Quercetin 3-O-Robinobioside with the active site of 3Q05. Available from: [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available from: [Link]

  • Zhou, T., & Gilson, M. K. (2009). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS Computational Biology, 5(11), e1000578. Available from: [Link]

  • Kim, J. K., et al. (2021). Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase. Molecules, 26(11), 3326. Available from: [Link]

  • Stobiecki, M., et al. (2008). Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling. Journal of Mass Spectrometry, 43(5), 572-586. Available from: [Link]

  • Remesh, M., et al. (2023). Inhibitory Effect of Quercetin on Oxidative Endogen Enzymes: A Focus on Putative Binding Modes. Antioxidants, 12(10), 1895. Available from: [Link]

  • Li, R., et al. (2022). Exploring the Inhibition of Quercetin on Acetylcholinesterase by Multispectroscopic and In Silico Approaches and Evaluation of Its Neuroprotective Effects on PC12 Cells. Foods, 11(21), 3422. Available from: [Link]

  • Salaritabar, A., et al. (2021). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Molecules, 26(13), 3872. Available from: [Link]

  • Lin, Y. C., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4737. Available from: [Link]

  • Salehi, B., et al. (2020). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. Biomolecules, 10(3), 398. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10371536, this compound. Available from: [Link]

  • Zhang, Y., et al. (2023). Multi-Omics Analysis Provides Insights into Developmental Tepal Coloration in Gloriosa superba 'Passion Flame'. International Journal of Molecular Sciences, 24(13), 10851. Available from: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, responsible lifecycle management, including proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Quercetin 3-robinobioside, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: A Precautionary Approach

The SDS for the parent compound, Quercetin, classifies it as acutely toxic if swallowed (Acute Tox. 3).[2][3][4] Symptoms of exposure can include nausea, vomiting, spasms, and diarrhea.[2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[5] Therefore, all waste containing this compound must be treated as hazardous chemical waste . This classification is the foundational principle that dictates all subsequent handling and disposal procedures.

Hazard Profile: Quercetin & Analogs
Primary Hazard Class Acute Toxicity (Oral)[2][3]
Signal Word Danger[2]
Key Risks Toxic if swallowed.[3][4] May cause genetic defects.[3]
Personal Protective Equipment (PPE) Nitrile gloves (tested to EN 374), safety goggles with side shields, lab coat.[2] Use in a chemical fume hood to avoid dust/aerosol formation.[6]
Incompatible Materials Strong oxidizing agents.[3]

The Core Principle: Segregation of Hazardous Waste

The cornerstone of safe laboratory waste management is the strict segregation of different waste streams to prevent dangerous chemical reactions.[7][8] Mixing incompatible chemicals, such as acids with bases or oxidizers with organic materials, can lead to violent reactions, the release of toxic gases, or fire.[7]

Therefore, waste containing this compound must never be mixed with other waste streams. It must be collected in its own dedicated, properly labeled hazardous waste container.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for handling and disposing of waste generated from work with this compound, from pure solid compound to contaminated labware.

Step 1: Container Selection and Preparation

The integrity of your waste containment is paramount.

  • Use a Compatible Container: The container must be chemically resistant to the waste. For solid this compound or solutions in common organic solvents (e.g., ethanol, DMSO), a high-density polyethylene (HDPE) or glass container is appropriate.[7][9] Always use the original container for disposal if it is in good condition.[7][10]

  • Ensure Proper Sealing: The container must have a secure, screw-top cap to prevent leaks or spills.[7][10] Funnels should not be left in containers.[10]

  • Provide Secondary Containment: The primary waste container should be kept in a larger, shatter-proof secondary container (like a plastic tub or bin) that can hold at least the volume of the largest container within it.[7] This precaution contains any potential leaks.

Step 2: Waste Labeling - The Regulatory Mandate

Proper labeling is not just good practice; it is a legal requirement under the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste labels.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[11][13]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas. List all components and their approximate percentages, including solvents.[7]

    • The accumulation start date (the date waste was first added).[10]

    • The specific hazard(s) associated with the waste (e.g., "Toxic").[11][13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be safely stored before being collected by EH&S personnel.[7][11][14]

  • Designate the SAA: This can be a section of a workbench or a dedicated cabinet, which should be clearly marked.[7][15]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[7][10][14]

  • Adhere to Volume Limits: A single SAA is typically limited to accumulating no more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed).[14]

Step 4: Disposal of Different Waste Forms
  • Solid Waste: Unused or expired solid this compound should be placed directly into the labeled hazardous waste container.[16] Take care to avoid creating dust.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not overfill containers; leave at least 10% headspace to allow for expansion.[7][15]

  • Contaminated Labware and Debris: Items such as pipette tips, gloves, and weigh paper that are contaminated with this compound are also considered hazardous waste. They should be collected in a separate, clearly labeled container lined with a plastic bag.[10] Chemically contaminated sharps (needles, broken glass) must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[8][10][16]

Step 5: Arranging for Final Disposal

Once your waste container is full (no more than 90% capacity) or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), you must arrange for its removal.[10][14]

  • Contact EH&S: Follow your institution's specific procedures to request a hazardous waste pickup. This is typically done through an online portal or by contacting the EH&S office directly.

  • Never Pour Down the Drain: Due to its toxicity, this compound waste must never be disposed of down the sink.[2][17] This action is illegal and poses a significant threat to aquatic ecosystems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_classification Classification & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Disposal start Waste Containing This compound Generated waste_type What is the waste form? start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid / Debris liquid Solution in Solvent waste_type->liquid Liquid sharps Contaminated Sharps (needles, glass) waste_type->sharps Sharps container_solid 1. Select solid waste container. 2. Line with plastic bag for debris. 3. Affix 'Hazardous Waste' label. solid->container_solid container_liquid 1. Select compatible liquid waste container. 2. Affix 'Hazardous Waste' label. liquid->container_liquid container_sharps 1. Select puncture-proof sharps container. 2. Affix 'Hazardous Waste' and 'Sharps' labels. sharps->container_sharps saa Store sealed container in designated SAA. container_solid->saa container_liquid->saa container_sharps->saa pickup Request pickup from Environmental Health & Safety (EH&S) when container is full. saa->pickup end Proper Disposal via Licensed Facility pickup->end

Caption: Decision workflow for this compound waste management.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency line.

  • Don Appropriate PPE: Before attempting any cleanup, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill: For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.[2] Do not sweep dry powder. For liquid spills, surround the area with absorbent material from a spill kit.

  • Clean the Spill: Carefully collect the absorbed material or powder using spark-proof tools and place it in a designated hazardous waste container.[18] Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup are now considered hazardous waste and must be disposed of accordingly.[19]

  • Report the Incident: Report all spills to your laboratory supervisor and EH&S department, as per your institution's policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Quercetin. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: Quercetin-3-O-glucopyranoside. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • LabManager. (2025, September 19). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Quercetin dihydrate. Retrieved from [Link]

  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10371536, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44259112, this compound-7-glucoside. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Quercetin dihydrate. Retrieved from [Link]

  • ResearchGate. (2021, July 24). Quercetin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Retrieved from [Link]

  • PubMed Central. (n.d.). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material. Retrieved from [Link]

  • MDPI. (n.d.). An Environmentally Friendly Procedure to Obtain Flavonoids from Brazilian Citrus Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Safely Handling Quercetin 3-robinobioside

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of your work and your personal safety are paramount. Quercetin 3-robinobioside, a naturally occurring flavonoid, is a compound of interest for its potential biological activities, including antioxidant and anti-leukemia properties.[1] While it is a valuable tool in research, understanding its hazard profile is the first step in establishing a safe and effective experimental workflow.

This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the why behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: What You're Working With

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[3]

  • Aquatic Toxicity (Acute and Chronic, Category 1) : Very toxic to aquatic life with long-lasting effects.[3]

It is crucial to note that this product contains no substances with established occupational exposure limit values.[2] This absence of data necessitates a more cautious approach, treating the compound as potentially hazardous with unknown long-term exposure effects. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

The Core of Protection: Personal Protective Equipment (PPE)

Your primary defense against exposure is the diligent and correct use of Personal Protective Equipment (PPE). The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

Table 1: Recommended PPE for Handling this compound
TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound • Nitrile gloves• Laboratory coat• Safety glasses with side shields• Chemical splash goggles• Face shield (especially if not in a fume hood)• Disposable sleeve covers
Preparing and Handling Solutions • Nitrile gloves• Laboratory coat• Chemical splash goggles• Chemical-resistant apron• Double gloving, particularly when using organic solvents
Procedures with Risk of Aerosolization • All PPE listed above• Work must be conducted in a certified chemical fume hood.• Appropriate respiratory protection (consult your institution's safety officer for selection)

Causality Behind PPE Choices:

  • Gloves (Nitrile) : Nitrile provides good resistance against a variety of chemicals. Always check for tears or holes before use. When handling solutions, consider double-gloving to provide an extra layer of protection against potential solvent permeation and to allow for safe removal of the outer glove if contamination occurs.

  • Eye Protection (Safety Goggles) : this compound is a known serious eye irritant.[2] Safety glasses with side shields offer minimum protection from projectiles, but chemical splash goggles are essential when handling the powder or solutions to create a seal around the eyes, protecting from dust and splashes.

  • Lab Coat/Impervious Clothing : A lab coat protects your skin and personal clothing from accidental spills. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[4]

  • Respiratory Protection : While no specific occupational exposure limits are set, the compound's fine, solid nature presents an inhalation risk.[2] All handling of the powder form that could generate dust should be performed in a certified chemical fume hood to control airborne particles at the source.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk at every stage of the compound's lifecycle in your lab.

Receiving and Storage
  • Inspect : Upon receipt, inspect the container for any signs of damage or leakage.

  • Store Securely : Keep the container tightly sealed in a cool, well-ventilated area.[2]

  • Recommended Temperature : Store the solid compound at 4°C, protected from moisture and light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Step-by-Step Handling Protocol (Weighing and Solution Preparation)

This protocol should be performed within a chemical fume hood.

  • Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvent, vortexer, waste container) within the fume hood.

  • Don PPE : Put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing :

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat.

    • Close the primary container immediately after weighing.

  • Solubilization :

    • Add the weighed solid to your chosen vessel (e.g., centrifuge tube, flask).

    • Add the appropriate solvent (e.g., DMSO, Methanol, Ethanol).[6]

    • Seal the vessel and mix thoroughly until the solid is completely dissolved.

  • Cleanup :

    • Wipe down the spatula and work surface with a solvent-dampened towel (e.g., 70% ethanol).

    • Dispose of the weigh boat and any contaminated wipes in the designated chemical waste container.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then goggles). Wash hands thoroughly with soap and water.[2]

Diagram: Safe Handling Workflow

This diagram illustrates the critical steps for safely handling this compound powder.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Post-Handling prep1 Clean Fume Hood prep2 Gather Equipment prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Solid Compound prep3->weigh solubilize Prepare Solution weigh->solubilize clean_area Decontaminate Surfaces solubilize->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands G cluster_lab Laboratory cluster_facility Facility Management cluster_disposal Final Disposal A Contaminated Materials (Gloves, Pipettes, etc.) B Segregated, Labeled Hazardous Waste Container A->B C Scheduled Pickup by EH&S or Contractor B->C D Approved Waste Disposal Plant C->D

Caption: Waste stream for this compound.

By integrating these procedures into your standard laboratory practice, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Quercetin 3-O-robinobioside Safety Data Sheet . MedChemExpress.

  • Quercetin 3-O-robinobioside MSDS . DC Chemicals.

  • Personal protective equipment for handling Caflanone . Benchchem.

  • Quercetin 3-O-robinobioside | Natural Products . MedchemExpress.com.

  • Quercetin 3-O-robinobioside | CAS:52525-35-6 | Manufacturer . ChemFaces.

  • Quercetin 3-O-robinobioside | CAS:52525-35-6 | Flavonoids | High Purity . BioCrick.

  • UNIT 7: Personal Protective Equipment . CTAHR.

  • Quercetin 3-O-robinobioside - TargetMol . TargetMol.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Quercetin 3-robinobioside

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